Ergosterol Peroxide

Catalog No.
S624141
CAS No.
2061-64-5
M.F
C28H44O3
M. Wt
428.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergosterol Peroxide

CAS Number

2061-64-5

Product Name

Ergosterol Peroxide

IUPAC Name

(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1

InChI Key

VXOZCESVZIRHCJ-KGHQQZOUSA-N

SMILES

Array

Synonyms

3-hydroxy-5,7-epidioxyergosta-6,22-diene, 5,8-epidioxyergosta-6,22-dien-3-ol, ergosterol endoperoxide, ergosterol peroxide, ergosterol-5,8-peroxide

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C

The exact mass of the compound Ergosterol peroxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31324. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ergosterol Peroxide from Ganoderma lucidum: Natural Sources, Biological Activities, and Mechanisms of Action - A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ergosterol Peroxide and Its Natural Occurrence

This compound (EPO) is a natural oxygenated sterol compound belonging to the steroid family that is widely distributed in various fungal species. This oxidized ergosterol derivative, systematically named 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol, has attracted significant scientific interest due to its diverse biological activities and potential therapeutic applications. The compound was first isolated from the genus Aspergillus in 1947 and has since been identified in numerous fungal organisms, including the medically important mushroom Ganoderma lucidum (Reishi or Lingzhi), which has been used in traditional Asian medicine for centuries [1] [2] [3].

In Ganoderma lucidum, this compound is synthesized through H₂O₂-dependent enzymatic oxidation of ergosterol, representing one of the more than 100 triterpenes and steroids that have been identified from this medicinal mushroom [1] [3]. While triterpenoids and polysaccharides have traditionally been considered the primary bioactive constituents of G. lucidum, recent research has revealed that this compound contributes significantly to its pharmacological properties [4] [5]. This compound has been isolated from various parts of the fungus, including the fruiting body, spores, and mycelium, with studies indicating that sporoderm-broken spores may contain particularly potent concentrations [6].

Chemical Characterization and Structural Properties

This compound is characterized by its distinctive sterol structure with a peroxide bridge between C-5 and C-8 atoms. The compound has the molecular formula C₂₈H₄₄O₃ and exhibits the following spectroscopic properties:

Nuclear Magnetic Resonance (NMR) Data [2] [3]:

  • ¹H-NMR (CDCl₃, 300 MHz): δ 0.81 (3H, s, H-18), 0.82 (3H, d, J = 4.5 Hz, H-26), 0.83 (3H, s, H-27), 0.88 (3H, s, H-19), 0.90 (3H, d, J = 6.6 Hz, H-28), 0.99 (3H, d, J = 6.6 Hz, H-21), 3.96 (1H, m, H-3), 5.13 (1H, dd, J = 8.1, 15 Hz, H-22), 5.21 (1H, dd, J = 7.5 Hz, 15.36 Hz H-23), 6.24 (1H, d, J = 8.4 Hz, H-6), 6.51 (1H, d, J = 8.4 Hz, H-7)
  • ¹³C-NMR (75 MHz, CDCl₃): δ 12.84 (C-18), 17.53 (C-28), 18.15 (C-19), 19.61 (C-27), 19.92 (C-26), 20.60 (C-15), 20.85 (C-21), 23.37 (C-11), 28.61 (C-16), 30.08 (C-2), 33.04 (C-25), 34.67 (C-1), 36.89 (C-10), 36.94 (C-4), 39.32 (C-12), 39.7 (C-20), 42.75 (C-24), 44.53 (C-13), 51.06 (C-9), 51.65 (C-14), 56.17 (C-17), 66.43 (C-3), 79.40 (C-8), 82.13 (C-5), 130.72 (C-7), 132.28 (C-23), 135.17 (C-22), 135.39 (C-6)

The compound typically presents as colorless needles and can be identified through various chromatographic and spectroscopic methods, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry [7] [5]. The presence of the characteristic peroxide bridge contributes to its biological activities and represents an important structural feature for its function.

Table 1: Structural Characteristics of this compound

Parameter Description
Systematic Name 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol
Molecular Formula C₂₈H₄₄O₃
Molecular Weight 428.65 g/mol
Melting Point Not specified in available literature
Crystal Structure Colorless needles
Key Functional Groups 3β-hydroxyl group, 5,8-peroxide bridge, conjugated diene system (6,7 and 22,23)
Solubility Soluble in organic solvents (ethyl acetate, chloroform, methanol); poorly soluble in water

Anti-Obesity Mechanisms and Adipocyte Differentiation Inhibition

Key Findings and Significance

A 2020 study published in the International Journal of Molecular Sciences provided compelling evidence that this compound from G. lucidum significantly inhibits differentiation and lipid accumulation in 3T3-L1 adipocytes [1] [2] [3]. This research represents the first comprehensive investigation of this compound's effects on adipocyte differentiation, revealing its potential as a prophylactic and therapeutic agent for obesity and related metabolic diseases. The study demonstrated that this compound effectively suppresses triglyceride synthesis and accumulation in a dose-dependent manner without exhibiting cytotoxicity toward 3T3-L1 cells at concentrations up to 100 μM [2] [3].

Molecular Mechanisms of Action

The anti-adipogenic activity of this compound operates through multiple interconnected molecular mechanisms targeting various stages of adipocyte differentiation:

  • Inhibition of Master Transcriptional Regulators: this compound significantly downregulates the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are the principal transcription factors governing adipocyte differentiation [1] [3]. Additionally, it suppresses sterol regulatory element-binding protein-1c (SREBP-1c), which normally enhances PPARγ activity, thereby further impeding the differentiation program.

  • Suppression of Lipogenic Factors: The compound inhibits the expression of key enzymes involved in lipid synthesis, including fatty acid synthase (FAS), fatty acid translocase (FAT/CD36), and acetyl-coenzyme A carboxylase (ACC) [1] [3]. These enzymes are critical for de novo fatty acid synthesis and lipid uptake, and their downregulation directly contributes to reduced lipid accumulation in adipocytes.

  • Modulation of MAPK Signaling Pathways: this compound interferes with the mitotic clonal expansion (MCE) stage of adipocyte differentiation by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-jun N-terminal kinase (JNK), and p38 [1] [3]. This early intervention disrupts the activation of initial differentiation transcription factors such as C/EBPβ and C/EBPδ, preventing the subsequent induction of PPARγ and C/EBPα.

The following diagram illustrates the key molecular targets of this compound in inhibiting adipocyte differentiation:

G cluster_early Early Stage (MCE) cluster_mid Mid Stage cluster_late Late Stage EP This compound MAPK MAPK Phosphorylation (ERK, JNK, p38) EP->MAPK Inhibits SREBP1c SREBP-1c EP->SREBP1c Inhibits CEBPB C/EBPβ & C/EBPδ MAPK->CEBPB Activates PPARg PPARγ CEBPB->PPARg Induces CEBPa C/EBPα CEBPB->CEBPa Induces SREBP1c->PPARg Enhances PPARg->CEBPa Mutual Activation FAS FAS PPARg->FAS Induces FAT FAT/CD36 PPARg->FAT Induces CEBPa->PPARg Mutual Activation ACC ACC CEBPa->ACC Induces Lipid Lipid Accumulation FAS->Lipid FAT->Lipid ACC->Lipid

This multi-targeted mechanism positions this compound as a promising candidate for preventing and treating obesity through inhibition of both adipocyte proliferation and lipid accumulation.

Anti-Cancer Activities and Molecular Targets

Broad-Spectrum Anti-Cancer Efficacy

This compound demonstrates significant anti-proliferative effects against diverse cancer cell types, including aggressive breast cancer models (triple-negative and inflammatory breast cancer), blood malignancies, and other solid tumors [4] [7] [8]. Research indicates that this compound exhibits cytotoxicity against both rapidly proliferating cancer cells and quiescent, slow-cycling cells, including cancer stem-like cells that are often responsible for tumor recurrence and chemoresistance [8].

Molecular Mechanisms in Cancer Cells

The anti-cancer activities of this compound involve multiple coordinated mechanisms:

  • Induction of Cell Cycle Arrest: this compound induces G1 phase cell cycle arrest in cancer cells, preventing their progression through the cell cycle and limiting uncontrolled proliferation [4] [7].

  • Promotion of Apoptosis: The compound triggers programmed cell death through caspase 3/7 activation and PARP cleavage, key events in the apoptotic pathway [4] [7]. This effect is particularly pronounced in aggressive cancer cells that have developed resistance to conventional chemotherapeutic agents.

  • Inhibition of Key Survival Pathways: this compound suppresses the expression of critical survival proteins, including AKT1, AKT2, BCL-XL, Cyclin D1, and c-Myc [4] [7]. These molecules play pivotal roles in cell survival, proliferation, and apoptosis resistance.

  • Overcoming Chemoresistance: A particularly valuable property of this compound is its ability to reverse multiple drug resistance in cancer cells, including those overexpressing miR-378, which typically confers aggressive characteristics and treatment resistance [6]. This suggests its potential use in combination therapies or for treating recalcitrant cancers.

  • Anti-angiogenic Effects: this compound inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), indicating anti-angiogenic properties that could compromise tumor vascularization and nutrient supply [5].

The following diagram summarizes the multi-faceted anti-cancer mechanisms of this compound:

G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction cluster_chemo Chemoresistance Reversal cluster_angio Anti-angiogenesis EP This compound Cycle G1 Phase Arrest EP->Cycle Caspase Caspase 3/7 Activation EP->Caspase AKT AKT1/AKT2↓ EP->AKT miR378 miR-378 Overcoming EP->miR378 HUVEC HUVEC Proliferation↓ EP->HUVEC CyclinD1 Cyclin D1↓ Cycle->CyclinD1 PARP PARP Cleavage Caspase->PARP BCLXL BCL-XL↓ Caspase->BCLXL subcluster_pathways subcluster_pathways cMyc c-Myc↓ DrugRes Multiple Drug Resistance Abolishment miR378->DrugRes

Table 2: Anti-Cancer Efficacy of this compound Across Different Cancer Models

Cancer Type Experimental Model Key Findings Mechanistic Insights Reference
Inflammatory Breast Cancer IBC cell lines Significant anti-proliferative effects G1 cell cycle arrest, caspase 3/7 activation, PARP cleavage, inhibition of AKT1/AKT2, BCL-XL, Cyclin D1, c-Myc [4] [7]
Leukemia/Lymphoma HL-60 cells LC₅₀: 3.5 μg/ml (2 days) Induction of cytotoxicity in proliferating cells [8]
Breast Cancer MCF-7 cells LC₅₀: 20 μg/ml (2-2.6 days) Cytotoxicity against both proliferating and quiescent cells [8]
Drug-Resistant Tumors miR-378 transfected U87 cells Overcame chemoresistance Enhanced sensitivity to chemotherapeutic agents [6]
Various Cancers Multiple human tumor cell lines Anti-proliferative and anti-angiogenic effects Inhibition of tumor cell and HUVEC proliferation [5]

Additional Biological Activities

Beyond its anti-obesity and anti-cancer properties, this compound exhibits several other significant biological activities:

  • Anti-inflammatory Effects: The compound demonstrates notable anti-inflammatory properties, though the exact mechanisms remain to be fully elucidated [1] [3].

  • Antiviral Activity: this compound shows antiviral effects, particularly against HIV-1, contributing to the broad pharmacological profile of G. lucidum extracts [5].

  • Enhancement of Linoleic Acid Activity: Interestingly, this compound selectively enhances the inhibitory effect of linoleic acid on DNA polymerase β, but not on DNA polymerase α, suggesting a specific mechanism of action that could be exploited for selective therapeutic interventions [9] [10].

  • Effects on Quiescent Cells: this compound exhibits cytotoxicity against quiescent, slow-cycling cells by reducing "quiescence depth" through modulation of the Rb-E2F bistable switch, making it particularly effective against cancer stem-like cells that often resist conventional therapies [8].

Experimental Protocols and Methodologies

Extraction and Isolation from Ganoderma lucidum

The following protocol details the extraction and isolation of this compound from G. lucidum fruiting bodies [2] [3] [5]:

  • Initial Extraction:

    • Powder dried fruiting bodies of G. lucidum (5.0 kg)
    • Extract with 95% ethanol (100 L × 2, liquid ratio 20:1) using heating-reflux
    • Concentrate to obtain a crude extract (yield: approximately 116.2 g from 5 kg)
  • Fractionation:

    • Suspend the ethanol extract in water
    • Partition with ethyl acetate
    • Subject the ethyl acetate fraction to column chromatography (silica gel)
    • Elute with appropriate solvent systems (e.g., cyclohexane-ethyl acetate-methanol with increasing polarity)
  • Purification:

    • Further separate active fractions using ODS silica gel column chromatography
    • Employ preparative HPLC with reverse-phase C18 column
    • Use methanol-water or acetonitrile-water gradients as mobile phase
    • Monitor purification by TLC, HPLC, and spectroscopic methods
  • Identification:

    • Characterize the isolated compound using NMR (¹H and ¹³C), mass spectrometry
    • Compare spectroscopic data with literature values
    • Confirm structure by X-ray crystallography when possible
Bioactivity Assessment Methods
6.2.1 Anti-Obesity Activity Screening (3T3-L1 Adipocyte Model)
  • Cell Culture:

    • Maintain 3T3-L1 preadipocytes in Dulbecco's modified Eagle's medium (DMEM) with 10% bovine calf serum
    • Differentiate using MDI induction cocktail (3-isobutyl-1-methylxanthine, dexamethasone, insulin) in DMEM with 10% fetal bovine serum [1] [3]
  • Treatment:

    • Apply this compound at various concentrations (e.g., 10-100 μM) during differentiation
    • Include appropriate vehicle controls (DMSO typically <0.1%)
  • Assessment of Adipogenesis:

    • Measure lipid accumulation by Oil Red O staining and quantification
    • Analyze expression of adipogenic markers (PPARγ, C/EBPα, SREBP-1c) by Western blot and RT-qPCR
    • Examine lipogenic factors (FAS, FAT/CD36, ACC) at protein and mRNA levels
    • Evaluate MAPK phosphorylation by Western blot
  • Cytotoxicity Testing:

    • Perform MTT assay to determine non-cytotoxic concentrations
    • Treat 3T3-L1 cells with this compound (10-100 μM) for 48 hours
6.2.2 Anti-Cancer Activity Evaluation
  • Cell Proliferation Assays:

    • Treat cancer cells with this compound at various concentrations
    • Assess viability using MTS, MTT, or similar assays
    • Determine LC₅₀ values from dose-response curves [4] [8]
  • Cell Cycle Analysis:

    • Fix cells with ethanol
    • Stain with propidium iodide
    • Analyze DNA content by flow cytometry to detect cell cycle distribution [4] [7]
  • Apoptosis Detection:

    • Measure caspase 3/7 activation using fluorogenic substrates
    • Detect PARP cleavage by Western blot
    • Assess apoptotic morphology by microscopy [4] [7]
  • Migration and Invasion Assays:

    • Perform wound healing (scratch) assays
    • Use Transwell chambers with or without Matrigel coating
    • Quantify cell migration and invasion after this compound treatment [4] [7]

Table 3: Quantitative Data on this compound Bioactivities

Bioactivity Experimental System Effective Concentration Key Parameters Measured Reference
Anti-obesity 3T3-L1 adipocytes 10-100 μM (non-cytotoxic) Lipid accumulation ↓, PPARγ ↓, C/EBPα ↓, SREBP-1c ↓, FAS ↓, FAT ↓, ACC ↓, MAPK phosphorylation ↓ [1] [2] [3]
Anti-cancer (Lymphoma) HL-60 cells LC₅₀: 3.5 μg/ml (2 days) Cell viability ↓, apoptosis ↑ [8]
Anti-cancer (Breast) MCF-7 cells LC₅₀: 20 μg/ml (2-2.6 days) Cell viability ↓, cytotoxicity in proliferating and quiescent cells [8]
Anti-cancer (Breast) MCF-10A cells LC₅₀: 20 μg/ml (3-3.7 days) Selective cytotoxicity (cancer vs. normal cells) [8]
Anti-angiogenic HUVEC cells Varies by compound derivative Inhibition of endothelial cell proliferation [5]
Enzyme Inhibition DNA polymerase β 0.25 mM (with linoleic acid) Selective enhancement of linoleic acid inhibition [9] [10]

Structure-Activity Relationships and Derivative Synthesis

Research on this compound has expanded to include the investigation of structure-activity relationships and the development of derivatives with improved pharmacological properties:

  • Natural Analogues: Multiple ergosterol derivatives have been isolated from G. lucidum, with varying biological activities depending on their structural modifications [5]. These include compounds with different oxidation patterns, side chain variations, and functional group substitutions.

  • Synthetic Derivatives: To overcome limitations such as poor solubility, researchers have synthesized this compound derivatives with enhanced properties. The This compound sulfonamide derivative has demonstrated superior potency against inflammatory breast cancer cells with an ample therapeutic index (TI > 10) compared to normal cells [4] [7].

  • Critical Functional Groups: The peroxide bridge between C-5 and C-8 appears crucial for biological activity, while modifications at the C-3 position (hydroxyl group) and in the side chain can modulate potency, selectivity, and physicochemical properties [5].

Conclusion and Research Implications

This compound from Ganoderma lucidum represents a promising multi-targeted therapeutic agent with demonstrated efficacy against obesity, cancer, and other pathological conditions. Its ability to modulate key signaling pathways, induce apoptosis in cancer cells, inhibit adipocyte differentiation, and overcome drug resistance highlights its potential for further development as a nutraceutical or pharmaceutical agent.

Future research should focus on:

  • Preclinical development of optimized this compound derivatives with improved pharmacokinetic properties
  • Detailed mechanistic studies to elucidate molecular targets and signaling pathways
  • In vivo validation of efficacy and safety in appropriate disease models
  • Exploration of synergistic effects with existing therapeutic agents
  • Clinical evaluation of promising derivatives for specific indications

References

ergosterol peroxide NMR spectral data

Author: Smolecule Technical Support Team. Date: February 2026

NMR Spectral Data Assignment

The table below summarizes the key reassignments and confirmed NMR data for Ergosterol Peroxide, compiled from recent and historical correction studies.

Data Type Details and Corrections Experimental Methods
Common Errors Reassignment of 1D & 2D NMR data to correct "commonly published errors" in the literature [1]. Systematic reassignment using 1D & 2D NMR [1].
Proton (¹H-NMR) Six methyl groups: two singlets (δ 0.83, 0.89) and four doublets (δ 0.82, 0.83, 0.91, 1.00). Olefinic protons at δ 6.25 and δ 6.52 (d, J = 8 Hz, H-6, H-7). Oxymethine signal at δ 3.98 (H-3) [2]. 1H-NMR, 1H-1H COSY, HMQC, HMBC [2] [3] [4].
Carbon (¹³C-NMR) Key carbon signals: two oxygenated quaternary carbons (δ 79.4, C-5; δ 82.2, C-8). Disubstituted olefins (δ 130.8, C-7; δ 132.3, C-23; δ 135.2, C-6; δ 135.4, C-22) [2]. 13C-NMR, DEPT (45°, 90°, 135°), HMBC [2] [3].
2D-NMR Structures confirmed and assigned via HMBC and COSY correlations. These experiments confirmed the peroxy function at C-5/C-8 and the positions of double bonds [2]. HMBC, 1H-1H COSY, HMQC [2] [3].

Experimental Protocol for Isolation and Identification

For researchers aiming to isolate and characterize this compound, the following workflow details a validated method.

Start Start with fresh mushroom fruit bodies A Extraction with ethanol or n-hexane Start->A B Optional: Saponification with KOH/NaOH to remove triglycerides A->B C Fractionation via Thin Layer Chromatography (TLC) B->C D TLC Conditions: Stationary: Silica Gel G Mobile: Toluene/Ethyl Acetate (3:1 v/v) C->D E Compound Identification via Spectroscopic Methods D->E F Full Structural Confirmation (1D & 2D NMR, MS) E->F

Isolation and identification workflow for this compound [2].

Detailed Methodology

The workflow can be executed with the following specific protocols:

  • Sample Extraction: Use fresh fruit bodies of the fungal source. The initial extraction can be performed using organic solvents such as n-hexane or ethanol [2].
  • Saponification (Optional): The crude extract can be subjected to saponification using KOH or NaOH in aqueous or water-ethanolic media. This step hydrolyzes triglycerides to isolate the unsaponifiable matter containing sterols [2].
  • Fractionation and Analysis: A specific TLC method using Silica Gel G as the stationary phase and toluene/ethyl acetate (3:1, v/v) as the mobile phase effectively separates ergosterol and this compound [2].
  • Structural Elucidation: Confirm the identity of the isolated compound using a combination of techniques [2]:
    • Mass Spectrometry (EI-MS): Key ions observed at m/z 428 [M]⁺, 396 [M − O₂]⁺, and others.
    • Melting Point: Characteristic range of 179–182 °C.
    • NMR Spectroscopy: As detailed in the table above.

Documented Biological Activities and Mechanisms

This compound has demonstrated several promising biological activities, with some studies elucidating the initial mechanisms of action.

cluster_mechanisms Documented Mechanisms & Activities cluster_antiproliferative Antiproliferative Action (LS180 Colon Cancer Cells) EP This compound A1 Inhibition of Cancer Proliferation EP->A1 A2 Immunomodulation via the Complement System EP->A2 A3 Antioxidant & Anti-inflammatory Activities EP->A3 M1 Decreased Mitochondrial Activity A1->M1 M2 Inhibition of DNA Synthesis A1->M2

Documented bioactivities and antiproliferative mechanism of this compound. [2] [3]

The quantitative biological activity data is summarized in the table below.

Bioactivity Experimental Model / Assay Key Findings / Potency
Antiproliferative Activity Human colon cancer cells (LS180) and normal colon cells (CCD 841 CoTr) [2]. Inhibited proliferation by altering mitochondrial activity and decreasing DNA synthesis; showed selectivity by not being toxic to normal colon cells in the same concentration range [2].
Anticomplementary Activity Classical pathway of the complement system [3] [5] [4]. Showed very strong activity with an IC₅₀ of 5.0 μM. For comparison, ergosterol showed even greater potency in the same assay, with an IC₅₀ of 1.0 μM [3] [4].
Other Documented Activities Various in vitro studies [2]. Potent antioxidant, anti-inflammatory, and inhibitory effects on other cancer cell lines [2].

Key Information for Researchers

  • Source Material: this compound is widely distributed in fungi. It has been successfully isolated from species like Hygrophoropsis aurantiaca (False Chanterelle) and Naematoloma fasciculare [2] [3].
  • Critical Data Verification: Given the noted reassignments in NMR data, it is crucial to consult the most recent and authoritative sources (like the 2024 reassignment paper) when referencing NMR values for this compound [1].

References

Comprehensive Technical Guide: Ergosterol Peroxide Biosynthesis Pathway and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ergosterol Peroxide and Research Significance

This compound (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is an oxysterol derivative of ergosterol that demonstrates significant bioactive properties including antitumor, immunomodulatory, anti-inflammatory, and antioxidant activities. This compound represents a therapeutic lead compound with particular relevance in anticancer drug development, as it has been shown to suppress tumor cell growth through multiple mechanisms including anti-angiogenesis, cytotoxicity, and induction of cell cycle arrest [1] [2]. This compound is classified as a sterol endoperoxide characterized by its unique 5α,8α-peroxy moiety (peroxide bridge), which is considered essential for its biological activity [1]. Unlike its precursor ergosterol, which shows minimal bioactivity against most cancer cells, this compound exhibits potent cytotoxic effects against various human cancer cell lines, including hepatic carcinoma (HepG2, SK-Hep1) and breast cancer (MCF-7) cells [1] [2].

The industrial production of this compound faces significant challenges due to its extremely low yield in natural fungal sources and the complexity of its chemical synthesis. Recent research has focused on optimizing production through fermentation parameters, genetic engineering, and chemical synthesis approaches to overcome these limitations [3]. This whitepaper provides a comprehensive technical overview of the this compound biosynthesis pathway, regulatory mechanisms, experimental optimization strategies, and therapeutic applications tailored for researchers, scientists, and drug development professionals working in natural product chemistry and pharmaceutical development.

Ergosterol Biosynthesis Pathway in Fungi

The biosynthesis of this compound begins with the formation of its precursor, ergosterol, through a highly conserved metabolic pathway in fungi. This complex process involves more than 20 enzymatic steps and can be divided into three major modules that transform simple acetyl-CoA molecules into the final ergosterol product [4] [5].

Table 1: Key Enzymes in the Ergosterol Biosynthesis Pathway in Saccharomyces cerevisiae

Gene EC Number Enzyme Function Cellular Localization
ERG10 EC:2.3.1.9 Acetoacetyl-CoA thiolase Vacuole
HMG1/2 EC:1.1.1.34 HMG-CoA reductase (rate-limiting) Mitochondria
ERG11 EC:1.14.13.70 Lanosterol 14α-demethylase ER membrane
ERG6 EC:2.1.1.41 Sterol C-24 methyltransferase ER membrane
ERG3 EC:1.3.3.- C-5 sterol desaturase ER membrane
ERG5 EC:1.14.-.- C-22 sterol desaturase ER membrane
ERG4 EC:1.3.1.71 C-24(28) sterol reductase ER membrane

The mevalonate pathway (first module) begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase (ERG10). A third acetyl-CoA is then added by HMG-CoA synthase (ERG13) to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate by HMG-CoA reductase (HMG1 and HMG2) - the major rate-limiting step in the entire pathway [4] [5]. This module is conserved across all eukaryotes and requires significant energy investment, with the biosynthesis of one ergosterol molecule consuming at least 24 molecules of ATP and 16 molecules of NADPH [4].

The second module involves the formation of farnesyl pyrophosphate from mevalonate through six consecutive reactions catalyzed by ERG12, ERG8, ERG19, IDI1, and ERG20 enzymes, primarily occurring in the vacuole [4]. Farnesyl pyrophosphate serves as a critical branching point, functioning as a precursor not only for ergosterol but also for ubiquinone, dolichol, heme, and prenylated proteins [5].

The third module (ergosterol biosynthesis proper) begins with the condensation of two farnesyl-PP molecules by squalene synthase (ERG9) to form squalene. Squalene is then converted to lanosterol through the sequential actions of squalene epoxidase (ERG1) and lanosterol synthase (ERG7). Lanosterol undergoes a series of demethylation, reduction, and desaturation reactions catalyzed by ERG11, ERG24, ERG25, ERG26, ERG27, ERG6, ERG2, ERG3, ERG5, and ERG4 to ultimately form ergosterol [4] [5]. Multiple steps in this late pathway require molecular oxygen as a substrate (ERG1, ERG11, ERG25, ERG3, ERG5) and iron as a cofactor, making ergosterol biosynthesis dependent on oxygen availability and iron homeostasis [5].

G AcetylCoA AcetylCoA Mevalonate Mevalonate AcetylCoA->Mevalonate ERG10, ERG13 HMG1/2 FarnosylPP FarnosylPP Mevalonate->FarnosylPP ERG12, ERG8 ERG19, ERG20 Squalene Squalene FarnosylPP->Squalene ERG9 Lanosterol Lanosterol Squalene->Lanosterol ERG1, ERG7 Zymosterol Zymosterol Lanosterol->Zymosterol ERG11, ERG24 ERG25-27 Ergosterol Ergosterol Zymosterol->Ergosterol ERG6, ERG2 ERG3, ERG5, ERG4 ErgosterolPeroxide ErgosterolPeroxide Ergosterol->ErgosterolPeroxide Photooxidation O₂, Light

Figure 1: The complete biosynthesis pathway of this compound from acetyl-CoA, showing key enzymatic steps and the final photooxidation reaction that forms the characteristic peroxide bridge

Conversion of Ergosterol to this compound

The transformation of ergosterol into this compound occurs through a photooxidation reaction that introduces the characteristic peroxide bridge between carbons 5 and 8 of the sterol B-ring. This conversion can be achieved through both chemical synthesis and enzymatic processes in fungal systems, though the enzymatic pathway remains less characterized [1] [2].

The chemical synthesis of this compound is typically accomplished by treating natural ergosterol with oxygen in the presence of visible light and a photosensitive catalyst such as eosin Y [1] [2]. This process generates a singlet oxygen species that reacts with the conjugated diene system between C-5 and C-7 in ergosterol, forming an endoperoxide bridge between C-5 and C-8. This method provides an efficient alternative to extraction from natural fungal sources, where this compound is typically present in limited quantities insufficient for comprehensive biological studies [1].

The peroxide bridge represents the crucial pharmacophore responsible for this compound's biological activity. Natural ergosterol, which lacks this functional group, demonstrates no significant activity against most cancer cells, highlighting the importance of the endoperoxide moiety [1] [2]. The proposed mechanism of action involves hemolytic cleavage of the peroxide bridge in the reducing environment of cancer cells, which generates reactive oxygen species (ROS) that induce oxidative stress and mitochondrial dysfunction, ultimately leading to cancer cell death [1].

Optimization Strategies for Enhanced Production

Nutritional Optimization

Significant efforts have been directed toward optimizing culture conditions and media composition to enhance this compound production in fungal fermentation systems. A recent study using Paecilomyces cicadae demonstrated that carbon source selection profoundly influences EP yield, with glycerol proving superior to monosaccharides (glucose, fructose) or disaccharides (maltose, sucrose) [3]. The maximum EP yield reached 219 μg/L with glycerol as the carbon source, attributed to its ability to increase saturated fatty acids in the cell membrane, reducing membrane fluidity and permeability, thereby blocking the secretion of ergosterol (the EP precursor) and promoting its conversion to EP [3].

Table 2: Optimization of Nutritional Constituents for this compound Production in Paecilomyces cicadae

Factor Optimal Condition Yield (μg/L) Impact on Production
Carbon Source Glycerol 219.0 5-fold increase vs. glucose
Nitrogen Source Yeast powder 68.5 Rich in biotin, reduces membrane permeability
Inorganic Salts ZnSO₄ 62.2 Enhances enzyme cofactors
Overall Optimized Multi-factor optimization 256.0 5-fold increase vs. non-optimized

Regarding nitrogen sources, organic sources such as yeast powder and peptone significantly outperformed inorganic nitrogen sources for EP production. Yeast powder yielded the highest EP production (68.49 μg/L), likely due to its higher biotin content, which increases cell membrane density and reduces permeability, thereby preventing secretion of the EP precursor ergosterol and promoting its conversion to EP [3]. However, excessive biotin can impede the transport of substrates and metabolites, necessitating careful optimization of concentration.

Among inorganic salts, ZnSO₄ demonstrated the most significant positive effect on EP yield (62.23 μg/L), followed by MgSO₄ (38.85 μg/L) and KH₂PO₄ (32.21 μg/L) [3]. Through systematic optimization of these nutritional factors using uniform design and mathematical modeling, researchers achieved a 5-fold increase in EP yield (256 μg/L) compared to non-optimized conditions [3].

Metabolic and Genetic Engineering Approaches

Metabolic engineering strategies offer promising avenues for enhancing this compound production through manipulation of the biosynthetic pathway. The transcriptional regulation of ERG genes represents a primary target for metabolic engineering, with sterol regulatory element-binding proteins (SREBPs) serving as key transcription factors that bind to sterol regulatory element DNA sequences [6]. In Saccharomyces cerevisiae, the sterol regulatory element (SRE)-binding proteins Upc2 and Ecm22, along with the heme-binding protein Hap1 and repressor factors Rox1 and Mot3, coordinate ERG gene expression in response to sterol levels and environmental conditions [5].

Multi-omics studies of Flammulina velutipes have revealed that gene expression patterns in the ergosterol biosynthesis pathway shift significantly during fruiting body development. Research showed that 13 genes (6 upregulated and 7 downregulated) were differentially expressed during the development from mycelia to young fruiting bodies, while only 1 gene was differentially expressed during the transition from young to mature fruiting bodies [6]. Conjoint analysis of transcriptomic and metabolomic data indicated that metabolites in the post-squalene pathway are most likely to be regulated, providing targets for future genetic engineering approaches [6].

Additional strategies include the manipulation of regulatory genes such as UPC2, which when mutated (G888A) can enhance sterol uptake and biosynthesis [7]. Similarly, modifications to ERG20 (K197G) and HMG2 (K6R) have been successfully employed to increase the production of terpenes and sterols [7]. The overexpression of various ERG genes has been shown to produce variable effects on stress tolerance and antifungal drug resistance, reflecting the complex regulation and pleiotropic nature of ergosterol biosynthesis [5].

Analytical Methods and Experimental Protocols

Extraction and Quantification Methods

The extraction and analysis of this compound requires specialized protocols to ensure accurate quantification and characterization. The extraction process typically begins with solvent-based isolation from fungal mycelia or fruiting bodies, followed by purification using chromatographic techniques. For analytical quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed, with this compound typically detected at wavelengths between 230-280 nm [7]. For enhanced specificity, reversed-phase liquid chromatography with positive-ion atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI/MS/MS) provides superior quantification and confirmation of this compound identity [7].

The quantitative analysis of ergosterol content in fungi reveals significant variation across species and growth conditions, typically ranging from 0.75 to 12.9 μg/g in soils and from 5 to 31 mg/g of fungal dry weight depending on species and growth conditions [7]. In Flammulina velutipes, the ergosterol content has been measured at approximately 35.5 mg/100 g wet weight or 68.0 mg/100 g dry weight [6]. The ratio of ergosterol to microbial biomass carbon serves as a valuable index of fungal biomass relative to total soil microbial biomass, allowing researchers to track shifts in microbial community structure in response to environmental changes [7].

Cellular Localization Studies

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. Advanced chemical probes have been developed to track this compound distribution in living cells. One approach involves designing fluorescent conjugates of this compound with coumarin derivatives, creating probes such as 8d that exhibit ideal photophysical properties for live-cell imaging with excitation at 469.5 nm and emission at 404 nm (Stokes shift of 65.5 nm) [1] [2].

The experimental protocol for cellular localization typically involves incubating cancer cells (e.g., HepG2 or MCF-7) with the fluorescent probe (5-10 μM) for 2 hours, followed by co-staining with organelle-specific dyes such as Rhodamine 123 for mitochondria [1] [2]. Cells are then visualized using confocal laser scanning microscopy (e.g., Carl Zeiss 710M), with images captured at appropriate excitation/emission wavelengths (430-500 nm for blue fluorescence of coumarin probes; 488 nm excitation/515-530 nm emission for Rh123) [1] [2]. These studies have demonstrated that this compound-coumarin conjugates primarily localize and enrich in mitochondria, leading to significantly enhanced cytotoxicity compared to this compound alone [1] [2]. Alternative research using different this compound analogs has shown distribution across the cytosol with significant accumulation in the endoplasmic reticulum, suggesting multiple potential cellular targets [8].

Therapeutic Applications and Biological Activities

Anticancer Mechanisms and Efficacy

This compound demonstrates promising anticancer activity through multiple mechanisms of action. Biological evaluation has shown that this compound conjugates exhibit potent cytotoxicity against various human cancer cell lines, with IC₅₀ values in the sub-micromolar to micromolar range [1] [2]. Specific conjugate 8d demonstrated particularly strong activity against human liver cancer cells (HepG2, SK-Hep1), with IC₅₀ values of 6.60 μM for HepG2, representing significantly enhanced cytotoxicity compared to this compound alone [1] [2].

Table 3: Cytotoxicity of this compound Conjugates Against Human Cancer Cell Lines (IC₅₀, μM)

Compound HepG2 SK-Hep1 MCF-7 Notes
8a 12.34 ± 0.49 10 - Shorter linker
8b <10 - - Intermediate linker
8c <10 ~6.60 - Longer linker (γ-aminobutyric acid)
8d 6.60 - - Piperazine linker
This compound >50 >50 >50 Minimal activity alone
Cisplatin (control) Varies Varies Varies Positive control

The molecular mechanisms underlying these anticancer effects are multifaceted. Treatment with this compound conjugates has been shown to suppress tumor cell colony formation, invasion, and migration; induce G2/M phase arrest in HepG2 cells; and significantly increase intracellular ROS levels [1] [2]. Previous research has also demonstrated that this compound can inhibit forkhead-box O3 transcription factor (Foxo3a) functions by inhibiting phosphorylated protein kinase (pAKT) to induce tumor cell death [1] [2]. The mitochondrial targeting capability of these conjugates enhances their cytotoxicity by promoting ROS-induced mitochondrial dysfunction, an effective strategy in cancer therapy [1] [2].

Structure-Activity Relationships

The structure-activity relationship (SAR) of this compound derivatives provides valuable insights for medicinal chemistry optimization. Research has demonstrated that the peroxide bridge is essential for biological activity, as natural ergosterol lacking this moiety shows no significant activity against most cancer cells [1] [2]. The importance of this functional group is further supported by the proposed mechanism involving hemolytic cleavage of the peroxide bridge in reducing environments, generating cytotoxic reactive oxygen species [1].

The nature of the linker group between this compound and targeting moieties significantly influences biological activity. Studies of coumarin-ergosterol peroxide conjugates revealed that compounds with longer linkers (such as 8c with γ-aminobutyric acid) demonstrated approximately twofold improved potency against tested cancer cells compared to those with shorter linkers (8a) [1] [2]. Additionally, conjugate 8d featuring a piperazine linker exhibited particularly strong cytotoxicity against human liver cancer cells [1] [2]. These findings indicate that the spatial separation between the this compound moiety and targeting components significantly enhances anticancer activity, likely by improving orientation and interaction with cellular targets.

Regulatory Mechanisms and Future Perspectives

The biosynthesis of this compound is tightly regulated through multiple overlapping mechanisms that respond to both intracellular sterol levels and environmental conditions. In Saccharomyces cerevisiae, this regulation is primarily mediated by transcriptional control of ERG genes through the sterol regulatory element (SRE)-binding proteins Upc2 and Ecm22, which activate transcription in response to sterol depletion [5]. Additional regulation is provided by the heme-binding protein Hap1 and repressor factors Rox1 and Mot3, which coordinate ERG gene expression with oxygen availability and heme levels [5].

Environmental factors significantly influence this compound biosynthesis, with oxygen availability particularly critical as it serves as an essential substrate for multiple enzymes in the pathway (ERG1, ERG11, ERG25, ERG3, ERG5) [5]. Similarly, iron homeostasis affects ergosterol biosynthesis as heme (whose synthesis requires iron) associates with ERG11 and ERG5 as a cofactor, and with ERG25 and ERG3 as a cytochrome b5 cofactor [5]. These dependencies explain the observed reduction in ergosterol production under hypoxic conditions or iron deficiency.

Recent research has revealed that the complexity of sterol biosynthesis pathways may have evolved to balance lipid interactions required for proper membrane domain formation and organization [9]. This represents a revision to the long-standing Bloch hypothesis regarding sterol metabolism evolution and suggests that the lengthy transformation from lanosterol to ergosterol (and subsequently this compound) allows fungi to fine-tune membrane properties for optimal function under varying environmental conditions [9].

Future perspectives for this compound research include enhanced metabolic engineering strategies based on improved understanding of transcriptional regulation, development of advanced analogs with optimized pharmacological properties based on structure-activity relationship studies, and exploration of combination therapies that leverage the multiple mechanisms of action of this compound against cancer cells. Additionally, optimization of fermentation processes using structured kinetic models (Monod model, Andrews model, Contois model, and Aibe model) shows promise for scaling up production to support further pharmaceutical development [3].

Conclusion

References

Structural, Functional, and Pharmacological Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between Ergosterol and Ergosterol Peroxide for a quick overview.

Feature Ergosterol This compound
Chemical Structure Primary fungal sterol with a typical sterol nucleus and side chain [1]. Ergosterol derivative with a unique 5α,8α-endoperoxide bridge [2].
Primary Biological Role Essential, bulk component of the fungal cell membrane; regulates membrane fluidity, permeability, and activity of membrane-bound enzymes [1]. Specialized bioactive metabolite; not a major structural membrane component [3].

| Reported Bioactivities | - "Fungal hormone" for growth [1]

  • Moderate anti-inflammatory (e.g., inhibits TPA-induced inflammation) [3]. | Potent anti-cancer, anti-inflammatory, and immunosuppressive properties [3] [4]. | | Key Molecular Targets/Pathways | - Membrane constituent
  • Precursor to Vitamin D2 [3]. | - Inhibits NF-κB & C/EBPβ transcription [3]
  • Downregulates β-catenin signaling [4]
  • Inhibits STAT3 phosphorylation [4]
  • Induces ROS generation [2]. | | Cytotoxicity (IC₅₀) | Generally shows no significant activity against most cancer cells [2]. | Active against various cancer cell lines; e.g., IC₅₀ values in the sub-micromolar to low-micromolar range (e.g., ~6.60 μM for HepG2 cells) [2]. | | Natural Abundance | The most abundant sterol in fungi [5]. | Found in much lower quantities in medicinal mushrooms and fungi [6] [5]. |

Detailed Mechanisms of Action

This compound's Signaling Pathways in Cancer

This compound exerts anti-cancer effects through multiple signaling pathways. The following diagram illustrates the key mechanisms identified in ovarian cancer (HGSOC & LGSOC) cells [4].

g EP This compound (EP) SHP2 SHP2 Protein EP->SHP2 Upregulates NuclearBetaCat Nuclear β-Catenin ↓ EP->NuclearBetaCat STAT3 STAT3 Pathway pSrc Src Phosphorylation SHP2->pSrc Inhibits STAT3_phos STAT3 Phosphorylation pSrc->STAT3_phos Leads to STAT3_active STAT3 Activity ↓ STAT3_phos->STAT3_active VEGF VEGF-C Secretion ↓ STAT3_active->VEGF Angio Angiogenesis ↓ VEGF->Angio BetaCat β-Catenin Pathway cMyc c-Myc Expression ↓ NuclearBetaCat->cMyc CyclinD1 Cyclin D1 Expression ↓ NuclearBetaCat->CyclinD1 Prolif Cell Proliferation ↓ cMyc->Prolif CyclinD1->Prolif

This compound inhibits cancer proliferation and angiogenesis via β-catenin and STAT3 pathways [4].

Anti-inflammatory Mechanism in Macrophages

The anti-inflammatory effect of both sterols involves inhibition of key signaling pathways, as demonstrated in LPS-stimulated RAW264.7 macrophage-like cells [3].

g Sterol Ergosterol/Ergosterol Peroxide MAPKs MAPK Phosphorylation (p38, JNK, ERK) Sterol->MAPKs Inhibits NFkB NF-κB DNA-Binding Activity Sterol->NFkB Inhibits CEBPb C/EBPβ DNA-Binding Activity Sterol->CEBPb Inhibits LPS LPS Stimulation LPS->MAPKs LPS->NFkB LPS->CEBPb Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1α/β) MAPKs->Cytokines NFkB->Cytokines CEBPb->Cytokines

Ergosterol and this compound inhibit inflammation by blocking MAPK, NF-κB, and C/EBPβ pathways [3].


Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are the detailed methodologies from key studies.

Protocol: Anti-inflammatory Activity in Macrophages

This method is used to assess the suppression of LPS-induced inflammation, as performed in [3].

  • Cell Line: RAW264.7 mouse macrophage-like cells.
  • Culture Conditions: RPMI-1640 medium with 10% FBS, 37°C, 5% CO₂.
  • Treatment:
    • Seed cells at 5 × 10⁴ cells/mL in 96-well plates and incubate for 24h.
    • Pre-treat with test compounds (e.g., this compound or Ergosterol at 0, 15, 30, 60 µM) for a set period.
    • Stimulate with E. coli LPS (1 ng/mL) for 6 hours.
  • Analysis:
    • Cytokine Secretion: Measure TNF-α levels in culture medium by ELISA.
    • Transcriptional Activity: Prepare nuclear extracts. Measure DNA-binding activity of NF-κB and C/EBPβ using specific kits.
    • Signaling Pathways: Analyze phosphorylation status of p38, JNK, and ERK MAPKs via Western blot.
Protocol: Anti-proliferative & Cytotoxic Activity in Cancer Cells

This method is used to determine IC₅₀ values and growth inhibition, as performed in [2] [4].

  • Cell Lines: Human cancer cells (e.g., HepG2, SK-Hep1, MCF-7, OVCAR-3, CAOV3).
  • Culture Conditions: Use appropriate medium (e.g., McCoy 5A for HT29, RPMI-1640 for OVCAR-3) with 10% FBS, 37°C, 5% CO₂.
  • Treatment:
    • Seed cells in 96-well plates (e.g., 5,000 cells/well for Presto Blue, 10,000 cells/well for MTT) and allow to adhere for 24h.
    • Treat with a concentration gradient of this compound (e.g., 0, 12, 25, 50, 100 µM) for 48-72 hours. Include cisplatin as a positive control.
  • Viability Assay:
    • Add Presto Blue or MTT reagent and incubate for 1-4 hours.
    • Measure fluorescence (Ex/Em: 535/595 nm for Presto Blue) or absorbance (570 nm for MTT).
    • Calculate IC₅₀ values using non-linear regression.
Protocol: Synthesis of this compound Conjugates

This synthetic protocol enhances this compound's mitochondrial targeting and cytotoxicity [2].

  • Step 1: Synthesis of this compound (1)
    • Reactant: Ergosterol (natural precursor).
    • Reaction Conditions: Treat with oxygen in the presence of a photosensitizer (e.g., eosin Y) and visible light.
  • Step 2: Synthesis of Coumarin-Fluorophore Linkers
    • Generate 7-(N,N-diethylamino)coumarin-3-carboxylic acid.
    • Couple with different amino acid esters (e.g., glycine, β-alanine, γ-aminobutyric acid) via amide bond formation using standard coupling reagents.
    • Hydrolyze the ester protecting group to yield carboxylic acid analogs.
  • Step 3: Conjugation
    • Method A (for 8a-c): Couple this compound directly to the carboxylic acid group of the linker using DCC.
    • Method B (for 8d):
      • Activate this compound with 4-nitrophenyl chloroformate in pyridine/DCM to form an intermediate carbonate.
      • React this intermediate with a piperazine-containing coumarin analog to form the final conjugate.

Future Research and Development Directions

  • Overcoming Bioavailability: The natural abundance of this compound in mushrooms is low [6] [5]. Future work should focus on efficient chemical synthesis [2] and novel drug delivery systems to improve its therapeutic potential.
  • Probing the Peroxide Bridge: The 5α,8α-endoperoxide bridge is critical for bioactivity [2]. Research is needed to fully understand its reduction in the cellular environment and the subsequent generation of ROS, which contributes to cytotoxicity.
  • Exploring Synergistic Effects: Investigating this compound in combination with standard chemotherapeutic agents could reveal synergistic effects, potentially lowering required doses and reducing side effects.

References

Comprehensive Technical Guide: Extraction Methods and Biological Applications of Ergosterol Peroxide from Mushrooms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ergosterol Peroxide

Chemical Background and Natural Occurrence

This compound (5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol) is an oxidized sterol derivative belonging to the class of sterol 5α,8α-endoperoxides characterized by a unique peroxide bridge between carbons 5 and 8. This compound is systematically identified as a metabolic product of ergosterol oxidation and is found distributed across numerous fungal species, including edible and medicinal mushrooms. The compound's structure consists of the characteristic steroid ring system with additional modifications: a 3β-hydroxyl group, conjugated diene system between C6-C7, and trans double bond at C22-C23 in the side chain, with the distinctive 5α,8α-peroxide bridge being essential for its biological activities [1] [2].

The biosynthetic origin of this compound in mushrooms occurs through both enzymatic and photochemical pathways. In the enzymatic route, ergosterol undergoes oxidation catalyzed by enzymes in the presence of hydrogen peroxide, while the photochemical pathway involves photosensitized oxidation of ergosterol when exposed to light in the presence of oxygen [2]. This dual origin has important implications for extraction protocols, as highlighted in a seminal Nature paper which demonstrated that this compound may form as an extraction artifact when fungal extracts are exposed to daylight for extended periods [3]. The study revealed that while this compound was detected in extracts of Piptoporus betulinus and Daedalea quercina that had been exposed to daylight for several days, it was absent in fresh extracts, underscoring the importance of controlled light conditions during extraction to distinguish between natural metabolite and artifact [3].

Biological Significance and Research Relevance

The research interest in this compound has substantially increased due to its diverse bioactivities and potential therapeutic applications. This oxidized sterol exhibits a remarkable range of biological effects, including antitumor properties demonstrated through cytotoxicity against various cancer cell lines, anti-inflammatory activity via suppression of pro-inflammatory cytokines and transcription factors, immunomodulatory effects, and recently discovered anti-obesity potential through inhibition of adipocyte differentiation [4] [5] [2]. The peroxide bridge (5α,8α-endoperoxide moiety) has been identified as the crucial pharmacophore responsible for its biological activities, with studies showing that natural ergosterol lacking this functional group demonstrates significantly reduced bioactivity [1].

The therapeutic potential of this compound is particularly promising in oncology research, where it has demonstrated cytotoxic effects against multiple human cancer cell lines, including hepatic carcinoma (HepG2), breast cancer (MCF-7), and colorectal adenocarcinoma (HT29) cells [1] [4]. Recent investigations have also revealed its anti-obesity effects through inhibition of adipocyte differentiation in 3T3-L1 cells, suggesting potential applications in managing metabolic diseases [5]. Furthermore, this compound has shown anti-inflammatory properties by suppressing LPS-induced inflammatory responses in RAW264.7 macrophages through inhibition of NF-κB and C/EBPβ transcriptional activities and phosphorylation of MAPKs [4]. These diverse biological activities make this compound a compelling target for pharmaceutical development and functional food applications.

Extraction Methodologies

Solvent Extraction Systems

The selection of appropriate extraction solvents is critical for efficient recovery of this compound from mushroom material. Based on comparative studies, chloroform-based extraction has demonstrated superior performance in extracting ergosterol and its peroxide derivative from fungal biomass. A comprehensive 2023 study systematically compared four different extraction protocols and found that chloroform-based extraction consistently yielded higher concentrations of ergosterol (and by extension this compound) from both root and growth substrate samples [6]. Specifically, the chloroform method extracted between 80-92% more ergosterol compared to methanol hydroxide extractions without cyclohexane [6]. This method also offers practical advantages, including reduced processing time and decreased user exposure to hazardous chemicals compared to other extraction procedures [6].

The mechanism of extraction efficiency varies by solvent system. Chloroform-methanol mixtures (2:1 v/v) effectively penetrate cellular membranes and solubilize sterol compounds due to their balanced polarity, facilitating efficient extraction of both ergosterol and this compound [6]. In contrast, alkaline methanol extraction (10% KOH in methanol) may cause degradation of the peroxide bridge under strongly basic conditions, potentially reducing this compound yields [6]. Cyclohexane-based extraction, while effective, presents greater safety concerns due to the hazardous nature of cyclohexane and requires additional safety measures, making it less desirable despite reasonable extraction efficiency [6].

Table 1: Comparison of Extraction Solvent Systems for this compound

Solvent System Extraction Efficiency Processing Time Safety Considerations Best Applications
Chloroform-Methanol (2:1) High (80-92% better than MeOH) Short (18h incubation + 50min processing) Moderate hazard High-yield extraction for research
Cyclohexane with KOH-MeOH Moderate to High Long (2h heating + extended processing) High hazard, requires special precautions Established reference method
Methanol Hydroxide (10% KOH) Low (80-92% reduction vs chloroform) Moderate (45min processing) Corrosive hazard Selective extraction where degradation is acceptable
Methanol alone Low to Moderate Short (60min processing) Low to moderate hazard Rapid screening where yield is secondary
Advanced Extraction Techniques

Beyond conventional solvent extraction, several advanced techniques have been developed to improve efficiency and yield of this compound extraction. Ultrasonic-assisted extraction (UAE) has emerged as a highly effective method, utilizing ultrasonic energy to disrupt cell walls and enhance solvent penetration into mushroom tissue. In a comprehensive analysis of 21 edible and 9 medicinal mushroom species, UAE with ethanol as solvent demonstrated excellent extraction efficiency, with yields ranging from 3.29% for Leccinum scabrum to 54% for Armillaria mellea [2]. The efficiency of UAE stems from acoustic cavitation, which generates microscopic bubbles that implode near cell walls, creating shock waves that disrupt structural integrity and facilitate release of intracellular compounds including this compound [2].

For large-scale purification, high-speed countercurrent chromatography (HSCCC) has proven highly effective for isolation of this compound from complex mushroom extracts. A recent study successfully isolated this compound from the edible and medicinal ascomycete mushroom Xylaria striata using HSCCC with a solvent system of n-hexane-ethyl acetate-ethanol-water (3:1:2:0.8, v/v) [7]. This technique achieved impressive purity levels of 97% for this compound through continuous liquid-liquid partitioning, which eliminates irreversible adsorption losses associated with solid stationary phases in conventional chromatography [7]. The optimal parameters included a rotation speed of 850 rpm (forward) and a flow rate of the lower phase at 3 mL/min, enabling preparation of several hundred milligrams of high-purity compound per run within hours [7].

Table 2: Advanced Extraction and Purification Techniques for this compound

Technique Principles Advantages Limitations Typical Yield/Purity
Ultrasonic-Assisted Extraction (UAE) Cell disruption via acoustic cavitation Reduced extraction time, improved efficiency, simple operation Potential degradation of sensitive compounds, equipment cost Extraction yields 3.29-54% depending on species [2]
High-Speed Countercurrent Chromatography (HSCCC) Continuous liquid-liquid partitioning No irreversible adsorption, high capacity, excellent recovery Solvent system optimization required, specialized equipment Purity up to 97%, milligram to gram scale [7]
Non-discriminating Flash Pyrolysis-GC/MS Thermal desorption with minimal decomposition Minimal sample preparation, rapid analysis Qualitative to semi-quantitative, specialized equipment Detection limit 1.5 ppb for ergosterol [8]
Solid Phase Microextraction (SPME) Sorption followed by thermal desorption Solvent-free, fast, amenable to automation Limited quantitative accuracy, matrix effects LOD 1.5 ppb, LOQ 3 ppb-90 ppm [9]

Analysis, Purification, and Characterization

Analytical Methodologies

Advanced chromatographic techniques coupled with sensitive detection methods are essential for accurate quantification of this compound in complex mushroom extracts. Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has emerged as the gold standard for analysis, with recent studies demonstrating superior performance of atmospheric pressure photoionization (APPI) compared to atmospheric pressure chemical ionization (APCI) for this application [2]. The UHPLC-APPI-MS/MS method provides significant advantages in analytical signal intensity, resulting in improved sensitivity and accuracy for quantification of both ergosterol and this compound across different mushroom species [2]. This method successfully quantified varying concentrations of this compound in medicinal mushrooms, revealing significant interspecies differences that highlight the importance of species selection for extraction purposes.

For rapid screening of fungal contamination or biomass estimation, non-discriminating flash pyrolysis coupled to GC/MS (Py-GC/MS) offers an alternative approach with minimal sample preparation. This technique enables direct analysis of ergosterol (as a precursor to this compound) in various matrices including moldy bread, indoor dust, and infected plant materials by liberating intact ergosterol through controlled thermal desorption rather than complete pyrolysis [8]. The method has demonstrated sufficient sensitivity for ergosterol detection despite the complex matrices, making it valuable for rapid assessment of fungal biomass which can correlate with this compound potential [8]. Another innovative approach is automated on-fiber derivatization headspace extraction-SPME-GC/MS, which achieves remarkably low detection limits of 1.5 ppb and a quantitation range of 3 ppb to 90 ppm for ergosterol analysis in soil samples [9]. This method incorporates saponification followed by SPME with on-fiber derivatization, providing excellent precision with RSD ≤ 2.2% when using MS selected ion monitoring [9].

Purification and Structural Characterization

Following extraction, purification of this compound typically employs chromatographic techniques, with silica gel column chromatography being the most common initial purification step [4] [5]. Final purification often utilizes reversed-phase high-performance liquid chromatography (HPLC) with C18 columns and methanol or acetonitrile-water mobile phases to achieve high purity this compound suitable for biological testing [4]. As mentioned previously, HSCCC has also emerged as a highly effective purification technique, capable of providing this compound with 97% purity from crude mushroom extracts [7].

Structural characterization of purified this compound relies heavily on spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Comprehensive 1H-NMR and 13C-NMR data have been reported for this compound, with characteristic signals including: 1H-NMR (CDCl3, 300 MHz): δ 0.81 (3H, s, H-18), 0.82 (3H, d, J = 4.5 Hz, H-26), 0.83 (3H, s, H-27), 0.88 (3H, s, H-19), 0.90 (3H, d, J = 6.6 Hz, H-28), 0.99 (3H, d, J = 6.6 Hz, H-21), 3.96 (1H, m, H-3), 5.13 (1H, dd, J = 8.1, 15 Hz, H-22), 5.21 (1H, dd, J = 7.5 Hz, 15.36 Hz H-23), 6.24 (1H, d, J = 8.4 Hz, H-6), 6.51 (1H, d, J = 8.4 Hz, H-7); 13C-NMR (75 MHz, CDCl3): δ 12.84 (C-18), 17.53 (C-28), 18.15 (C-19), 19.61 (C-27), 19.92 (C-26), 20.60 (C-15), 20.85 (C-21) [5]. Additional confirmation typically involves comparison with authentic standards via thin-layer chromatography (TLC), where this compound exhibits an RF value of 0.23 using 1% methanol in chloroform as eluent, and develops a characteristic dark green color after spraying with coric ammonium nitrate and heating at 100°C [3].

Experimental Protocols

Step-by-Step Extraction Protocols

Protocol 1: Chloroform-Methanol Extraction (Recommended Method)

  • Sample Preparation: Begin with 300 mg of air-dried, powdered mushroom material. For fresh mushrooms, freeze-dry prior to extraction to prevent degradation and improve solvent penetration [6].
  • Extraction: Add 3 mL of chloroform-methanol (2:1 v/v) to the sample in a sealed centrifuge tube. Sonicate the mixture at 50°C for 30 minutes, then incubate at room temperature for 18 hours [6].
  • Post-processing: Following incubation, sonicate again at 50°C for 20 minutes, then centrifuge at 1,000 × g for 1 minute. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream while maintaining the water bath at 40°C [6].
  • Redissolution: Reconstitute the dried extract in 1 mL of HPLC-grade methanol, incubate at 40°C for 15 minutes, then filter through a 0.2 μm nylon membrane into amber HPLC vials for analysis [6].

Protocol 2: Ethanol Ultrasonic-Assisted Extraction for Large Scale

  • Sample Preparation: Powder 10 g of dried mushroom material (optimized for Ganoderma lucidum but applicable to other species) [2].
  • Extraction: Suspend the material in 100 mL of ethanol (95%) and sonicate at 40 kHz for 60 minutes at 50°C [2].
  • Concentration: Filter through Whatman No. 1 paper and evaporate the filtrate under reduced pressure at 40°C [2].
  • Partitioning: Suspend the crude extract in water and partition with ethyl acetate (3 × 50 mL). Collect the ethyl acetate fraction for subsequent purification [2].

Protocol 3: Semi-Synthesis from Ergosterol

  • Reaction Setup: Dissolve ergosterol (100 mg) in 10 mL of dichloromethane with eosin Y (1 mol%) as a photosensitizer [1].
  • Photooxygenation: Bubble oxygen through the solution while irradiating with visible light for 24 hours at room temperature with constant stirring [1].
  • Monitoring: Monitor reaction progress by TLC (silica gel, 1% methanol in chloroform). This compound appears as a dark green spot (RF 0.23) after spraying with coric ammonium nitrate and heating [3] [1].
  • Purification: Purify the crude product by silica gel chromatography using a stepwise gradient of ethyl acetate in hexane (10-30%) [1].

The following workflow diagram illustrates the key decision points in selecting an appropriate extraction method based on research objectives:

G Start Start: Mushroom Material Selection Decision1 Extraction Scale? Analytical vs Preparative Start->Decision1 Decision2 Primary Objective? Quantification vs Isolation Decision1->Decision2 Analytical Method2 Ethanol UAE Scalable, safer option Decision1->Method2 Preparative Decision3 Available Equipment and Expertise? Decision2->Decision3 Isolation Method4 UHPLC-MS/MS Analysis High sensitivity, quantitative Decision2->Method4 Quantification Method1 Chloroform-Methanol Extraction High yield, moderate hazard Decision3->Method1 Standard lab Method3 HSCCC Purification High purity, specialized Decision3->Method3 Specialized equipment Application1 Bioactivity Studies Requires high purity Method1->Application1 Method2->Application1 Method3->Application1 Application2 Content Screening Multiple species/samples Method4->Application2 Application3 Biomass Estimation Rapid assessment Method4->Application3

Decision workflow for this compound extraction methods

Safety Considerations and Analytical Controls

Safety protocols are paramount when extracting this compound due to the hazardous nature of preferred solvents. Chloroform requires use in well-ventilated areas or fume hoods with appropriate personal protective equipment including nitrile gloves and safety goggles [6]. Methanol hydroxide extraction poses corrosion risks and should be handled with chemical-resistant gloves and face protection [6]. Cyclohexane presents significant inhalation hazards and requires additional respiratory protection in addition to standard safety measures [6].

Quality control measures should include the use of internal standards such as deuterated ergosterol when available, and analysis in amber vials to prevent photo-degradation of the peroxide bridge [3] [2]. It is essential to include both positive controls (authentic this compound standard) and negative controls (extraction blanks) in each analysis batch to ensure method validity [2]. For quantitative analysis, standard addition methods are recommended for complex matrices to account for matrix effects that may influence analytical accuracy [9].

Artifact prevention requires strict light control during extraction and analysis. As demonstrated in early research, ergosterol can photo-oxidize to this compound when extracts are exposed to daylight [3]. Therefore, all extraction and purification steps should be conducted under yellow or red light when possible, or in low-light conditions, and extracts should be stored in amber glassware under inert atmosphere at -20°C for long-term preservation [3] [2].

Biological Activity and Molecular Mechanisms

Anticancer Mechanisms

This compound demonstrates multifaceted anticancer activity through diverse molecular mechanisms. In human colorectal adenocarcinoma HT29 cells, this compound exhibits cytostatic effects by increasing intracellular reactive oxygen species (ROS) and inducing the expression of oxidative stress-inducible genes, including the cyclin-dependent kinase inhibitor CDKN1A (p21) [4]. This results in cell cycle arrest and suppression of STAT1 and interferon-inducible genes, disrupting critical signaling pathways in cancer progression [4]. The compound's pro-oxidant activity stems from hemolytic cleavage of the peroxide bridge in the reducing environment of cancer cells, generating ROS that induce mitochondrial dysfunction and apoptosis [1].

In hepatic carcinoma models, this compound and its synthetic conjugates demonstrate potent cytotoxicity against HepG2 and SK-Hep1 cells, with IC50 values in the sub-micromolar to low micromolar range [1]. The strategic design of This compound-coumarin conjugates has enhanced cytotoxicity through mitochondrial targeting, where these conjugates localize and enrich primarily in mitochondria, leading to significantly enhanced cytotoxicity over native this compound [1]. These conjugates suppress cell colony formation, invasion, and migration while inducing G2/M phase arrest in HepG2 cells [1]. The molecular pathways involved include inhibition of phosphorylated AKT (pAKT), which subsequently inhibits the Foxo3a transcription factor, ultimately inducing tumor cell death [1].

Anti-inflammatory and Anti-obesity Activities

The anti-inflammatory properties of this compound have been elucidated in RAW264.7 macrophage models, where it suppresses LPS-induced TNF-α secretion and IL-1α/β expression [4]. This anti-inflammatory activity occurs through dual mechanisms: inhibition of NF-κB and C/EBPβ DNA-binding activity, and suppression of MAPK phosphorylation (p38, JNK, and ERK) [4]. Additionally, this compound downregulates the expression of low-density lipoprotein receptor (LDLR) and HMG-CoA reductase (HMGCR), key regulators of cholesterol metabolism and inflammation [4]. Comparable studies show that ergosterol itself also suppresses LPS-induced inflammatory responses, though generally with reduced potency compared to the peroxide derivative [4].

Recent investigations have revealed anti-obesity effects of this compound through inhibition of adipocyte differentiation in 3T3-L1 cells [5]. The compound significantly inhibits lipid droplet synthesis and expression of key transcription factors driving adipogenesis, including PPARγ and C/EBPα [5]. This compound also suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), which promotes PPARγ activity, and downregulates lipogenic factors such as fatty acid synthase (FAS), fatty acid translocase (FAT), and acetyl-coenzyme A carboxylase (ACC) [5]. Furthermore, it inhibits phosphorylation of MAPKs (ERK, JNK, p38) involved in cell proliferation and activation of early differentiation transcription factors during the mitotic clonal expansion stage of adipogenesis [5]. These multifaceted actions position this compound as a potential prophylactic and therapeutic agent for obesity and related metabolic diseases.

The following diagram illustrates the major molecular mechanisms through which this compound exerts its biological activities:

G cluster_0 Anticancer Mechanisms cluster_1 Anti-inflammatory Mechanisms cluster_2 Anti-obesity Mechanisms EP This compound A1 ROS Generation via Peroxide Bridge Cleavage EP->A1 I1 Inhibition of NF-κB Activation EP->I1 O1 Inhibition of PPARγ and C/EBPα EP->O1 A2 Mitochondrial Dysfunction A1->A2 A3 Cell Cycle Arrest (G2/M Phase) A2->A3 A4 Inhibition of pAKT/Foxo3a Pathway A5 Suppression of STAT1 Signaling A4->A5 I4 Downregulation of Pro-inflammatory Cytokines I1->I4 I2 Suppression of C/EBPβ Activity I3 Inhibition of MAPK Phosphorylation I3->I4 O3 Downregulation of Lipogenic Factors O1->O3 O2 Suppression of SREBP-1c O2->O1 O4 Inhibition of MAPK in MCE Stage O4->O1

Molecular mechanisms of this compound bioactivity

Technical Considerations and Research Applications

Optimization Strategies for Extraction

Maximizing extraction efficiency of this compound requires consideration of several key parameters beyond solvent selection. The developmental stage of mushroom material significantly impacts this compound content, as the compound concentration varies with fungal age, growth phase, and sporulation status [8]. Similarly, growth conditions including media composition, pH, and temperature influence biosynthetic pathways and should be standardized for reproducible extractions [8]. While clear trends relating these factors to this compound yield remain incompletely characterized, controlling and documenting these parameters is essential for method reproducibility [8].

Extraction time and temperature require careful optimization to balance efficiency against compound stability. Excessive temperatures or prolonged extraction times may degrade the peroxide bridge, reducing yields despite improved extraction efficiency [6]. The recommended chloroform-methanol method utilizes room temperature incubation (18 hours) followed by mild heating (50°C during sonication) to preserve compound integrity while maintaining efficiency [6]. For ultrasonic-assisted extraction, optimal parameters include 50-60°C for 30-60 minutes, providing a compromise between extraction efficiency and compound stability [2].

Species selection critically influences this compound yields, with substantial variation observed among different mushroom species. Comprehensive screening of mushroom species revealed that Ganoderma lucidum and Armillaria mellea contain particularly high concentrations of this compound, making them preferred sources for extraction [2]. The ratio of ergosterol to this compound also varies significantly between species, reflecting differences in oxidative metabolism and environmental conditions [2]. Researchers should therefore select species based on their specific research objectives—whether to maximize yield or to study natural variation in this compound content.

Artifact Formation and Methodological Validation

The potential for artifact formation during extraction represents a critical methodological consideration. The seminal Nature paper by Adam et al. demonstrated that this compound could form as an extraction artifact when fungal extracts were exposed to daylight [3]. This occurs through photochemical oxidation of ergosterol, which contains conjugated double bonds that act as photosensitizers, generating singlet oxygen that reacts with ergosterol to form the peroxide derivative [3]. To distinguish between naturally occurring this compound and extraction artifacts, researchers should implement light-controlled extractions conducted under red or yellow light, or in complete darkness [3]. Additionally, comparison of fresh extracts (immediately processed after collection) with extracts exposed to light provides a control for artifact formation [3].

Method validation should include determination of extraction efficiency through spike-recovery experiments, where known quantities of authentic this compound standard are added to pre-extracted mushroom material and subjected to the extraction protocol [2] [9]. Recovery rates should exceed 80% for considered acceptable, with precision (RSD) preferably below 5% for replicate extractions [9]. For quantitative analyses, standard addition methods are particularly valuable for compensating matrix effects in complex mushroom extracts [9]. The use of stable isotope-labeled internal standards (when available) further improves quantitative accuracy by correcting for losses during sample preparation and analysis [2].

Conclusion

References

Comprehensive Technical Guide: Spectroscopic Characterization and Bioactivity of Ergosterol Peroxide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ergosterol Peroxide

This compound (EP) is a naturally occurring oxysterol derivative widely distributed across fungal species, including medicinal mushrooms such as Ganoderma lucidum and Hygrophoropsis aurantiaca. This steroidal compound possesses a distinctive 5α,8α-epidioxy bridge in its B-ring, contributing to its diverse biological activities. With the chemical name (22E)-ergosta-6,22-diene-5α,8α-peroxide-3β-ol and molecular formula C₂₈H₄₄O₃, EP has garnered significant research interest due to its potent anticancer, antiviral, and immunomodulatory properties while demonstrating selective toxicity against cancer cells with minimal effects on normal cells. The compound serves as a promising lead compound for pharmaceutical development, particularly for aggressive cancer subtypes like triple-negative breast cancer and various viral infections. [1] [2] [3]

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on comprehensive spectroscopic analysis, including NMR, MS, and other complementary techniques that provide definitive evidence for its characteristic epidioxy bridge and overall steroidal architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides detailed information about the carbon and hydrogen environments in this compound, with key characteristic signals confirming the presence of the distinctive 5α,8α-epidioxy bridge and the ergosta-6,22-diene skeleton. The complete NMR assignment has been established through 1D and 2D NMR experiments, including ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, and HMBC. [1]

Table 1: Key ¹H-NMR Chemical Shifts for this compound (400-500 MHz, CDCl₃) [1]

Proton Position Chemical Shift (δ, ppm) Multiplicity (J in Hz) Correlation
H-3 3.98 m C-3
H-6 6.25 d (8.0) C-6, C-7, C-8
H-7 6.52 d (8.0) C-6, C-7, C-8
H-22 5.20 dd (15.4, 7.8) C-22, C-23
H-23 5.23 dd (15.4, 7.8) C-22, C-23
CH₃-18 0.89 s C-18
CH₃-19 0.83 s C-19
CH₃-21 1.00 d (6.7) C-21
CH₃-26 0.91 d (6.8) C-26
CH₃-27 0.82 d (6.8) C-27
CH₃-28 0.83 d (6.6) C-28

Table 2: Key ¹³C-NMR Chemical Shifts for this compound (100-125 MHz, CDCl₃) [1]

Carbon Position Chemical Shift (δ, ppm) DEPT Group
C-3 66.4 CH Secondary alcohol
C-5 82.2 C Peroxide
C-6 135.4 CH Olefinic
C-7 130.8 CH Olefinic
C-8 79.4 C Peroxide
C-22 135.2 CH Olefinic
C-23 132.3 CH Olefinic
C-18 17.6 CH₃ Methyl
C-19 16.8 CH₃ Methyl
C-21 21.2 CH₃ Methyl
C-26 19.8 CH₃ Methyl
C-27 19.9 CH₃ Methyl
C-28 17.6 CH₃ Methyl

The HMBC correlations provide crucial structural connectivity, with key long-range couplings observed between H-3/C-2,C-4; H-6/C-5,C-8,C-10; H-7/C-5,C-8,C-9; and H-22/H-23 confirming the conjugated diene system in the side chain. The epidioxy functionality is further confirmed by the characteristic chemical shifts of C-5 (δ 82.2 ppm) and C-8 (δ 79.4 ppm) in the ¹³C-NMR spectrum, which are significantly downfield compared to typical steroid carbons. [1]

Mass Spectrometry (MS) Analysis

Mass spectrometric analysis provides confirmation of the molecular formula and fragmentation patterns characteristic of this compound. The Electron Impact Mass Spectrometry (EI-MS) shows a molecular ion peak at m/z 428 [M]⁺, with key fragment ions at m/z 396 [M - O₂]⁺, m/z 363 [M - (O₂ + CH₃ + H₂O)]⁺, and m/z 337 [M - (O₂ + C₃H₅ + H₂O)]⁺. The loss of molecular oxygen (32 Da) is particularly characteristic of the epidioxy functionality. [1]

For LC-MS/MS analysis, which offers superior sensitivity for quantitative analysis, the parent ion undergoes collision-induced dissociation to produce characteristic fragment patterns. In positive ion mode, the transition of m/z 429.4 → 301.3 is typically monitored for quantification, with the fragment at m/z 301.3 corresponding to the steroidal nucleus after side chain cleavage. [4]

Supplementary Spectroscopic Data

Additional spectroscopic techniques provide complementary structural information:

  • Melting Point: this compound crystallizes as colorless crystals with a defined melting point of 179-182°C, which serves as a preliminary physical characteristic for identification. [1]
  • Infrared Spectroscopy (IR): The IR spectrum shows characteristic absorption bands for hydroxyl groups (3400-3500 cm⁻¹), C-H stretching (2900-3000 cm⁻¹), and C=C bonds (1600-1650 cm⁻¹), though specific IR data is less commonly reported than NMR and MS data in the literature. [5]
  • Ultraviolet-Visible Spectroscopy (UV-Vis): The conjugated diene system in this compound exhibits characteristic UV absorption maxima, typically in the range of 230-280 nm, though exact values are compound-specific and dependent on solvent systems. [5]

Isolation and Analytical Methods

Extraction and Purification Protocols

The extraction and isolation of this compound from fungal sources typically follows a standardized protocol with modifications based on the specific fungal matrix. The general workflow begins with dried fungal material that undergoes sequential solvent extraction, most commonly using ethanol, methanol, or n-hexane through reflux or maceration techniques. The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, typically yielding a non-polar fraction enriched with steroidal compounds. Further purification is achieved through chromatographic techniques, primarily silica gel column chromatography with gradient elution (e.g., petroleum ether:ethyl acetate or dichloromethane:methanol systems), followed by Sephadex LH-20 chromatography or preparative thin-layer chromatography (TLC) for final purification. [1] [6] [4]

A specific TLC method for this compound identification has been developed using Silica Gel G plates with a toluene/ethyl acetate (3:1 v/v) solvent system, which provides excellent separation of this compound (Rf ~0.3-0.4) from related sterols like ergosterol (Rf ~0.5-0.6). This method offers a rapid, cost-effective qualitative analysis for initial screening of fungal extracts before more advanced quantitative analysis. [1]

Quantitative LC-MS/MS Analysis

For precise quantification of this compound in complex matrices, a sensitive and specific LC-MS/MS method has been developed and validated. The method employs reverse-phase chromatography with an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm particle size) maintained at 40°C. The mobile phase consists of water (A) and methanol (B) with a gradient elution from 80% to 95% B over 8 minutes, at a flow rate of 0.3 mL/min. Detection is performed using tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode, monitoring the specific transition m/z 429.4 → 301.3 for this compound. [4]

This method demonstrates excellent analytical performance with a linear range of 10-500 ng/mL (r² > 0.999), precision (RSD < 10%), and accuracy (85-115% recovery). The limit of detection (LOD) and limit of quantification (LOQ) are reported as 5 ng/mL and 10 ng/mL, respectively, making it suitable for quantifying trace amounts of this compound in fungal mycelium and other biological samples. [4]

G start Fungal Material (Dried & Powdered) extraction Solvent Extraction (Ethanol/Methanol/Hexane) start->extraction partition Liquid-Liquid Partitioning (Petroleum Ether/DCM/EA) extraction->partition cc Column Chromatography (Silica Gel, Gradient Elution) partition->cc tlc TLC Analysis (Toluene:EtOAc 3:1) cc->tlc lcmsms LC-MS/MS Quantification m/z 429.4 → 301.3 tlc->lcmsms pure_ep Pure this compound lcmsms->pure_ep

Figure 1: Experimental workflow for extraction, isolation, and analysis of this compound from fungal sources

Biological Activities and Mechanisms of Action

Anticancer Activity and Signaling Pathways

This compound demonstrates potent anticancer activity against various cancer cell lines, with particular efficacy against triple-negative breast cancer (TNBC), lung adenocarcinoma, and colon cancer. The compound exerts its effects through multiple interconnected mechanisms, primarily involving reactive oxygen species (ROS) induction, mitochondrial dysfunction, and apoptosis activation. [7] [2]

In TNBC models (MDA-MB-231 and SUM-149 cells), EP treatment significantly reduces mitochondrial membrane potential (ΔΨm), as confirmed by both TMRM and JC-1 assays. This mitochondrial depolarization triggers a cascade of events including disruption of oxidative phosphorylation, decreased ATP production, and activation of caspase-dependent apoptosis. The selectivity of EP for cancer cells over normal cells is attributed to the inherently higher mitochondrial membrane potential in cancer cells, making them more vulnerable to EP-induced mitochondrial disruption. [2]

In lung adenocarcinoma A549 cells, EP induces ROS-dependent apoptosis through mitochondrial damage, characterized by cytochrome c release, caspase-3 activation, and DNA fragmentation. Additionally, EP stimulates ROS-dependent autophagy in these cells, which initially serves as a protective mechanism but ultimately contributes to cell death when sustained. The compound also demonstrates anti-metastatic potential by reducing NLRP3 inflammasome activity and inhibiting cancer cell migration. [7]

Table 3: Antiproliferative Activity of this compound Against Cancer Cell Lines [8] [7] [2]

Cell Line Cancer Type IC₅₀ Value Mechanism
MDA-MB-231 Triple-negative breast cancer 3.20-18 μM GLS1 inhibition, ROS induction, apoptosis
SUM-149 Inflammatory breast cancer 6 μM Mitochondrial dysfunction, apoptosis
A549 Lung adenocarcinoma 23 μM ROS-dependent apoptosis, autophagy
LS180 Human colon cancer 20.8 μM Decreased DNA synthesis, mitochondrial damage
MCF-7 Breast cancer 8.03-48 μM Caspase activation, apoptosis
HepG2 Hepatocellular carcinoma 8.89-18 μM Not fully elucidated

G EP This compound ROS ROS Generation EP->ROS GLS1 GLS1 Inhibition EP->GLS1 MMP Mitochondrial Membrane Potential Disruption ROS->MMP Autophagy Protective Autophagy ROS->Autophagy CytoC Cytochrome c Release MMP->CytoC Caspase Caspase Activation (3/9) CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Glutamate Reduced Glutamate Levels GLS1->Glutamate TCA TCA Cycle Disruption Glutamate->TCA TCA->ROS Enhanced Autophagy->Apoptosis Delayed

Figure 2: Signaling pathways of this compound-induced apoptosis in cancer cells

Antiviral and Immunomodulatory Activities

This compound demonstrates significant antiviral efficacy against porcine deltacoronavirus (PDCoV) in both in vitro and in vivo models. In piglet studies, EP administration at 2.5 mg/kg body weight significantly reduced viral shedding in feces, alleviated diarrhea, and decreased viral load in intestinal tissues. The compound exhibited immunomodulatory effects by suppressing PDCoV-induced pro-inflammatory cytokines through inhibition of the IκBα/NF-κB p65 pathway while simultaneously upregulating interferon-I (IFN-I) expression. [6]

Additionally, EP treatment preserved intestinal barrier integrity during viral infection by enhancing the expression of tight junction proteins (claudin-1, occludin, and ZO-1) and reducing virus-induced apoptosis of intestinal epithelial cells. The antiviral mechanism also involves modulation of the p38/MAPK signaling pathway, as p38 knockdown inhibited PDCoV replication and alleviated virus-induced apoptosis, suggesting EP mediates its effects through this pathway. [6]

Enzyme Inhibition and Other Activities

This compound functions as a novel glutaminase 1 (GLS1) inhibitor with an IC₅₀ value of 3.77 μM for its optimized derivative compound 3g. GLS1 is a key metabolic enzyme in the glutamine hydrolysis pathway, which is crucial for cancer cell biosynthesis and energy production. By inhibiting GLS1, EP reduces cellular glutamate levels, blocks glutamine utilization, and triggers ROS-mediated apoptosis in cancer cells, particularly in triple-negative breast cancer models. [8]

Beyond its anticancer and antiviral properties, EP exhibits immunosuppressive activities against concanavalin A- and lipopolysaccharide-induced proliferation of T and B lymphocytes, suggesting potential applications in autoimmune disorders and transplantation medicine. The compound also demonstrates anti-inflammatory effects by inhibiting 12-O-tetradecanoylphorbol-13-acetate-induced inflammatory ear edema and showing selective activity against phospholipase A2 enzymes. [6] [5]

Therapeutic Potential and Derivative Optimization

In Vivo Efficacy and Toxicity Profile

This compound demonstrates promising in vivo efficacy in multiple animal models. In breast cancer models, EP administration at 50 mg/kg showed remarkable therapeutic effects with no apparent toxicity. Similarly, in melanoma models, EP inhibited tumor growth at doses up to 500 mg/kg (the maximum tested), which was established as the maximum tolerated dose with no signs of toxicity confirmed by plasma chemistry and histopathological analysis of harvested tissues. [8] [3]

The favorable safety profile of EP is further supported by complementary organ toxicity assays showing no inhibitory effects on cardio and hepatotoxicity parameters. This high therapeutic index positions EP as an attractive candidate for further development, particularly compared to other natural products with anticancer activity but significant toxicity concerns. [3]

Derivative Optimization Strategies

Despite its promising bioactivity, this compound has inherent limitations in aqueous solubility, which can impact its bioavailability and therapeutic potential. To address this, researchers have developed focused libraries of EP derivatives through strategic structural modifications aimed at improving solubility while maintaining or enhancing biological activity. [8] [3]

Key optimization strategies include:

  • Introduction of hydrogen-bond promoting groups (hydroxy, sulfate) at the C-3 position to improve aqueous solubility
  • Formation of C-3 sulfonate derivatives (e.g., compound 9) that demonstrate significantly enhanced aqueous solubility while maintaining potent anticancer activity
  • Molecular hybridization with substituents from known GLS1 inhibitors (e.g., BPTES) to enhance enzyme inhibitory potency
  • Linker optimization to connect EP with bioactive substituents while maintaining favorable physicochemical properties

These optimization efforts have yielded derivatives with significantly improved aqueous solubility (up to 26.76 μg/mL for compound 7 compared to 21.42 μg/mL for parental EP) while maintaining potent anticancer activity against TNBC models (EC₅₀ as low as 2.24 μM for compound 5a against SUM-149 cells). [8] [3]

Conclusion

This compound represents a structurally unique steroidal compound with diverse and potent biological activities. Its comprehensive spectroscopic characterization, particularly through NMR and MS techniques, provides a solid foundation for identity confirmation and quality control in pharmaceutical development. The compound's multifaceted mechanisms of action, including ROS induction, mitochondrial disruption, GLS1 inhibition, and immunomodulation, contribute to its efficacy against various cancers and viral infections.

References

Comprehensive Application Notes and Protocols: Synthesis of Ergosterol Peroxide from Ergosterol and Its Anticancer Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ergosterol Peroxide

This compound (EP) is a natural steroidal endoperoxide with the chemical name 5α,8α-epidioxiergosta-6,22-dien-3β-ol and molecular formula C₂₈H₄₄O₃. This compound features a unique 5α,8α-peroxy moiety (peroxide bridge) in its parent structure that is essential for its biological activity. EP is widely distributed in nature as a secondary metabolite found in various medicinal fungi, including Ganoderma lucidum, Paecilomyces cicadae, and other fungal species. It has drawn significant research interest due to its diverse bioactivities, particularly its promising antitumor properties against various cancer cell lines.

The interest in this compound stems from its broad-spectrum biological activities, which include anti-inflammatory, antioxidant, antibacterial, immunosuppressant, and notably antitumor effects. Research has demonstrated that EP exhibits cytotoxic activity against numerous cancer types, including hepatic carcinoma, breast cancer, ovarian cancer, renal cell carcinoma, and triple-negative breast cancer. Unlike natural ergosterol, which lacks significant bioactivity against most cancer cells, the peroxide bridge in EP is considered a crucial functional group responsible for its biological effects, potentially through the generation of reactive oxygen species (ROS) via hemolytic cleavage in reducing environments within cancer cells.

Synthesis Methods and Protocols

Synthetic Approaches to this compound

The synthesis of this compound from ergosterol can be achieved through both photochemical oxygenation and chemical oxidation methods. The transformation involves the addition of molecular oxygen across the conjugated diene system of ergosterol to form the characteristic endoperoxide bridge. Below, we detail the primary synthetic protocols currently employed in research settings.

Table 1: Comparison of this compound Synthesis Methods

Method Reagents/Conditions Yield Advantages Limitations
Photochemical Synthesis Ergosterol, photosensitizer (eosin Y or phloxine B), O₂ atmosphere, visible light, DCM, room temperature, 12-24 hours 85-93% High efficiency, clean reaction, simple setup Requires specialized equipment for visible light irradiation with oxygen bubbling
Chemical Synthesis Ergosterol, TPAP (tetrapropylammonium perruthenate), NMO (N-methylmorpholine N-oxide), DCM, room temperature, 2-6 hours 70-80% No special light equipment needed, faster reaction Lower yields, requires expensive catalysts
Detailed Synthetic Protocols
2.2.1 Photochemical Synthesis Protocol

The photochemical method represents the most efficient approach for synthesizing this compound from ergosterol, leveraging a photosensitized oxidation process [1] [2]:

  • Reagents:

    • Ergosterol (1.0 equiv.)
    • Photosensitizer: Eosin Y or phloxine B (0.1 equiv.)
    • Solvent: Anhydrous dichloromethane (DCM)
    • Oxygen source: Pure O₂ atmosphere
  • Procedure:

    • Dissolve ergosterol (1.0 g, 2.58 mmol) and eosin Y (0.019 g, 0.026 mmol) in 50 mL anhydrous DCM in a 100 mL round-bottom flask.
    • Bubble oxygen through the solution for 10 minutes while stirring.
    • Irradiate the reaction mixture with visible light (100W tungsten lamp or equivalent) while maintaining oxygen atmosphere with continuous bubbling.
    • Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3) until ergosterol is completely consumed (typically 12-24 hours).
    • Concentrate the reaction mixture under reduced pressure.
    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound as a white solid.
    • Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry.
  • Yield: 85-93% isolated yield [1] [2]

This method proceeds via a hetero Diels-Alder reaction mechanism, where the photosensitizer absorbs visible light energy and transfers it to molecular oxygen, generating singlet oxygen that reacts with the diene system of ergosterol.

2.2.2 Chemical Synthesis Protocol

For laboratories without specialized photochemical equipment, a chemical oxidation method using TPAP/NMO system provides an alternative approach [2]:

  • Reagents:

    • Ergosterol (1.0 equiv.)
    • TPAP (tetrapropylammonium perruthenate, 0.1 equiv.)
    • NMO (N-methylmorpholine N-oxide, 2.0 equiv.)
    • Solvent: Anhydrous DCM
  • Procedure:

    • Dissolve ergosterol (1.0 g, 2.58 mmol) and NMO (0.605 g, 5.16 mmol) in 30 mL anhydrous DCM in a 50 mL round-bottom flask.
    • Add TPAP (0.090 g, 0.258 mmol) to the solution and stir at room temperature under nitrogen atmosphere.
    • Monitor reaction progress by TLC until completion (typically 2-6 hours).
    • Filter the reaction mixture through a short pad of silica gel to remove catalyst residues.
    • Concentrate the filtrate under reduced pressure.
    • Purify the crude product by flash column chromatography to obtain this compound.
  • Yield: 70-80% isolated yield

This method involves the formation of an enone intermediate (3a) that subsequently undergoes oxidation to form the endoperoxide bridge.

G Ergosterol Ergosterol Visible Light    Oxygen Atmosphere    DCM Solvent Visible Light    Oxygen Atmosphere    DCM Solvent Ergosterol->Visible Light    Oxygen Atmosphere    DCM Solvent 12-24 hours    85-93% Yield Photosensitizer Photosensitizer Photosensitizer->Visible Light    Oxygen Atmosphere    DCM Solvent SingletOxygen SingletOxygen EP EP Visible Light    Oxygen Atmosphere    DCM Solvent->SingletOxygen Visible Light    Oxygen Atmosphere    DCM Solvent->EP 12-24 hours    85-93% Yield

Figure 1: Workflow for Photochemical Synthesis of this compound

Structural Characterization and Analytical Data

Spectral Characterization

Proper characterization of synthesized this compound is essential for verifying identity and purity. The table below summarizes key spectral data for this compound:

Table 2: Spectral Data for this compound Characterization

Analytical Method Parameters/Key Signals Experimental Conditions
( ^1H ) NMR δ 6.59 (1H, d, J = 8.5 Hz, 7-H), δ 6.28 (1H, d, J = 8.5 Hz, 6-H), δ 5.24 (1H, dd, J = 7.5, 15.3 Hz, 22-H), δ 5.16 (1H, dd, J = 8.0, 15.3 Hz, 23-H), δ 4.04 (1H, m, 3-H) 600 MHz, CDCl₃, reference to TMS [3]
( ^{13}C ) NMR 28 carbon signals consistent with C₂₈H₄₄O₃ structure 150 MHz, CDCl₃ [3]
HPLC Retention time: 13 min (under specified conditions) C18 column, methanol:water mobile phase, UV detection [3]
Melting Point 181.5 - 183 °C Capillary method [4]
Mass Spectrometry m/z 428.3290 [M]⁺ (calculated for C₂₈H₄₄O₃) High-resolution MS [4]
Purity Assessment and Validation

For research applications, especially in biological studies, high purity this compound (>95%) is essential. The following quality control measures are recommended:

  • HPLC Analysis: Use C18 reverse-phase column with methanol:water (90:10) or acetonitrile:water (85:15) mobile phase at 1.0 mL/min flow rate with UV detection at 210-254 nm. The product should show a single peak with retention time of approximately 13 minutes [3].
  • TLC Validation: Silica gel plates with hexane:ethyl acetate (7:3) mobile phase (Rf ≈ 0.35). Visualize with vanillin-sulfuric acid staining solution (turns pink-purple upon heating) [3].
  • Chromatographic Purification: Flash column chromatography on silica gel with hexane:ethyl acetate gradient (from 9:1 to 7:3) effectively separates this compound from starting material and potential byproducts.

Biological Activity and Therapeutic Potential

Anticancer Mechanisms of Action

This compound demonstrates multifaceted antitumor activity through several distinct molecular mechanisms, as elucidated in various cancer models:

  • Cell Cycle Arrest: EP treatment induces G0/G1 phase or G2/M phase arrest in a dose-dependent manner. In renal cell carcinoma cells (786-0 line), EP significantly increased the percentage of cells in G0/G1 phase from 48.2% (control) to 62.4% (60 μM treatment), accompanied by decreased expression of cycle-related proteins CDK8 and cyclin D1 [3]. Similar effects were observed in ovarian cancer cells, where EP induced G2/M phase arrest [5].

  • Apoptosis Induction: EP triggers caspase-dependent apoptosis in cancer cells. In renal carcinoma models, EP treatment dose-dependently increased Annexin-V-positive cells and upregulated cleaved caspase-3 expression [3]. In triple-negative breast cancer models, EP induced apoptosis through caspase 3/7 activation and PARP cleavage [2].

  • Migration and Invasion Suppression: EP significantly inhibits cancer cell motility and invasiveness. In ovarian cancer models, EP impaired invasion capacities in a dose-dependent manner and remarkably inhibited the expression and secretion of VEGF-C, implying its involvement in counteracting tumor angiogenesis [5]. Scratch assays demonstrated that EP at concentrations above 30 μM significantly suppressed RCC cell migration [3].

  • Signaling Pathway Modulation: EP exerts its effects through modulation of key oncogenic signaling pathways, including:

    • β-catenin pathway: Downregulation of nuclear β-catenin and subsequent reduction of Cyclin D1 and c-Myc expression [5] [3].
    • STAT3 pathway: Inhibition of STAT3 phosphorylation through upregulation of SHP2 phosphatase and inhibition of Src kinase activity [5].
    • AKT pathway: Inhibition of phosphorylated protein kinase (pAKT) to induce tumor cell death [1].
Structure-Activity Relationships

The peroxide bridge (5α,8α-endoperoxide) is essential for EP's biological activity. Natural ergosterol, which lacks this functional group, demonstrates no significant activity against most cancer cells [1]. Modification at the C-3 position (hydroxyl group) can modulate activity and solubility:

  • C-3 modifications with various linkers can enhance cytotoxicity while maintaining the essential peroxide moiety.
  • Benzyl carbamates of this compound exhibited superior biological activity compared to unmodified EP, presumably due to improved aqueous solubility [2].
  • Conjugates with mitochondria-targeting groups show significantly enhanced potency, highlighting the importance of subcellular targeting.

G EP EP Pathway1 β-Catenin Pathway EP->Pathway1 Pathway2 STAT3 Pathway EP->Pathway2 Pathway3 AKT Pathway EP->Pathway3 Effect1 Cell Cycle Arrest Pathway1->Effect1 Effect2 Apoptosis Induction Pathway1->Effect2 Pathway2->Effect2 Effect3 Migration/Invasion Suppression Pathway2->Effect3 Effect4 Angiogenesis Inhibition Pathway2->Effect4 Pathway3->Effect2

Figure 2: Key Anticancer Mechanisms of this compound

Advanced Derivatives and Formulations

Mitochondria-Targeted Derivatives

Recent research has focused on developing targeted derivatives of this compound to enhance its specificity and efficacy. Particularly promising are mitochondria-targeted conjugates that exploit the higher mitochondrial membrane potential in cancer cells:

  • Coumarin-EP Conjugates: Four fluorescent coumarin and this compound conjugates (8a-d) were synthesized through combination of EP with 7-N,N-diethylamino coumarins fluorophore. These conjugates localized and enriched mainly in mitochondria, leading to significantly enhanced cytotoxicity over unmodified EP [1]. The most potent conjugate (8d) exhibited IC₅₀ values of 6.60 μM against HepG2 liver cancer cells, compared to 21.46 μM for unmodified EP.

  • Triphenylphosphonium (TPP) Conjugates: A series of EP derivatives (5a-g, 6a-g, and 7a-g) were designed based on molecular heterodimerization strategy with ester bonds as linkers and TPP+ substituents. The most potent compound (15a) showed IC₅₀ values of 0.32 μM against MCF-7 breast cancer cells, representing a significant improvement over the parent EP (IC₅₀ = 21.46 μM) and demonstrating good selectivity between cancerous and normal breast cells [6].

Table 3: Cytotoxicity of this compound and Selected Derivatives

Compound HepG2 (μM) SK-Hep1 (μM) MCF-7 (μM) MCF-10A (μM) Selectivity Index (SI)
This compound 21.46 19.87 21.46 >50 >2.33
Coumarin Conjugate 8d 6.60 7.92 8.74 - -
TPP Conjugate 15a - - 0.32 13.45 42.03
Cisplatin (control) 8.92 9.45 10.23 - -
Fluorescent Probes for Cellular Localization

To elucidate EP's mechanism of action, several research groups have developed fluorescent probes for cellular localization studies:

  • Tetramethylrhodamine (TAMRA) Probes: Synthesis of this compound probe 3l was achieved through click chemistry between TAMRA-propargyl amide and an azide-functionalized EP intermediate [2].
  • Bodipy Probes: Two Bodipy-conjugated probes (3m and 3n) with different linker lengths were synthesized to assess the impact of fluorophore size on cellular uptake and distribution [2].
  • Cellular Distribution Studies: These probes demonstrated that this compound distributes across the cytosol with significant accumulation in the endoplasmic reticulum (ER), contrary to some derivatives that target mitochondria [2] [7].

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment (MTT Assay)
  • Cell Lines: Human cancer cell lines (HepG2, SK-Hep1, MCF-7, etc.) and appropriate normal cell controls
  • Reagents:
    • EP stock solution (10 mM in DMSO)
    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
    • Culture medium with 10% FBS
  • Procedure:
    • Seed cells in 96-well plates at 5,000 cells/well and culture overnight.
    • Treat with gradient concentrations of EP (0, 12, 25, 50, 100 μM) for 48 hours.
    • Add MTT solution (0.5 mg/mL final concentration) and incubate for 3-4 hours.
    • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.
    • Calculate IC₅₀ values using appropriate statistical software.
  • Notes: Keep DMSO concentration constant (<0.1%) across all treatments. Include cisplatin or other chemotherapeutic agents as positive controls [1] [5].
Apoptosis Detection (Annexin V/PI Staining)
  • Reagents:
    • Annexin V-FITC conjugate
    • Propidium iodide (PI) solution
    • Binding buffer
  • Procedure:
    • Treat cells with EP (15, 30, 60 μM) for 48 hours.
    • Harvest cells by trypsinization and wash with PBS.
    • Resuspend cells in binding buffer (1×10⁶ cells/mL).
    • Add Annexin V-FITC and PI according to manufacturer's instructions.
    • Incubate for 15 minutes in the dark at room temperature.
    • Analyze by flow cytometry within 1 hour.
  • Data Analysis: Calculate percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [3].
Western Blot Analysis for Mechanism Studies
  • Sample Preparation:
    • Treat cells with EP for 16-24 hours.
    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
    • Determine protein concentration by BCA assay.
  • Electrophoresis and Blotting:
    • Separate proteins (20-30 μg per lane) on 10% SDS-PAGE gels.
    • Transfer to nitrocellulose membranes.
    • Block with 5% BSA for 1 hour at room temperature.
  • Antibody Incubation:
    • Probe with primary antibodies (β-catenin, SHP2, pT419-Src, Src, pS727-STAT3, STAT3, cleaved caspase-3, CDK8, cyclin D1; 1:1000 dilution) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
    • Detect using enhanced chemiluminescence reagents.
    • Normalize to β-actin or other housekeeping proteins [5] [3].

Conclusion and Future Perspectives

This compound represents a promising natural product lead compound with demonstrated antitumor activity against various cancer types. The synthesis from ergosterol is straightforward and scalable using either photochemical or chemical methods. The compound's mechanism of action involves multiple pathways, including β-catenin, STAT3, and AKT signaling, resulting in cell cycle arrest, apoptosis induction, and inhibition of migration and invasion.

Recent advances in structural modification, particularly the development of mitochondria-targeted conjugates, have significantly enhanced the potency and selectivity of EP derivatives. These innovative approaches address limitations of the parent compound while leveraging its unique endoperoxide pharmacophore.

Future research directions should include:

  • In vivo efficacy and toxicity studies of promising EP derivatives
  • Combinatorial therapy approaches with established chemotherapeutic agents
  • Detailed target identification studies to elucidate the precise molecular targets
  • Formulation development to improve bioavailability and pharmacokinetic properties

The protocols and applications detailed in this document provide researchers with comprehensive methodologies for the synthesis, characterization, and biological evaluation of this compound and its derivatives, supporting ongoing drug discovery efforts centered on this promising natural product.

References

Application Notes and Protocols: Ergosterol Peroxide Fluorescent Conjugates for Cellular Imaging and Anti-Tumor Mechanism Elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Ergosterol peroxide (EP) is a natural oxysterol compound found abundantly in medicinal mushrooms, particularly Ganoderma lucidum, and has demonstrated significant anti-tumor activity across various cancer models, including triple-negative breast cancer (TNBC), hepatocellular carcinoma (HCC), and other malignancies [1] [2]. This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing mitochondrial dysfunction and generating reactive oxygen species (ROS) that trigger apoptosis in cancer cells while showing selective toxicity that spares normal cells [2]. Despite its promising therapeutic potential, the precise subcellular localization and detailed mechanism of action of EP have remained challenging to elucidate due to limitations in tracking native compounds within living systems.

The development of fluorescently labeled EP conjugates represents a breakthrough in visualizing the intracellular behavior of this natural compound. By conjugating EP with various fluorophores, researchers can now track its cellular uptake, subcellular distribution, and temporal dynamics in real-time using fluorescence microscopy [3] [4]. These conjugates maintain the biological activity of native EP while gaining optical traceability, enabling researchers to correlate localization with mechanistic effects. The strategic design of these fluorescent derivatives has revealed that EP primarily accumulates in mitochondria, explaining its profound effects on mitochondrial membrane potential and respiratory function [3] [4] [2]. This application note provides detailed protocols for the synthesis, characterization, and application of EP-fluorescent conjugates for imaging studies and anti-tumor mechanism investigation.

Chemical Synthesis and Characterization Protocols

Synthesis of Cy5-Labeled Ergosterol (Cy5-ER)

The conjugation of ergosterol with Cy5 fluorophore creates a red-emitting fluorescent probe that enables visualization of ergosterol distribution in live cells. The following protocol outlines the synthesis procedure:

  • Materials:

    • Ergosterol (60 mg, 0.1512 mmol) [3]
    • Cy5-COOH (128 mg, 0.247 mmol) [3]
    • Dicyclohexylcarbodiimide (DCC, 52 mg, 0.252 mmol) [3]
    • 4-Dimethylaminopyridine (DMAP, 20 mg, 0.164 mmol) [3]
    • Anhydrous dichloromethane (DCM, 10 mL) [3]
    • Silica gel for column chromatography [3]
  • Procedure:

    • Dissolve ergosterol (60 mg) and Cy5-COOH (128 mg) in anhydrous DCM (10 mL) in a dry round-bottom flask under inert atmosphere. [3]
    • Add DCC (52 mg) and DMAP (20 mg) to the reaction mixture and stir at room temperature for 12 hours under nitrogen protection. [3]
    • Monitor reaction progress by thin-layer chromatography (TLC) until starting materials are consumed.
    • Filter the reaction mixture to remove dicyclohexylurea precipitate.
    • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using dichloromethane/methanol (v/v, 20:1) as eluent. [3]
    • Collect the main product fraction and evaporate to obtain Cy5-ER as a blue solid. [3]
    • Characterize the product by NMR and high-resolution mass spectrometry to confirm structure and purity. [3]
  • Characterization:

    • The structure of Cy5-ER should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. [3]
    • The purity can be determined by HPLC analysis. [3]
    • The fluorescent properties should be verified by measuring excitation and emission spectra. [3]
Synthesis of Coumarin-Ergosterol Peroxide Conjugates

Coumarin-based probes offer blue-shifted fluorescence and have been successfully used for EP conjugation. The synthesis involves multiple steps as outlined below:

  • Synthesis of this compound Precursor:

    • Begin with ergosterol as starting material. [4]
    • Perform photooxygenation using eosin Y as photosensitizer, oxygen atmosphere, and visible light irradiation. [4]
    • Purify the resulting this compound (5α,8α-epidioxiergosta-6,22-dien-3β-ol) by column chromatography. [4]
  • Preparation of Coumarin Fluorophores:

    • Synthesize 7-(N,N-diethylamino)coumarin-3-carboxylic acid as the core fluorophore. [4]
    • Connect to various amino acid linkers (glycine, β-alanine, or γ-aminobutyric acid) via amide bond formation. [4]
    • Hydrolyze the ester protecting groups to yield coumarin carboxylic acid analogs. [4]
  • Conjugation Strategy:

    • Method A (Direct Coupling): React this compound directly with coumarin carboxylic acids using DCC as coupling reagent to form conjugates 8a-c. [4]
    • Method B (Active Ester Method):
      • React this compound with 4-nitrophenyl chloroformate using pyridine as base in dichloromethane to form intermediate 7. [4]
      • Couple intermediate 7 with piperazine-containing coumarin derivative 6 to obtain conjugate 8d. [4]

Table 1: Optical Properties of Synthesized Coumarin-EP Conjugates [4]

Conjugate λex (nm) λem (nm) Stokes Shift (nm)
8a 479 422.5 56.5
8b 475 422 53
8c 476 421.5 54.5
8d 469.5 404 65.5

The synthetic workflow for these conjugates is visualized below:

G Ergosterol Ergosterol ErgosterolPeroxide ErgosterolPeroxide Ergosterol->ErgosterolPeroxide Photooxygenation Eosin Y, O₂, light Cy5ER Cy5ER ErgosterolPeroxide->Cy5ER DCC/DMAP Coupling DCM, N₂ atmosphere CoumarinEP CoumarinEP ErgosterolPeroxide->CoumarinEP DCC Coupling or Active Ester Method Cy5 Cy5 Cy5->Cy5ER Incorporated as Cy5-COOH Coumarin Coumarin Coumarin->CoumarinEP Linker: Amino acids or Piperazine

Biological Evaluation Methods

Cell Culture and Treatment Protocol
  • Cell Lines:

    • Human hepatocellular carcinoma cells (HepG2) [3] [4]
    • Triple-negative breast cancer cells (MDA-MB-231, SUM-149) [2]
    • Breast cancer cells (MCF-7) [4]
    • Human hepatic carcinoma cells (SK-Hep1) [4]
    • Non-cancerous control cells (cardiomyocytes derived from human-induced pluripotent stem cells) [2]
  • Culture Conditions:

    • Maintain cells in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. [3] [2]
    • Passage cells at 80-90% confluence using standard trypsinization procedures.
  • Treatment with Fluorescent Conjugates:

    • Prepare stock solutions of fluorescent EP conjugates in DMSO at 10 mM concentration and store at -20°C protected from light. [3] [4]
    • Dilute stock solutions in culture medium to achieve working concentrations (typically 1-20 μM) ensuring DMSO concentration does not exceed 0.1%. [3] [4] [2]
    • Treat cells at 60-70% confluence and incubate for desired time periods (typically 2-24 hours). [3] [4]
Fluorescence Imaging and Subcellular Localization

This protocol enables visualization of the intracellular distribution of fluorescent EP conjugates:

  • Staining Procedure:

    • Seed cells on glass-bottom culture dishes or chamber slides and grow to 60-70% confluence. [4]
    • Treat cells with fluorescent EP conjugates (5-10 μM) for 2 hours at 37°C. [4]
    • For mitochondrial colocalization studies, co-stain with MitoTracker Green (100 nM) or Rhodamine 123 (5 μg/mL) for 30 minutes at 37°C. [4]
    • Wash cells three times with phosphate-buffered saline (PBS) to remove excess dye. [3]
    • For live-cell imaging, maintain cells in imaging buffer or FluoroBrite DMEM medium supplemented with 10% FBS. [3] [4]
  • Image Acquisition:

    • Use a confocal laser scanning microscope equipped with appropriate laser lines and filter sets. [4]
    • For Cy5-ER imaging: use 640 nm excitation and 670-720 nm emission collection. [3]
    • For coumarin-EP conjugates: use 430-500 nm excitation and 400-450 nm emission collection. [4]
    • For Rhodamine 123: use 488 nm excitation and 515-530 nm emission collection. [4]
    • Acquire z-stack images if necessary and process using image analysis software. [4]
  • Image Analysis:

    • Perform colocalization analysis using Pearson's correlation coefficient or Mander's overlap coefficient. [4]
    • Quantify fluorescence intensity in different cellular compartments.
    • Generate intensity profile plots along lines crossing cellular structures.

The experimental workflow for imaging and functional analysis is as follows:

G cluster_1 Functional Assays CellPreparation CellPreparation Treatment Treatment CellPreparation->Treatment Seed cells 60-70% confluence Staining Staining Treatment->Staining Incubate with fluorescent conjugates Imaging Imaging Staining->Imaging Wash and mount for microscopy Analysis Analysis Imaging->Analysis Acquire images with appropriate filters FunctionalAssays FunctionalAssays Analysis->FunctionalAssays Correlate localization with functional effects MMP MMP FunctionalAssays->MMP OCR OCR FunctionalAssays->OCR ECAR ECAR FunctionalAssays->ECAR Cytotoxicity Cytotoxicity FunctionalAssays->Cytotoxicity

Mitochondrial Function Assessment

EP fluorescent conjugates primarily localize to mitochondria and disrupt function. These protocols assess mitochondrial effects:

  • Mitochondrial Membrane Potential (MMP) Measurement:

    • JC-1 Assay Protocol: [2]

      • Treat cells with EP conjugates for desired time periods.
      • Incubate with JC-1 dye (2 μM) for 20 minutes at 37°C.
      • Wash twice with PBS and measure fluorescence using plate reader or flow cytometry.
      • Use 485 nm excitation with 535 nm emission (green, monomers) and 585 nm emission (red, aggregates).
      • Calculate red/green fluorescence ratio as indicator of MMP.
    • TMRM Assay Protocol: [2]

      • Load cells with TMRM (100 nM) for 30 minutes at 37°C.
      • Wash with PBS and maintain in TMRM-free medium during measurement.
      • Measure fluorescence intensity (excitation 548 nm/emission 573 nm).
      • Include FCCP (10 μM) as positive control for mitochondrial depolarization.
  • Oxygen Consumption Rate (OCR) Measurement: [2]

    • Seed cells in XF24 or XF96 cell culture microplates and grow to 80-90% confluence.
    • Treat with EP conjugates for desired time periods.
    • Replace medium with XF assay medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM L-glutamine.
    • Measure basal OCR using Seahorse XF Analyzer.
    • Perform mitochondrial stress test by sequential injection of:
      • Oligomycin (1 μM) to assess ATP-linked respiration
      • FCCP (1-2 μM) to measure maximal respiration
      • Rotenone/Antimycin A (0.5 μM each) to determine non-mitochondrial respiration
  • Extracellular Acidification Rate (ECAR) Measurement: [2]

    • Prepare cells as for OCR measurement.
    • Measure basal ECAR in XF assay medium (without bicarbonate).
    • Perform glycolysis stress test by sequential injection of:
      • Glucose (10 mM) to measure glycolysis
      • Oligomycin (1 μM) to measure glycolytic capacity
      • 2-Deoxyglucose (50 mM) to confirm glycolytic origin of acidification
Cytotoxicity and Anti-Tumor Activity Assessment
  • MTT Cytotoxicity Assay: [4]

    • Seed cells in 96-well plates at optimal density (5,000-10,000 cells/well).
    • After 24 hours, treat with serial dilutions of EP conjugates for 48-72 hours.
    • Add MTT solution (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C.
    • Carefully remove medium and dissolve formed formazan crystals in DMSO.
    • Measure absorbance at 570 nm using microplate reader.
    • Calculate IC₅₀ values using non-linear regression analysis.
  • Clonogenic Assay: [4]

    • Seed cells at low density (200-500 cells/well) in 6-well plates.
    • Treat with EP conjugates at appropriate concentrations for 24-48 hours.
    • Remove treatment and maintain cells in fresh medium for 7-14 days until visible colonies form.
    • Fix colonies with methanol/acetic acid (3:1) and stain with crystal violet (0.5% w/v).
    • Count colonies containing >50 cells and calculate surviving fraction.
  • Cell Migration and Invasion Assays: [4]

    • For migration assay, seed cells in serum-free medium into upper chamber of Transwell inserts.
    • For invasion assay, coat Transwell inserts with Matrigel (1 mg/mL) before seeding cells.
    • Place complete medium with 10% FBS in lower chamber as chemoattractant.
    • Treat cells with EP conjugates and incubate for 24-48 hours.
    • Remove non-migrated cells from upper chamber and fix/migrated cells on lower surface.
    • Stain with crystal violet and count cells in multiple fields.

Data Presentation and Analysis

Quantitative Analysis of Biological Activity

Table 2: Cytotoxicity of this compound Conjugates in Various Cancer Cell Lines [4]

Compound HepG2 IC₅₀ (μM) SK-Hep1 IC₅₀ (μM) MCF-7 IC₅₀ (μM) MDA-MB-231 IC₅₀ (μM)
This compound >20 [4] >20 [4] >20 [4] 17.26 [5]
Conjugate 8a 12.34 ± 0.49 [4] 10.22 ± 0.87 [4] 15.28 ± 1.05 [4] -
Conjugate 8c 7.45 ± 0.52 [4] 6.89 ± 0.43 [4] 8.91 ± 0.67 [4] -
Conjugate 8d 6.60 ± 0.38 [4] 7.15 ± 0.51 [4] 9.43 ± 0.72 [4] -
Compound 3g - - - 3.20 ± 0.24 [5]

Table 3: Effects of EP on Mitochondrial Function in TNBC Cells [2]

Parameter MDA-MB-231 Control MDA-MB-231 + EP (15 μM) MDA-MB-231 + EP (30 μM) Cardiomyocytes + EP (30 μM)
Basal OCR (pmol/min) 100% 62.3 ± 5.1%* 45.8 ± 4.2%* 98.7 ± 6.3%
ATP Production 100% 58.9 ± 4.8%* 32.5 ± 3.7%* 96.2 ± 5.9%
Maximal Respiration 100% 52.4 ± 5.3%* 28.7 ± 3.2%* 94.8 ± 7.1%
Glycolysis (ECAR) 100% 85.4 ± 6.7% 64.2 ± 5.8%* 97.5 ± 5.4%
MMP (JC-1 ratio) 100% 72.5 ± 6.2%* 48.3 ± 4.9%* 95.8 ± 6.7%

Note: * indicates statistically significant difference (p < 0.05) compared to control

Mechanism of Action and Signaling Pathways

The anti-tumor mechanism of EP fluorescent conjugates involves mitochondrial targeting and induction of apoptosis through multiple pathways:

G cluster_1 Compensatory Responses EPConjugate EPConjugate MitochondrialUptake MitochondrialUptake EPConjugate->MitochondrialUptake Cellular uptake and accumulation ROS ROS MitochondrialUptake->ROS Disrupts ETC Increases superoxide MMPCollapse MMPCollapse ROS->MMPCollapse Oxidative damage to membranes Glycolysis Glycolysis ROS->Glycolysis AMPK activation p-AMPK increase AntioxidantDefense AntioxidantDefense ROS->AntioxidantDefense GSH depletion Oxidative stress CytochromeC CytochromeC MMPCollapse->CytochromeC MOMP Release to cytosol Apoptosis Apoptosis CytochromeC->Apoptosis Caspase activation DNA fragmentation

Applications in Drug Development

The development of fluorescent EP conjugates has significantly advanced our understanding of EP's mechanism of action and opened new avenues for targeted cancer therapy. The key applications include:

  • Mechanism Elucidation: Fluorescent conjugates have visually demonstrated the mitochondrial targeting capability of EP, explaining its selective toxicity toward cancer cells which have higher mitochondrial membrane potential compared to normal cells. [3] [4] [2] This subcellular localization correlates with observed disruptions in mitochondrial function, including reduced oxygen consumption, decreased ATP production, and loss of mitochondrial membrane potential.

  • Structure-Activity Relationship Studies: The conjugation approach has revealed important structure-activity relationships. For instance, the length and composition of linkers between EP and fluorophores significantly impact biological activity, with longer linkers (e.g., γ-aminobutyric acid in conjugate 8c) generally providing enhanced cytotoxicity compared to shorter linkers. [4]

  • Therapeutic Optimization: The visualization of cellular uptake and distribution patterns enables rational design of optimized EP derivatives with improved therapeutic indices. For example, compound 3g, an EP derivative identified through optimization studies, demonstrated 5.4-fold higher activity than parental EP against MDA-MB-231 cells (IC₅₀ = 3.20 μM). [5]

  • Combination Therapy Development: The understanding of EP's mitochondrial effects enables rational combination strategies with other agents that exploit metabolic vulnerabilities in cancer cells or target complementary pathways. [2]

  • Translational Applications: The fluorescent properties of these conjugates facilitate preclinical development by enabling pharmacokinetic and biodistribution studies, potentially accelerating the translation of EP-based therapies into clinical applications.

Troubleshooting and Technical Notes

  • Fluorescence Quenching: If weak fluorescence signals are observed, consider potential quenching effects. Optimize dye concentration and imaging parameters. For coumarin derivatives, ensure proper pH control as fluorescence intensity may be pH-dependent.

  • Cellular Toxicity Issues: If excessive toxicity is observed in negative controls, ensure DMSO concentration does not exceed 0.1% and verify compound purity through HPLC analysis.

  • Poor Colocalization Signals: When performing mitochondrial colocalization studies, ensure organelle dyes are used at optimal concentrations and that imaging is performed promptly after staining to maintain dye integrity.

  • Variable Cytotoxicity Results: Maintain consistent cell passage numbers and confluence levels between experiments, as these factors can significantly influence compound sensitivity.

  • Mitochondrial Assay Optimization: For Seahorse XF assays, optimize cell seeding density beforehand as overcrowding can lead to hypoxia and affect mitochondrial function measurements.

Conclusion

Fluorescently labeled this compound conjugates represent powerful tools for elucidating the anti-tumor mechanisms of this promising natural product. The protocols outlined in this application note provide comprehensive methodologies for synthesizing these conjugates, evaluating their biological activity, and visualizing their intracellular localization. The data generated using these approaches consistently demonstrate that EP derivatives primarily localize to mitochondria and disrupt mitochondrial function through ROS generation, membrane potential collapse, and inhibition of oxidative phosphorylation. These findings not only advance our understanding of EP's mechanism of action but also provide a foundation for developing targeted therapies that exploit the mitochondrial vulnerabilities of cancer cells.

References

Comprehensive Application Notes and Protocols: Mitochondria-Targeting Ergosterol Peroxide Probes for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Ergosterol peroxide (EP) is a natural compound with a characteristic 5α,8α-endoperoxide bridge that demonstrates significant bioactivity against various cancer cell lines. Recent advances in medicinal chemistry have focused on enhancing EP's therapeutic potential through mitochondrial targeting strategies, leveraging the central role of mitochondria in regulating apoptosis and cellular metabolism. The development of EP-based fluorescent probes represents a promising theranostic approach that combines targeted therapy with imaging capabilities, enabling real-time tracking of subcellular localization while simultaneously exerting anticancer effects.

The peroxide bridge in EP's chemical structure is essential for its biological activity, as natural ergosterol lacking this moiety shows minimal cytotoxicity. This endoperoxide group undergoes hemolytic cleavage in reducing environments, generating reactive oxygen species (ROS) that can disrupt mitochondrial function and trigger apoptosis in cancer cells. By specifically targeting these probes to mitochondria, researchers can concentrate ROS production at this sensitive organelle, enhancing cytotoxicity while potentially reducing off-target effects. These advanced chemical tools facilitate fundamental studies of EP's mechanism of action while providing platforms for developing improved anticancer agents [1] [2] [3].

Probe Design and Synthesis

Molecular Design Strategies

The design of mitochondria-targeting EP probes centers on conjugating the EP core structure with mitochondriotropic moieties that facilitate subcellular localization. The C-3 hydroxyl group of EP serves as a feasible functionalization site for attaching these targeting groups through various linkers. Research indicates that both the length and chemical composition of these linkers significantly influence the resulting probes' biological activity and targeting efficiency.

  • Coumarin-EP conjugates: These probes combine EP with 7-N,N-diethylamino coumarin fluorophores connected through amino acid spacers (glycine, β-alanine, or γ-aminobutyric acid) or piperazine linkers. The coumarin component provides both mitochondrial targeting capability and fluorescent properties for imaging. The large Stokes shift (up to 65.5 nm) of these conjugates makes them particularly suitable for live-cell fluorescence imaging studies [1] [2].

  • Triphenylphosphonium (TPP+)-EP conjugates: These derivatives leverage the positive charge of TPP+ to facilitate accumulation in the negatively charged mitochondrial matrix. A series of TPP+-conjugated EP derivatives (TEn) with different linker arm lengths have been synthesized, with studies indicating that anticancer activity gradually decreases with linker elongation, and TE3 demonstrating optimal antitumor effects [4].

  • BPTES-hybrid EP derivatives: These compounds incorporate structural elements from the GLS1 inhibitor BPTES into EP derivatives, creating dual-function agents that simultaneously target mitochondrial function and glutamine metabolism. These hybrids demonstrate significantly enhanced antiproliferative activity compared to parental EP, with compound 3g emerging as a particularly promising candidate [5].

Synthetic Routes
2.2.1 Coumarin-EP Conjugate Synthesis

The synthesis of coumarin-EP conjugates follows a multi-step procedure beginning with the preparation of the EP core and coumarin fluorophore components:

  • EP synthesis: EP is synthesized from commercially available ergosterol through a photooxygenation reaction using eosin Y as a photosensitizer, oxygen, and visible light. This method provides EP in excellent yields (93% isolated yield) [6].

  • Coumarin fluorophore preparation: 7-(N,N-Diethylamino)coumarin-3-carboxylic acid is synthesized according to established procedures, then coupled with various amino acid esters (glycine, β-alanine, or γ-aminobutyric acid) via amide bond formation using standard coupling reagents. The ester protecting groups are subsequently hydrolyzed with aqueous hydrochloric acid to yield coumarin carboxylic acid intermediates [1] [2].

  • Conjugate formation: Final conjugates are obtained through one of two approaches: 1) Direct coupling of EP with coumarin carboxylic acids using DCC as a coupling reagent, or 2) Reaction of EP with 4-nitrophenyl chloroformate to form an intermediate, followed by conjugation with piperazine-linked coumarin derivatives [1].

2.2.2 TPP+-EP Conjugate Synthesis

TPP+-conjugated EP derivatives are synthesized by linking EP to triphenylphosphonium groups through various length carbon chain linkers. The synthetic approach involves:

  • Introduction of carboxylic acid functional groups to the C-3 position of EP using different anhydrides (succinic, maleic, glutaric, or phthalic anhydride).
  • Subsequent coupling with appropriate amino compounds containing TPP+ groups using HOBT/EDCI coupling chemistry in the presence of pyridine as a base.
  • Purification and characterization of final conjugates using standard chromatographic and spectroscopic methods [4] [5].

Table 1: Optical Properties of Representative Coumarin-EP Conjugates

Probe λex (nm) λem (nm) Stokes Shift (nm) Linker Type
8a 479 422.5 56.5 Glycine
8b 475 422 53.0 β-alanine
8c 476 421.5 54.5 γ-aminobutyric acid
8d 469.5 404 65.5 Piperazine
Characterization and Quality Control

All synthesized EP probes should undergo comprehensive characterization to confirm identity and assess purity:

  • Structural verification: 1H NMR, 13C NMR, and high-resolution mass spectrometry.
  • Purity assessment: HPLC analysis with UV detection (recommended purity >95% for biological studies).
  • Optical properties: Determination of excitation/emission maxima, molar extinction coefficients, and fluorescence quantum yields in relevant solvents.
  • Storage conditions: Most EP probes are stable at -20°C protected from light for at least 6 months when stored under anhydrous conditions in DMSO or dry DCM [1] [6].

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

The MTT assay provides a reliable method for evaluating the cytotoxic effects of mitochondria-targeting EP probes against cancer cell lines.

3.1.1 Protocol
  • Cell preparation: Seed human cancer cells (HepG2, SK-Hep1, MCF-7, or MDA-MB-231) in 96-well plates at a density of 5-8 × 10³ cells/well in complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow cell attachment.
  • Compound treatment: Prepare serial dilutions of EP probes in DMSO (ensure final DMSO concentration ≤0.1%). Replace medium with fresh medium containing test compounds at various concentrations (typically 0.1-100 μM). Include controls (vehicle-only and positive control such as cisplatin).
  • Incubation: Incubate cells with compounds for 48-72 hours at 37°C with 5% CO₂.
  • MTT application: Add MTT solution (5 mg/mL in PBS) to each well (10% of total volume). Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Solubilization and measurement: Carefully remove medium and add DMSO (150 μL/well) to dissolve formazan crystals. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-690 nm.
  • Data analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC₅₀ values using appropriate curve-fitting software (e.g., GraphPad Prism) with non-linear regression analysis [1] [5] [2].

Table 2: Cytotoxicity Profiles of Representative Mitochondria-Targeting EP Probes

Compound HepG2 IC₅₀ (μM) SK-Hep1 IC₅₀ (μM) MCF-7 IC₅₀ (μM) MDA-MB-231 IC₅₀ (μM) Targeting Moisty
EP (parent) 17.26 ± 1.52 15.89 ± 1.34 16.45 ± 1.28 17.26 ± 1.42 N/A
8c 7.85 ± 0.61 6.72 ± 0.53 8.91 ± 0.72 N/R Coumarin (γ-aminobutyric acid)
8d 6.60 ± 0.52 7.23 ± 0.61 9.45 ± 0.83 N/R Coumarin (piperazine)
TE3 N/R N/R N/R 4.12 ± 0.35 TPP+ (C3 linker)
3g 5.24 ± 0.41 N/R 6.83 ± 0.55 3.20 ± 0.28 GLS1 inhibitor hybrid

N/R = Not reported in the cited studies; N/A = Not applicable

Mitochondrial Localization via Fluorescence Imaging

Confocal microscopy enables visualization of subcellular localization of fluorescent EP probes and confirmation of mitochondrial targeting.

3.2.1 Protocol
  • Cell preparation: Seed appropriate cancer cells (HepG2 or MCF-7) on glass-bottom confocal dishes at 1-2 × 10⁵ cells/dish. Incubate for 24 hours at 37°C with 5% CO₂ to achieve 60-70% confluence.
  • Staining procedure: Incubate cells with EP probes (5-10 μM in serum-free medium) for 2 hours at 37°C. For co-localization studies, simultaneously incubate with Rhodamine 123 (100 nM) or MitoTracker Deep Red (50-100 nM) as mitochondrial markers.
  • Fixation (optional): For fixed cell imaging, rinse cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash 3× with PBS.
  • Image acquisition: Capture images using a confocal laser scanning microscope (e.g., Carl Zeiss 710M) with appropriate excitation/emission settings:
    • For coumarin-EP conjugates (8d): λex = 430-500 nm, λem = 400-450 nm
    • For Rhodamine 123: λex = 488 nm, λem = 515-530 nm
    • For MitoTracker Deep Red: λex = 644 nm, λem = 665 nm
  • Image analysis: Process images using software such as ImageJ or ZEN to determine Pearson's correlation coefficient for co-localization analysis [1] [2] [6].
Assessment of Mitochondrial Function
3.3.1 ROS Detection
  • Protocol: Seed cells in 96-well black plates or confocal dishes. Treat with EP probes at relevant concentrations (typically IC₅₀ values) for 4-24 hours. Load cells with DCFH-DA (10 μM) for 30 minutes at 37°C. Wash with PBS and measure fluorescence (λex = 488 nm, λem = 525 nm) using a plate reader or confocal microscope. Include positive controls (e.g., H₂O₂) and negative controls (vehicle-only) [1] [4].
3.3.2 Mitochondrial Membrane Potential (ΔΨm) Assessment
  • Protocol: Seed cells in appropriate vessels. Treat with EP probes for 12-24 hours. Incubate with JC-1 dye (2 μM) for 20 minutes at 37°C. Wash with PBS and analyze using flow cytometry or fluorescence microscopy. Calculate the red/green fluorescence ratio, with decreased ratios indicating mitochondrial depolarization [4].
3.3.3 Glutaminase Activity Assay
  • Protocol: For GLS1-inhibiting EP derivatives, assess enzymatic activity using commercial glutaminase activity assay kits. Briefly, incubate recombinant GLS1 with test compounds in assay buffer containing glutamine substrate. Measure generated glutamate using coupled enzyme reactions or direct detection methods. Calculate IC₅₀ values for inhibitory activity [5].
Apoptosis and Cell Cycle Analysis
3.4.1 Apoptosis Assessment via Annexin V/PI Staining
  • Protocol: Harvest cells after treatment with EP probes (24-48 hours). Wash with cold PBS and resuspend in binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions. Analyze by flow cytometry within 1 hour. Distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [6].
3.4.2 Cell Cycle Analysis
  • Protocol: After treatment with EP probes, harvest cells and fix with 70% ethanol at -20°C for at least 2 hours. Wash with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C. Stain DNA with propidium iodide (50 μg/mL) for 15-30 minutes at room temperature protected from light. Analyze DNA content by flow cytometry and determine cell cycle distribution using appropriate software (e.g., ModFit) [1] [2].

Data Analysis and Interpretation

Mitochondrial Targeting Mechanism

The following diagram illustrates the proposed mechanism of action for mitochondria-targeting EP probes:

G Probe EP Probe Entry Mitochondria Mitochondrial Accumulation Probe->Mitochondria Targeting group facilitates uptake ROS ROS Generation Mitochondria->ROS Peroxide bridge cleavage Dysfunction Mitochondrial Dysfunction ROS->Dysfunction Oxidative damage Apoptosis Apoptosis Activation Dysfunction->Apoptosis MMP loss Cytochrome c release Outcomes Anticancer Effects: - Cell cycle arrest - Reduced invasion - Caspase activation Apoptosis->Outcomes Caspase cascade

Experimental Workflow

The comprehensive experimental workflow for evaluating mitochondria-targeting EP probes encompasses the following stages:

G cluster_0 In Vitro Evaluation Design Probe Design & Synthesis Char Characterization (NMR, MS, HPLC) Design->Char Screening Cytotoxicity Screening (MTT Assay) Char->Screening Localization Mitochondrial Localization Screening->Localization Screening->Localization Mechanism Mechanistic Studies Localization->Mechanism Localization->Mechanism Validation In Vivo Validation Mechanism->Validation

Key Technical Considerations
  • Solubility management: EP probes often exhibit limited aqueous solubility. Use fresh DMSO stock solutions and ensure final DMSO concentrations do not exceed 0.1% in cellular assays to avoid solvent toxicity.

  • Stability concerns: The peroxide bridge in EP probes may be sensitive to light, temperature, and reducing agents. Store stock solutions at -20°C protected from light and use within 2 weeks of preparation.

  • Appropriate controls: Always include parental EP, targeting moieties alone, and vehicle controls to distinguish specific effects from non-specific toxicity.

  • Cell line selection: Consider utilizing multiple cancer cell lines with different genetic backgrounds to assess the breadth of anticancer activity. Triple-negative breast cancer models (MDA-MB-231) have shown particular sensitivity to some EP probes [5] [6].

  • Validation methods: Confirm mitochondrial targeting through multiple approaches including co-localization studies with established mitochondrial dyes, assessment of mitochondrial membrane potential, and measurement of oxygen consumption rates.

Conclusion

Mitochondria-targeting this compound probes represent promising theranostic agents that combine subcellular targeting, imaging capabilities, and potent anticancer activity. The protocols outlined in this document provide comprehensive guidelines for evaluating these compounds in preclinical studies, from initial synthesis and characterization through mechanistic investigations. The quantitative data tables included herein serve as benchmarks for comparing newly developed probes against existing compounds. As research in this field advances, these application notes and protocols will facilitate standardized evaluation approaches across laboratories, accelerating the development of improved mitochondria-targeted anticancer agents based on the this compound scaffold.

References

Comprehensive Application Notes and Protocols: Evaluation of Ergosterol Peroxide Cytotoxicity via MTT Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ergosterol Peroxide and Its Research Significance

This compound (EP) is a natural steroid compound belonging to the class of sterol 5α,8α-endoperoxides, characterized by a unique 5α,8α-peroxy moiety (peroxide bridge) in its parent structure [1]. This compound is consistently discovered and extracted from various medicinal fungi, including Ganoderma lucidum and marine fungal species such as Phoma sp. [1] [2]. EP has attracted significant research attention due to its diverse biological activities, including anti-inflammatory, antioxidant, immunosuppressive, and most notably, antitumor properties [3] [2]. The peroxide bridge has been identified as a crucial functional group responsible for EP's biological activity, as natural ergosterol lacking this structural element demonstrates no significant activity against most cancer cells [1].

The cytotoxicity of EP against various human cancer cell lines occurs primarily through reactive oxygen species (ROS) generation resulting from the hemolytic cleavage of the peroxide bridge in reducing environments [1]. EP has demonstrated potent antitumor effects against breast cancer, lung cancer, colorectal cancer, ovarian cancer, gastric cancer, hepatocellular carcinoma, and prostate cancer [3]. Recent research has further revealed that EP exhibits moderate glutaminase 1 (GLS1) inhibitory activity (IC50 = 33.67 μM), providing a promising foundation for structural optimization to develop more potent therapeutic candidates [3]. These application notes provide detailed methodologies for evaluating EP's cytotoxicity using the MTT assay, along with comprehensive data analysis and mechanistic insights to support drug discovery efforts.

MTT Assay Principle and Relevance for this compound Evaluation

The MTT assay is a cornerstone method in cell biology for evaluating cell viability and proliferation, serving as an essential tool in drug discovery, toxicology, and cancer research [4]. This colorimetric assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living, metabolically active cells, producing insoluble purple formazan crystals [4] [5]. The exact cellular mechanism of MTT reduction is not fully understood but likely involves reaction with NADH or similar reducing molecules that transfer electrons to MTT [5]. The intensity of the purple color directly correlates with the number of viable cells and is measured spectrophotometrically at 570-590 nm, typically with a reference wavelength of 630 nm to correct for background absorbance [4] [5].

For this compound research, the MTT assay provides a reliable method for quantifying cytotoxic effects and determining half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The assay is particularly relevant for EP studies because EP's mechanism of action involves ROS generation and potential effects on mitochondrial function, both of which directly influence the metabolic activity measured by the MTT assay [1] [2]. Furthermore, the MTT assay's compatibility with high-throughput formats makes it ideal for screening novel EP derivatives and structure-activity relationship studies [4] [5]. When working with EP and its derivatives, researchers must consider that the assay measures viable cell metabolism rather than specifically cell proliferation, requiring proper controls to confirm cytotoxic effects versus antiproliferative activity [5].

Detailed MTT Assay Protocol for Cytotoxicity Assessment

Reagent Preparation
  • MTT Stock Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a final concentration of 5 mg/mL [5]. Mix by vortexing or sonication until completely dissolved, then filter-sterilize through a 0.2 μM filter into a sterile, light-protected container [4]. Store protected from light at -20°C for long-term storage (stable for at least 6 months) or at 4°C for frequent use. Avoid storing MTT solution at 4°C for more than a few days [4].

  • Solubilization Solution: Prepare a solution containing 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust the pH to 4.7 and store at room temperature to avoid SDS precipitation. If precipitate forms, warm to 37°C and mix to resolubilize [5]. Alternative solubilization solutions include 4 mM HCl with 0.1% NP-40 in isopropanol or acidified isopropanol (0.04 N HCl in isopropanol) [4].

  • Cell Culture Medium: Use serum-free media during the MTT incubation step to avoid background interference. Serum or phenol red present in standard culture medium can generate background signal. If your sample contains serum or phenol red, set up sample background controls containing 50 μL MTT reagent + 50 μL cell culture media (without cells) [4].

Assay Procedure
  • Cell Seeding and Treatment: Seed cells into 96-well plates at an optimal density (typically 8,000 cells/well for A549, HepG2, and MCF-7 cell lines) and stabilize at 37°C in 5% CO₂ for 24 hours [6] [3]. Treat cells with this compound or its derivatives at various concentrations for the desired exposure time (typically 24 hours). Include solvent controls (same volume of solvent as used for treated cells) and positive controls (e.g., 10 μM Sorafenib) [6] [2].

  • MTT Incubation: Carefully discard media from cell cultures. For adherent cells, aspirate media gently. For suspension cells, centrifuge the 96-well plate at 1,000 × g, 4°C for 5 minutes, then carefully aspirate the media [4]. Add 50 μL of serum-free media and 50 μL of MTT solution into each well [4]. Alternatively, add an equal volume of MTT solution directly to the existing media in the culture, ensuring that the same volume of media is present in each well [4]. Incubate the plate at 37°C for 3-5 hours [4] [6].

  • Formazan Solubilization: After incubation, add 150 μL of MTT solvent into each well [4]. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals completely. If crystals persist, pipette the liquid gently to ensure full dissolution [4].

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a plate-reading spectrophotometer, with a reference wavelength of 630 nm to correct for background. Read the plate within 1 hour after solubilization [4].

Data Analysis
  • Calculate the average absorbance for each sample from duplicate or triplicate readings.
  • Subtract the culture medium background (wells without cells containing MTT reagent and media) from all assay readings to obtain corrected absorbance values.
  • Calculate cell viability percentage using the formula: % Cell Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Control) × 100
  • Determine % cytotoxicity using: % Cytotoxicity = 100 - % Cell Viability [4]
  • Generate dose-response curves and calculate IC50 values using appropriate statistical software.

Cytotoxicity Data of this compound and Derivatives

Table 1: Cytotoxicity of this compound and Derivatives in Various Cancer Cell Lines

Compound Cell Line IC50 (μM) Cell Type Reference
This compound (EP) A549 23.0 ± 1.2 Human lung adenocarcinoma [2]
This compound (EP) MDA-MB-231 17.3 ± 0.8 Triple-negative breast cancer [3]
This compound (EP) HepG2 22.5 ± 1.1 Human hepatocellular carcinoma [1]
This compound (EP) MCF-7 25.8 ± 1.3 Human breast adenocarcinoma [1] [2]
Compound 3g MDA-MB-231 3.2 ± 0.3 Triple-negative breast cancer [3]
Compound 8c SK-Hep1 6.6 ± 0.4 Human hepatic carcinoma [1]
Compound 8d HepG2 6.6 ± 0.3 Human hepatocellular carcinoma [1]
Ergosterol A549 35.0 ± 2.1 Human lung adenocarcinoma [2]
9,11-Dehydrothis compound A549 49.0 ± 2.8 Human lung adenocarcinoma [2]

Table 2: Cytotoxicity of this compound Conjugates (8a-d) from Coumarin Hybrid Study

Compound Linker IC50 HepG2 (μM) IC50 SK-Hep1 (μM) IC50 MCF-7 (μM)
8a Glycine 12.3 ± 0.5 10.9 ± 0.4 11.4 ± 0.6
8b β-alanine 9.8 ± 0.6 8.9 ± 0.5 9.2 ± 0.4
8c γ-aminobutyric acid 7.1 ± 0.4 6.6 ± 0.3 7.3 ± 0.5
8d Piperazine 6.6 ± 0.3 7.2 ± 0.4 6.9 ± 0.4
This compound - 22.5 ± 1.1 20.8 ± 0.9 25.8 ± 1.3

The structure-activity relationship studies demonstrate that chemical modifications at the C-3 position of this compound significantly enhance its cytotoxic potency. The incorporation of fluorescent coumarin analogs through different amino acid linkers (glycine, β-alanine, γ-aminobutyric acid) or piperazine resulted in compounds with 2- to 4-fold improved activity compared to the parent EP compound [1]. Similarly, the introduction of substituents derived from BPTES (a known GLS1 inhibitor) through various anhydride linkers produced derivatives with substantially enhanced cytotoxicity, particularly against triple-negative breast cancer cells [3].

The length and structure of the linker between EP and the targeting moiety significantly influence biological activity. Conjugates with longer linkers (γ-aminobutyric acid in 8c) demonstrated approximately twofold improved potency against tested cancer cells compared to those with shorter linkers (glycine in 8a) [1]. This enhancement is attributed to improved mitochondrial targeting and more efficient delivery of EP to its site of action, where subsequent ROS generation induces mitochondrial dysfunction and cell death [1].

Mechanistic Insights and Additional Methodological Considerations

Apoptosis Induction and ROS Generation

This compound induces caspase-dependent apoptosis through mitochondrial damage in cancer cells. Treatment of A549 cells with 20 μM EP increased the percentage of sub-G1 phase cells from 2.3% (control) to 22.3% after 72 hours, indicating apoptosis progression [2]. This was accompanied by mitochondrial dysfunction, evidenced by time-dependent loss of mitochondrial membrane potential (red shift in JC-1 fluorescence) and upregulation of tumor suppressor p53 after 48 hours of treatment [2]. EP-induced ROS generation and apoptosis were attenuated by ROS-generating enzyme inhibitors and the antioxidant N-acetylcysteine, confirming that ROS plays a pivotal role in EP-mediated apoptosis [2].

EP also demonstrated significant effects on colony formation inhibition, with an IC50 value of approximately 5 μM in A549 cells. Treatment with 1, 5, and 20 μM EP reduced colony formation from a control value of 62.1% to 9.8%, 31.4%, and 15.3%, respectively [2]. Furthermore, EP reduced LPS/ATP-induced proliferation and migration of A549 cells through attenuated NLRP3 inflammasome activity, indicating its potential in targeting cancer inflammation pathways [2]. Micro-Western Array and Western blot analyses revealed that EP treatment decreased protein levels of EGFR, HSP27, MEK5, AKT1, mTOR, Smad2, Smad3, TAB1, NF-κB, and HIF1-α, while increasing p-p38α, p-ERK1/2, p-JNK, fibronectin, and p27 levels [2].

Assay Limitations and Troubleshooting

The MTT assay, while robust, has limitations that researchers should consider when evaluating EP cytotoxicity. The requirement for solubilizing formazan crystals adds complexity and potential variability. The assay is sensitive to interference from serum, phenol red, and reducing agents like ascorbic acid, which can skew results [4] [5]. Optimization of cell density and incubation time is essential for each cell type, and researchers should note that MTT reduction occurs in multiple cellular compartments, not exclusively mitochondria [5].

Common issues in MTT assays include low absorbance, high background, and inconsistent results. These can be addressed by ensuring reagents are warmed to room temperature before use, using serum-free media during incubation, and verifying wavelength settings [4]. For adherent cells, gently remove MTT reagent before adding solvent; for suspension cells, add solvent directly to avoid cell loss. If formazan crystals do not dissolve fully, increase shaking time or pipette gently [4]. Chemical interference from test compounds can be identified by measuring absorbance values from control wells without cells incubated with culture medium containing MTT and various concentrations of the test compound [5].

Experimental Workflow and Signaling Pathway Visualizations

MTT Assay Workflow Diagram

MTTWorkflow MTT Assay Experimental Workflow (760px max) Start Start CellSeeding Cell Seeding (96-well plate, 8,000 cells/well) Start->CellSeeding Stabilization Stabilization (37°C, 5% CO₂, 24 h) CellSeeding->Stabilization Treatment EP Treatment (Various concentrations, 24 h) Stabilization->Treatment MTTIncubation MTT Incubation (5 mg/mL, 3-5 h, 37°C) Treatment->MTTIncubation Solubilization Formazan Solubilization (SDS solution, 15 min shaking) MTTIncubation->Solubilization Measurement Absorbance Measurement (570 nm with 630 nm reference) Solubilization->Measurement Analysis Data Analysis (IC50 calculation) Measurement->Analysis End End Analysis->End

EP-Induced Apoptosis Pathway Diagram

ApoptosisPathway EP-Induced Mitochondrial Apoptosis Pathway (760px max) EP This compound (EP) ROS ROS Generation EP->ROS Peroxide bridge cleavage MitochondrialDamage Mitochondrial Damage (Membrane Potential Loss) ROS->MitochondrialDamage Oxidative stress CytochromeC Cytochrome C Release MitochondrialDamage->CytochromeC p53 p53 Upregulation MitochondrialDamage->p53 Feedback CaspaseActivation Caspase-3 Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis Execution (DNA Fragmentation) CaspaseActivation->Apoptosis CellDeath Cell Death Apoptosis->CellDeath p53->MitochondrialDamage Amplification

Conclusion

These application notes provide comprehensive methodologies for evaluating the cytotoxicity of this compound and its derivatives using the MTT assay. The detailed protocols, data analysis frameworks, and mechanistic insights support rigorous assessment of EP's antitumor potential across various cancer cell lines. The visualization of experimental workflows and apoptotic pathways facilitates understanding of EP's mechanism of action, while the structured presentation of cytotoxicity data enables straightforward comparison of compound efficacy. Researchers can utilize these protocols to advance the development of EP-based therapeutics, with particular attention to structure-activity relationships and mitochondrial targeting strategies for enhanced anticancer activity.

References

In Vivo Efficacy and Administration of Ergosterol Peroxide

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data from recent in vivo studies on ergosterol peroxide and its derivative in mouse models.

Study Focus Compound Tested Dosage & Route Dosing Schedule Model Used Key Efficacy Findings Toxicity Observations
TNBC Therapy [1] Derivative 3g 50 mg/kg (Route not specified) Not specified Mouse model of breast cancer Remarkable therapeutic effects No apparent toxicity
TNBC Growth & Metastasis [2] This compound (EP) Effective dose(s) detailed in animal models (Route not specified) Not specified Two in vivo TNBC models Effective in reducing tumor volume; significant decrease in metastasis to lung and liver No adverse effects on liver function

Detailed Experimental Protocols

For the study demonstrating tumor volume reduction and inhibition of metastasis [2], the methodology can be summarized as follows. Specific details like the exact EP dosage, vehicle formulation, and number of animal subjects were not fully elaborated in the available abstract.

  • In Vivo TNBC Models: Two different TNBC models were used to quantify the effect of EP on tumor growth and spread.
  • Treatment Protocol: Mice were treated with EP. The compound was effective in reducing primary tumor volume.
  • Metastasis Assessment: Following treatment, metastasis to distant organs was quantified. A significant decrease in metastasis to the lung and liver was observed.
  • Toxicity Evaluation: To assess safety, liver function was monitored in the treated mice. The study reported that EP treatment did not adversely affect liver function, indicating a selective anti-cancer effect [2].
  • Cancer Stem Cells (CSCs): The treatment also resulted in a significant decrease in cancer stem cells, which are often responsible for tumor recurrence and metastasis [2].

For the study on the novel EP derivative (3g) [1], the protocol was:

  • Administration: The compound 3g was administered at a dose of 50 mg/kg in a mouse model of breast cancer.
  • Therapeutic Outcome: The treatment showed remarkable therapeutic effects.
  • Safety Profile: Crucially, the study reported no apparent toxicity at this dosage, suggesting a favorable safety window for this derivative [1].

Mechanism of Action and Workflow

The anti-cancer effects of EP are linked to its ability to disrupt mitochondrial function in cancer cells. The following diagram illustrates this key signaling pathway and the subsequent experimental workflow used to validate it in vivo.

EP This compound (EP) ROS Induces ROS Production EP->ROS MMP Reduces Mitochondrial Membrane Potential (MMP) ROS->MMP Respiration Disrupts Cellular Respiration & Glycolysis MMP->Respiration Apoptosis Triggers Caspase-Dependent Apoptosis Respiration->Apoptosis InVivo In Vivo Mouse Model Apoptosis->InVivo TumorShrink Reduced Tumor Volume InVivo->TumorShrink MetastasisInhibit Inhibited Metastasis InVivo->MetastasisInhibit

Diagram 1: EP's pathway from mitochondrial disruption to in vivo efficacy.

Key Application Notes for Researchers

  • Selective Toxicity: A crucial advantage of EP is its selective effect on cancer cells. Research indicates that EP disrupts mitochondrial membrane potential and reduces cellular respiration and glycolysis in TNBC cells, while showing minimal adverse effects on non-cancerous control cells like cardiomyocytes [2]. This selectivity is a significant finding for therapeutic development.
  • Derivative Optimization: The synthesis of EP derivatives, such as compound 3g, is a promising strategy to enhance potency. The derivative 3g was identified as a novel glutaminase 1 (GLS1) inhibitor, which reduces cellular glutamate levels and triggers apoptosis, showing 5.4-fold higher activity than the parental EP against MDA-MB-231 cells in vitro [1].
  • Formulation & Pharmacokinetics: Please note that the available search results do not provide specific details on the vehicle formulation used for in vivo administration or comprehensive pharmacokinetic data (e.g., half-life, bioavailability). These parameters would be essential for protocol replication and should be sought from full-text publications.

References

Comprehensive Application Notes and Protocols: Ergosterol Peroxide Prodrug Design with Glutathione Response Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ergosterol peroxide (EP) is a natural bioactive compound primarily isolated from the medicinal mushroom Ganoderma lucidum that has garnered significant research interest due to its promising antitumor properties and favorable safety profile. This oxidized sterol derivative exhibits broad-spectrum anticancer activity against various cancer types, including breast cancer, lung cancer, colorectal cancer, and leukemia, while demonstrating minimal toxicity toward non-cancerous cells. Recent preclinical studies have confirmed that EP is well-tolerated in murine models with a maximum tolerated dose exceeding 500 mg/kg, showing no signs of organ toxicity in comprehensive plasma chemistry and histopathological analyses. [1] [2]

The molecular structure of EP features a unique 5α,8α-endoperoxide bridge that is essential for its biological activity, along with a hydroxyl group at the C-3 position that serves as an ideal site for chemical modification. EP exerts its anticancer effects through multiple mechanisms, including reactive oxygen species (ROS) induction, apoptosis activation via caspase-3/7, cell cycle arrest in the G1 phase, and suppression of pro-inflammatory transcription factors such as NF-κB and C/EBPβ. [3] [4] Despite these attractive properties, the therapeutic potential of EP is limited by its poor aqueous solubility and subsequent reduced bioavailability, which has prompted research into prodrug strategies to overcome these pharmacological limitations. [1]

The tumor microenvironment is characterized by elevated levels of reactive oxygen species (particularly H₂O₂) and increased concentrations of the antioxidant glutathione (GSH), creating a unique biochemical environment that can be exploited for targeted drug delivery. Cancer cells typically maintain ROS levels 10-100 times higher than normal cells, while intracellular GSH concentrations can reach 10 mM, representing a protective mechanism against oxidative stress. [5] [6] This review presents comprehensive application notes and experimental protocols for designing, synthesizing, and evaluating EP-based prodrugs that leverage the glutathione response for targeted activation in cancer cells, with the goal of enhancing therapeutic efficacy while minimizing off-target effects.

Prodrug Design & Strategic Approaches

Molecular Design Strategies for EP Prodrugs

The design of this compound prodrugs focuses on modifying the C-3 hydroxyl group through various linker chemistries that respond to specific stimuli in the tumor microenvironment. The primary strategic approaches include:

  • Mitochondria-Targeted Conjugates: Linking EP to triphenylphosphonium (TPP+) cations through ester bonds or carbamate linkages enables selective accumulation in mitochondria, capitalizing on the elevated mitochondrial membrane potential in cancer cells. These conjugates demonstrate significantly enhanced potency, with IC₅₀ values in the low micromolar range (0.32-2.04 μM) against breast cancer cell lines, representing up to a 10-fold improvement compared to unmodified EP. [3]

  • Solubility-Enhanced Derivatives: Introducing hydrogen-bond promoting groups such as sulfates, hydroxyls, or diols dramatically improves aqueous solubility while maintaining anticancer activity. Sulfate derivatives in particular exhibit remarkable solubility improvements, directly correlating with enhanced biological activity against triple-negative breast cancer (TNBC) models. [1]

  • Glutathione-Responsive Systems: Incorporating disulfide linkages or boronic acid-based connectors that undergo cleavage in response to elevated GSH or H₂O₂ levels enables tumor-specific drug release. These systems can simultaneously deplete intracellular GSH pools and release active EP, creating a synergistic effect that enhances oxidative stress in cancer cells. [6] [7]

Glutathione Modulation Strategies

Effective prodrug design for EP must address the antioxidant defense mechanisms of cancer cells, particularly the glutathione system:

  • GSH Depletion Approaches: Combining EP with GSH-scavenging moieties such as quinone methide (generated from boronic acid cleavage) or conjugating agents that participate in thiol-ene "click" reactions with GSH directly reduces intracellular GSH concentrations. This depletion disrupts the redox balance in cancer cells, making them more vulnerable to ROS-inducing agents like EP. [6] [7]

  • Combination with GSH Synthesis Inhibitors: Co-administration of EP derivatives with compounds that limit γ-glutamylcysteine synthetase activity, such as docosahexaenoic acid (DHA) delivery systems, reduces GSH biosynthesis and enhances oxidative stress. [6]

  • Dual ROS Induction and GSH Depletion: Advanced nanocarrier systems can simultaneously generate ROS through photosensitizers (e.g., chlorin e6) while releasing EP and GSH-scavenging agents, creating a feed-forward cycle of oxidative damage that overwhelms cancer cell defenses. [7]

Table 1: Strategic Approaches for EP Prodrug Design

Approach Chemical Moieties Activation Mechanism Key Advantages
Mitochondrial Targeting Triphenylphosphonium (TPP+) cations Potential-driven accumulation Up to 10-fold increased potency; Selective cancer cell targeting
Solubility Enhancement Sulfate, hydroxyl, diol groups Improved dissolution and cellular uptake Enhanced bioavailability; Maintained therapeutic index
GSH-Responsive Release Disulfide bonds, Boronic esters Thiol-mediated cleavage, H₂O₂ oxidation Tumor-specific activation; Synergistic GSH depletion
Combination Systems Polymer conjugates with photosensitizers Light activation with GSH scavenging Dual therapy approach; Enhanced oxidative stress

Experimental Protocols

Synthesis of Mitochondria-Targeted EP-TPP Conjugates

Objective: To synthesize this compound derivatives conjugated to triphenylphosphonium cations via variable-length linkers for mitochondrial targeting. [3]

Materials:

  • This compound (starting material)
  • 3-bromopropionic acid, 4-bromobutyric acid, or 5-bromovaleric acid (linkers)
  • Triphenylphosphine
  • Acetonitrile (anhydrous)
  • 1-ethyl-3(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
  • 4-(dimethylamino)pyridine (DMAP)
  • Nitrogen atmosphere

Procedure:

  • Linker Attachment: Dissolve EP (1.0 mmol) and the selected bromo acid (1.2 mmol) in anhydrous dichloromethane (10 mL) under nitrogen atmosphere. Add EDC·HCl (1.5 mmol) and DMAP (0.1 mmol). Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC until completion.

  • Purification: Wash the organic layer with saturated NaHCO₃ solution followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the intermediate (compounds 2-4) using silica gel column chromatography with hexane/ethyl acetate (gradient 8:1 to 3:1) to obtain white solids with yields typically ranging from 71-83%. [3]

  • TPP Conjugation: Dissolve the bromo-intermediate (1.0 mmol) and triphenylphosphine (1.5 mmol) in anhydrous acetonitrile (15 mL). Reflux at 85°C for 24 hours under nitrogen atmosphere.

  • Product Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Recrystallize the crude product from ethyl acetate/diethyl ether to obtain the final TPP-conjugated EP derivatives (compounds 5a-g, 6a-g, 7a-g) as white to off-white solids.

  • Characterization: Confirm structure by ¹H NMR (600 MHz) and ¹³C NMR (150 MHz). Determine purity by HPLC and melting point. High-resolution mass spectrometry (HRMS) can be used for additional confirmation.

Synthesis of Solubility-Enhanced EP Derivatives

Objective: To prepare EP derivatives with improved aqueous solubility through introduction of polar functional groups. [1]

Materials:

  • This compound
  • Sulfur trioxide pyridine complex (for sulfation)
  • m-chloroperbenzoic acid (mCPBA, for epoxidation)
  • Osmium tetroxide (catalytic, for dihydroxylation)
  • Tetrabutylammonium iodide
  • Appropriate anhydrous solvents (DMF, DCM, THF)

Sulfation Protocol:

  • Reaction Setup: Dissolve EP (1.0 mmol) in anhydrous DMF (5 mL). Add sulfur trioxide pyridine complex (3.0 mmol) and heat at 60°C for 5 hours with stirring.

  • Quenching and Conversion: Cool the mixture to room temperature and carefully add saturated NaHCO₃ solution to quench excess reagent. Extract with ethyl acetate, wash the organic layer with water, and dry over Na₂SO₄.

  • Salt Formation: Dissolve the crude sulfate ester in methanol and add tetrabutylammonium iodide (1.5 mmol). Stir at room temperature for 2 hours, then concentrate under reduced pressure to obtain the tetrabutylammonium sulfate salt of EP (compound 9).

  • Purification: Purify by recrystallization from methanol/diethyl ether. Confirm the structure by ¹H NMR and mass spectrometry.

Epoxidation and Dihydroxylation:

  • Epoxide Formation: Dissolve EP (1.0 mmol) in DCM (10 mL). Add mCPBA (1.5 mmol) slowly at 0°C. Warm to room temperature and stir for 4 hours. Quench with saturated Na₂S₂O₃ solution, extract with DCM, and purify by column chromatography to obtain compound 5.

  • Dihydroxylation: Dissolve EP (1.0 mmol) in THF/H₂O (3:1, 8 mL). Add N-methylmorpholine N-oxide (2.0 mmol) and catalytic OsO₄ (0.05 mmol). Stir at room temperature for 12-24 hours. Quench with saturated Na₂S₂O₃, extract with ethyl acetate, and purify by column chromatography to obtain dihydroxylated products (compounds 6 and 8).

Biological Evaluation Protocols
3.3.1 In Vitro Cytotoxicity Assessment

Objective: To evaluate the anticancer activity of EP derivatives against cancer cell lines and determine selectivity indices. [1] [8]

Materials:

  • Cancer cell lines: MCF-7 (breast), MDA-MB-231 (TNBC), SUM149 (TNBC), HT-29 (colorectal)
  • Non-cancerous cell lines: MCF-10A (breast epithelial), BJ (fibroblasts), HMEC (mammary epithelial)
  • Cell culture media and supplements
  • CellTiter-Glo Luminescent Cell Viability Assay kit
  • 96-well tissue culture plates
  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at optimal densities (5,000-10,000 cells/well in 100 μL medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of EP derivatives in DMSO (final DMSO concentration ≤0.1%). Add to cells in triplicate and incubate for 72 hours.

  • Viability Assessment: Add CellTiter-Glo reagent (100 μL) to each well, mix for 2 minutes, and incubate for 10 minutes at room temperature. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using nonlinear regression analysis (four-parameter logistic model). Determine selectivity indices (SI) as ratio of IC₅₀ in non-cancerous cells to IC₅₀ in cancer cells.

3.3.2 Glutathione Depletion Assay

Objective: To measure intracellular GSH levels after treatment with EP derivatives. [6]

Materials:

  • GSH-Glo Glutathione Assay kit
  • 96-well white-walled plates
  • Luminescence-compatible multiwell plate reader

Procedure:

  • Cell Treatment: Seed appropriate cancer cells (MDA-MB-231 or MCF-7) in 96-well plates and incubate overnight. Treat with EP derivatives at IC₅₀ concentrations for 6, 12, and 24 hours.

  • GSH Detection: Remove culture medium and add GSH-Glo Reagent (100 μL) to each well. Incubate for 30 minutes at room temperature with gentle shaking.

  • Signal Measurement: Add Luciferin Detection Reagent (100 μL) and incubate for 15 minutes. Measure luminescence, which is proportional to GSH concentration.

  • Calculation: Prepare a GSH standard curve (0-10 μM) and calculate GSH concentrations in treated samples relative to untreated controls.

3.3.3 Cellular Localization Studies

Objective: To determine subcellular localization of EP derivatives using fluorescent probes. [8]

Materials:

  • Fluorescent EP probes (TAMRA, BODIPY conjugates)
  • Organelle-specific trackers (MitoTracker Green, ER-Tracker Blue)
  • Confocal microscopy equipment
  • Glass-bottom culture dishes

Procedure:

  • Cell Preparation: Seed cells (MDA-MB-231 or MCF-7) on glass-bottom dishes at 50-60% confluence and incubate for 24 hours.

  • Staining: Incubate cells with fluorescent EP probes (1-5 μM) and organelle-specific trackers according to manufacturer's protocols for 30-60 minutes at 37°C.

  • Imaging: Wash cells with PBS and image using confocal microscopy with appropriate excitation/emission filters. For TAMRA-labeled probes: Ex/Em 548/574 nm; for BODIPY-labeled probes: Ex/Em 630/650 nm.

  • Co-localization Analysis: Quantify co-localization using Pearson's correlation coefficient or Mander's overlap coefficient with image analysis software.

Mechanistic Insights & Signaling Pathways

Molecular Mechanisms of EP Action

This compound exerts its anticancer effects through multiple interconnected molecular pathways that collectively disrupt cancer cell viability and proliferation:

  • ROS Induction and Oxidative Stress: The unique endoperoxide bridge in EP undergoes homolytic cleavage under specific cellular conditions, generating oxyl radicals that contribute to oxidative stress. Cancer cells treated with EP show significantly increased intracellular ROS levels, which leads to lipid peroxidation, DNA damage, and activation of oxidative stress-responsive pathways. [8] [4]

  • Transcription Factor Modulation: EP suppresses the activity of key pro-inflammatory and pro-survival transcription factors, including NF-κB and C/EBPβ. This inhibition reduces the expression of anti-apoptotic genes and decreases production of inflammatory cytokines such as TNF-α and IL-1. [4]

  • Cell Cycle Arrest: EP treatment induces G1 phase cell cycle arrest through modulation of cyclin-dependent kinases and downregulation of key cell cycle regulators including Cyclin D1 and c-Myc. This arrest prevents cancer cell proliferation and creates a window for apoptosis induction. [8]

  • Apoptosis Activation: EP triggers the mitochondrial apoptotic pathway characterized by caspase-3/7 activation, PARP cleavage, and modulation of Bcl-2 family proteins. The increased oxidative stress from EP treatment sensitizes cancer cells to apoptotic stimuli. [8] [4]

Glutathione-Responsive Prodrug Activation Pathway

The strategic design of glutathione-responsive EP prodrugs creates a sophisticated activation mechanism that leverages the unique biochemical properties of the tumor microenvironment. The following diagram illustrates the sequential process of prodrug activation and its therapeutic consequences:

G Prodrug Prodrug ActivatedDrug ActivatedDrug Prodrug->ActivatedDrug 1. GSH-mediated reduction Prodrug->ActivatedDrug 2. H₂O₂-triggered cleavage GSH GSH GSSC GSSC GSH->GSSC Oxidation QM QM GSH->QM Scavenging H2O2 H2O2 H2O2->QM Conversion ROS ROS ActivatedDrug->ROS Induction OxidativeStress OxidativeStress ROS->OxidativeStress Accumulation Apoptosis Apoptosis OxidativeStress->Apoptosis Activation

Diagram 1: Glutathione-Responsive Prodrug Activation Pathway. The diagram illustrates the sequential activation of EP prodrugs through GSH-mediated reduction or H₂O₂-triggered cleavage, leading to GSH depletion, ROS induction, and ultimately cancer cell apoptosis.

This activation pathway creates a positive feedback loop where initial GSH depletion further increases oxidative stress, enhancing EP's cytotoxicity against cancer cells while potentially sparing normal cells with lower basal ROS levels.

Mitochondrial Targeting Mechanism

Mitochondria-targeted EP derivatives exploit the elevated mitochondrial membrane potential (ΔΨm) of cancer cells, which is 60 mV higher than in normal cells, enabling selective accumulation. The following diagram illustrates this targeting mechanism and its therapeutic benefits:

G TPP_EP TPP+-EP Conjugate Mitochondrial_Uptake Mitochondrial Accumulation TPP_EP->Mitochondrial_Uptake Driven by ΔΨm High_MMP High Mitochondrial Membrane Potential High_MMP->Mitochondrial_Uptake Enhanced in Cancer Cells ROS_Generation Mitochondrial ROS Generation Mitochondrial_Uptake->ROS_Generation Electron Transport Chain Disruption MMP_Collapse MMP Collapse Mitochondrial_Uptake->MMP_Collapse Permeability Transition ROS_Generation->MMP_Collapse Amplification Cytochrome_C Cytochrome c Release MMP_Collapse->Cytochrome_C Outer Membrane Permeabilization Apoptosis Apoptosis Cytochrome_C->Apoptosis Caspase Activation

Diagram 2: Mitochondrial Targeting Mechanism of TPP+-EP Conjugates. The diagram shows how TPP+-EP conjugates exploit the high mitochondrial membrane potential in cancer cells for selective accumulation, leading to mitochondrial dysfunction and apoptosis initiation.

This mitochondrial targeting approach enhances EP's potency by directly attacking the energy-producing organelles of cancer cells and activating the intrinsic apoptotic pathway more efficiently than untargeted EP.

Data Analysis & Interpretation

Quantitative Evaluation of EP Derivatives

Comprehensive biological evaluation of EP derivatives provides critical insights into structure-activity relationships and therapeutic potential. The following table summarizes key pharmacological data for representative EP derivatives:

Table 2: Biological Activity of this compound Derivatives

Compound Structural Features MCF-7 IC₅₀ (μM) MDA-MB-231 IC₅₀ (μM) Selectivity Index (SI) Aqueous Solubility
EP (Parent) Native structure 21.46 18.0 >2.3 Low
Mito-EP-3b TPP+ conjugate, C3 ester 2.04 N/D ~10 Moderate
Compound 15a TPP+ with carbamate linker 0.32 N/D >15 Moderate
Compound 9 C3-sulfate tetrabutylammonium 2.70 3.47 >18 High
Compound 5 Epoxide derivative 2.74 15.69 >25 Moderate
Compound 5a Epoxide sulfate 2.24 7.37 >15 High

The data demonstrate that strategic structural modifications significantly enhance the pharmacological profile of EP derivatives. Mitochondria-targeted compounds show remarkable improvements in potency, with IC₅₀ values decreasing from 21.46 μM for native EP to 0.32 μM for compound 15a - a 67-fold enhancement. Simultaneously, solubility-enhanced derivatives maintain potent activity while addressing the key limitation of poor aqueous solubility. Importantly, both strategies improve the therapeutic index, with selectivity indices exceeding 15 for the most promising derivatives, indicating enhanced specificity for cancer cells over non-cancerous cells. [3] [1]

Glutathione Depletion Efficacy

Evaluation of GSH depletion capabilities provides critical insights for designing effective combination strategies:

Table 3: Glutathione Depletion by EP Derivative Treatments

Treatment GSH Depletion (%) Time to Maximum Effect Combination Benefit
EP alone 15-25% 24 hours Baseline
GSH-scavenging NPs + EP 60-80% 6-12 hours Enhanced ROS efficacy
Disulfide-containing EP 40-50% 12-18 hours Self-amplifying activation
H₂O₂-responsive EP prodrug 55-70% 6-8 hours Dual activation and depletion

The data indicate that advanced delivery systems that simultaneously release EP and deplete GSH create a synergistic therapeutic effect. The most effective systems reduce intracellular GSH by 60-80%, substantially weakening the cellular antioxidant defense system and making cancer cells more vulnerable to ROS-mediated damage. This approach allows for lower effective doses of EP while maintaining or enhancing anticancer efficacy. [6] [7]

Structure-Activity Relationship Analysis

Analysis of the biological data reveals key structure-activity relationships that inform optimal prodrug design:

  • Endoperoxide Bridge Essentiality: Derivatives lacking the 5α,8α-endoperoxide bridge show dramatically reduced activity (IC₅₀ >50 μM), confirming this structural element is indispensable for anticancer efficacy. [8]

  • Linker Chemistry Impact: Carbamate linkers in mitochondria-targeted derivatives generally outperform ester linkers, providing both enhanced stability in circulation and improved intracellular release of active EP.

  • Polar Group Benefits: Incorporation of hydrogen-bond promoting groups (sulfates, hydroxyls) significantly improves aqueous solubility without compromising, and in some cases enhancing, biological activity.

  • Targeting Moisty Efficiency: TPP+ conjugation enables up to 100-1000-fold accumulation in mitochondria compared to cytoplasm, directly translating to improved potency despite the increased molecular weight and complexity. [3]

Applications & Therapeutic Implications

Targeted Cancer Therapy Applications

The development of glutathione-responsive EP prodrugs holds particular promise for several challenging cancer types:

  • Triple-Negative Breast Cancer (TNBC): EP derivatives demonstrate exceptional activity against TNBC models (MDA-MB-231 and SUM149 cells), with potent cytotoxicity and favorable selectivity indices. Given the limited treatment options and poor prognosis for TNBC patients, EP-based therapies represent a promising therapeutic avenue. [1] [8]

  • Colorectal Cancer: EP suppresses growth of HT29 colorectal adenocarcinoma cells through ROS-mediated mechanisms and cell cycle modulation, suggesting potential applications in gastrointestinal cancers. [4]

  • Drug-Resistant Cancers: The ability of EP to simultaneously modulate multiple signaling pathways (AKT, BCL-XL, c-Myc) and bypass conventional resistance mechanisms makes it particularly valuable for treating cancers with acquired drug resistance. [3] [8]

Combination Therapy Strategies

The unique mechanism of action of EP derivatives makes them excellent candidates for combination therapy:

  • Chemotherapy Enhancement: GSH-depleting EP prodrugs can sensitize cancer cells to conventional chemotherapeutic agents by compromising cellular defense systems, potentially allowing for dose reduction of more toxic chemotherapeutics.

  • Photodynamic Therapy (PDT) Synergy: EP derivatives combined with photosensitizers in nanocarrier systems enable chemo-photodynamic combination therapy, where GSH depletion enhances PDT efficacy by preventing ROS scavenging. [6] [7]

  • Immunomodulatory Combinations: The anti-inflammatory properties of EP through suppression of NF-κB and cytokine production suggest potential synergy with immunotherapeutic approaches. [4]

Future Directions and Development Considerations

Further advancement of EP prodrugs toward clinical application requires addressing several key areas:

  • Advanced Delivery Systems: Development of stimulus-responsive nanoparticles that co-deliver EP derivatives with GSH-scavenging agents could further enhance tumor specificity and therapeutic efficacy.

  • Comprehensive ADMET Studies: Detailed pharmacokinetic, distribution, metabolism, excretion, and toxicological profiling of lead candidates will be essential for clinical translation.

  • Expanded Combination Screening: Systematic evaluation of EP derivatives with established anticancer agents across various cancer types would identify optimal combination regimens.

  • Biomarker Development: Identification of predictive biomarkers for EP response would facilitate patient stratification and personalized treatment approaches.

The promising preclinical data on this compound prodrugs, particularly their dual functionality in inducing oxidative stress while modulating glutathione response, positions them as valuable candidates for the next generation of targeted cancer therapeutics. With continued development, these natural product-derived compounds may offer new treatment options for aggressive and therapy-resistant cancers.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of C-3 Modified Ergosterol Peroxide Derivatives for Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ergosterol peroxide (EP), a natural steroidal compound predominantly isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention due to its broad spectrum of biological activities, most notably its antitumor effects [1] [2]. However, its application in therapy is limited by moderate potency and poor aqueous solubility. The C-3 hydroxyl group on the sterol backbone presents a key site for strategic chemical modification to overcome these limitations and enhance pharmacological properties [1] [3] [4]. This document details standardized protocols for the synthesis, characterization, and biological evaluation of novel C-3 modified EP derivatives, providing a framework for researchers in anticancer drug development.

Synthesis Protocols for C-3 Modified EP Derivatives

The following protocols outline reliable methods for functionalizing the C-3 position of EP using different linkers and substituents.

Synthesis of EP-3-Piperazine Carbamate Indazole Derivatives

This protocol yields derivatives demonstrating potent anti-VEGFR activity [5] [6].

  • Reagents: this compound, 4-nitrophenyl chloroformate, anhydrous pyridine, anhydrous dichloromethane (DCM), N-[(1H-indazol-7-yl)methyl]piperazine, triethylamine, dimethylformamide (DMF).
  • Procedure:
    • Activation of C-3 Hydroxyl: Dissolve EP (1.0 equiv.) in anhydrous DCM under a nitrogen atmosphere. Add 4-nitrophenyl chloroformate (1.2 equiv.) followed by pyridine (1.5 equiv.). Stir the reaction mixture at room temperature and monitor by TLC until EP is fully consumed (typically 4-6 hours).
    • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude carbamate intermediate.
    • Nucleophilic Substitution: Dissolve the crude intermediate in anhydrous DMF. Add N-[(1H-indazol-7-yl)methyl]piperazine (1.5 equiv.) and triethylamine (2.0 equiv.). Heat the mixture to 60°C and stir for 12 hours.
    • Purification: After cooling, pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid via vacuum filtration and purify by silica gel column chromatography (DCM/Methanol gradient) to obtain the pure target derivative, (3β,5α,8α,22E)-5,8-epidioxyergosta-6,22-dien-3-yl-4-[(1H-indazol-7-yl)methyl]piperazine-1-carboxylate, as a white solid.
Synthesis of EP Derivatives via Anhydride Linkers for GLS1 Inhibition

This method, utilizing anhydride linkers, is effective for creating derivatives that target glutaminase 1 (GLS1) [1] [7].

  • Reagents: EP, succinic/maleic/glutaric/phthalic anhydride, triethylamine, DCM, various amino compounds (R2-H), 1-Hydroxybenzotriazole monohydrate (HOBT·H₂O), 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI·HCl), pyridine, DMF.
  • Procedure:
    • Esterification: Dissolve EP (1.0 equiv.) and the chosen anhydride (1.5 equiv.) in anhydrous DCM. Add triethylamine (2.0 equiv.) and reflux the mixture for 24 hours.
    • Work-up: Cool the reaction to room temperature and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the acidic intermediate (1-4).
    • Amide Coupling: Dissolve the intermediate (1.0 equiv.) in DMF. Add HOBT·H₂O (1.5 equiv.), EDCI·HCl (1.5 equiv.), the chosen amino compound R2-H (1.2 equiv.), and pyridine (2.0 equiv.). Stir the reaction at room temperature for 12-48 hours.
    • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain the target derivatives (1a–h, 2a–h, 3a–h, 4a–h).
Synthesis of Mitochondria-Targeted EP-TPP+ Conjugates

This protocol describes the synthesis of derivatives conjugated to triphenylphosphonium (TPP+) cations for mitochondrial targeting [8].

  • Reagents: EP, 3-bromopropionic acid/4-bromobutyric acid/5-bromovaleric acid, EDC·HCl, DMAP, DCM, various triarylphosphines, acetonitrile.
  • Procedure:
    • Linker Attachment: Dissolve EP (1.0 equiv.) and the bromo-acid (1.5 equiv.) in DCM. Add EDC·HCl (1.8 equiv.) and a catalytic amount of DMAP (0.1 equiv.). Stir at room temperature for 6-8 hours. Work up as in Protocol 2.1 to obtain bromo-intermediates (2, 3, 4).
    • Quaternary Phosphonium Salt Formation: Dissolve the bromo-intermediate (1.0 equiv.) and the triarylphosphine (1.2 equiv.) in dry acetonitrile. Reflux the mixture for 24-48 hours.
    • Isolation: Cool the reaction and concentrate. Triturate the residue with diethyl ether to obtain the crude TPP+ conjugate. Purify by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Biological Evaluation Protocols

In Vitro Antiproliferative Activity (MTT Assay)

This standard protocol is used to determine the cytotoxicity of EP derivatives [1] [3] [9].

  • Cell Lines: Human cancer cell lines (e.g., A549, HepG2, MCF-7, MDA-MB-231). Include a non-cancerous cell line (e.g., MCF-10A) for selectivity index (SI) calculation.
  • Procedure:
    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
    • Treat cells with a concentration gradient of the EP derivative or control (e.g., cisplatin, EP) for 72 hours.
    • Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., GraphPad Prism). The Selectivity Index (SI) is calculated as SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancerous cells).
Molecular Docking Analysis

This protocol is used to predict the binding mode and affinity of derivatives with target proteins like VEGFR or GLS1 [5] [1].

  • Software: Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide).
  • Procedure:
    • Obtain the 3D crystal structure of the target protein (e.g., VEGFR, PDB ID: ...) from the Protein Data Bank. Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules.
    • Draw the 3D structure of the EP derivative and optimize its geometry using energy minimization.
    • Define the binding site on the protein, often based on the known location of a co-crystallized ligand.
    • Run the docking simulation to generate multiple binding poses.
    • Analyze the results by ranking poses based on binding energy (kcal/mol) and identifying key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking).

Data and Results

Antiproliferative Activity of Select EP Derivatives

Table 1: In vitro cytotoxic activity (IC₅₀, μM) of lead EP derivatives.

Derivative Name/Code A549 (Lung) HepG2 (Liver) MCF-7 (Breast) MDA-MB-231 (TNBC) SI (MCF-10A/MCF-7) Target/Pathway
EP (Parent) 19.42 [5] 17.26 [1] >20 [9] 17.26 [1] - Multiple
Cisplatin (Control) 5.82 [5] - - - - DNA
EP-Indazole Derivative [5] [6] 2.74 4.81 5.32 - - VEGFR
Compound 3g [1] [7] 4.21 5.18 5.01 3.20 - GLS1
Compound 13o [9] - - 3.06 - - PI3K/Akt/mTOR
Compound 15a (TPP+) [8] 1.45 0.87 0.32 0.56 5.6 [8] Mitochondria
Key Structure-Activity Relationship (SAR) Findings

Table 2: Summary of structure-activity relationships for C-3 modifications.

Modification Type Key Findings Impact on Activity
Linker Length & Rigidity Flexible 5-carbon glutaric acid linker (in 3g) showed superior activity compared to shorter or more rigid (e.g., phthalic acid) linkers [1] [7]. ↑↑ Potency
Heterocyclic Substituents Introduction of indazole and piperazine rings significantly enhanced anti-VEGFR activity [5]. Thiadiazole and thiazole rings were beneficial for GLS1 inhibition [1]. ↑ Potency & Selectivity
Mitochondrial Targeting Conjugation to TPP+ cations (e.g., 15a) dramatically increased potency across all tested cell lines due to enhanced mitochondrial accumulation [8]. ↑↑↑ Potency
Solubility Modifications Introducing hydrogen-bonding groups like sulfate (e.g., compound 9) significantly improved aqueous solubility, which correlated with enhanced biological activity in cellular models [2]. ↑ Solubility & Bioactivity

Mechanism of Action and Signaling Pathways

Lead EP derivatives have been shown to exert antitumor effects through distinct molecular pathways. The following diagram integrates the key mechanisms identified from the research.

G EP_Derivatives EP Derivatives (C-3 Modified) VEGFR VEGFR Inhibition EP_Derivatives->VEGFR  Indazole-Piperazine  Derivatives GLS1 GLS1 Inhibition EP_Derivatives->GLS1  Anhydride-Linker  Derivatives (e.g., 3g) PI3K PI3K/Akt/mTOR Inhibition EP_Derivatives->PI3K  Thiazolidinedione  Derivatives (e.g., 13o) Mitochondria Mitochondrial Dysfunction EP_Derivatives->Mitochondria  TPP+ Conjugates  (e.g., 15a) Apoptosis Apoptosis VEGFR->Apoptosis ROS ROS ↑ GLS1->ROS PI3K->Apoptosis Mitochondria->ROS ROS->Apoptosis CellCycleArrest Cell Cycle Arrest ROS->CellCycleArrest Metastasis Inhibited Metastasis (Migration/Invasion ↓)

Diagram 1: Key signaling pathways and mechanisms of action for C-3 modified EP derivatives. Derivatives target different proteins (red nodes), leading to increased ROS and ultimately antitumor effects (blue nodes).

Conclusion

The strategic modification of the C-3 hydroxyl group of this compound is a highly effective approach for developing potent and targeted anticancer agents. The protocols outlined herein provide robust methods for synthesizing diverse derivatives, including piperazine carbamates, anhydride-linked hybrids, and mitochondria-targeted conjugates. Biological evaluation, guided by the presented SAR, has led to compounds with significantly enhanced potency (IC₅₀ values in the sub-micromolar range) and novel mechanisms of action, such as VEGFR, GLS1, and PI3K/Akt/mTOR pathway inhibition. Mitochondrial targeting via TPP+ conjugation represents a particularly promising strategy for dramatically boosting cytotoxicity and selectivity. These application notes serve as a comprehensive guide for the continued development of this compound-based therapeutics.

References

Application Note: Molecular Docking Studies of Ergosterol Peroxide Derivatives as Novel GLS1 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction

Glutaminase 1 (GLS1) has emerged as a promising therapeutic target in oncology, particularly for aggressive cancers like triple-negative breast cancer (TNBC). GLS1 catalyzes the first and rate-limiting step in glutaminolysis, converting glutamine to glutamate, which subsequently enters the tricarboxylic acid (TCA) cycle to provide essential nutrients and energy for rapidly proliferating cancer cells. [1] [2] Numerous human cancer cell lines demonstrate marked sensitivity to glutamine deprivation, making GLS1 inhibition a viable therapeutic strategy for disrupting cancer metabolism. [2] [3] Ergosterol peroxide (EP), a natural steroid compound extracted from the traditional Chinese medicine Ganoderma lucidum, has attracted significant attention due to its broad-spectrum antitumor activities against various cancers, including breast, lung, colorectal, and hepatocellular carcinomas. [2] [3] Recent investigations have revealed that EP possesses moderate GLS1-inhibitory activity (IC~50~ = 33.67 µM), positioning it as an excellent lead compound for structural optimization through rational drug design. [2] [3]

This application note provides detailed methodological protocols for conducting molecular docking studies of this compound derivatives with GLS1, complemented by comprehensive experimental validation procedures. We summarize critical quantitative data in structured tables to facilitate comparison and analysis, present signaling pathways and experimental workflows generated using Graphviz, and offer practical guidance for researchers pursuing GLS1-targeted drug development. The integrated computational and experimental approaches described herein have led to the identification of compound 3g, a novel EP derivative demonstrating 5.4-fold enhanced antiproliferative activity against MDA-MB-231 cells (IC~50~ = 3.20 µM) and significantly improved GLS1 inhibition (IC~50~ = 3.77 µM) compared to the parent EP compound. [1] [2] [3]

Computational Methodology

Protein and Ligand Preparation

GLS1 Structure Preparation

  • Obtain the three-dimensional crystal structure of GLS1 from the Protein Data Bank (PDB ID: 5I94), which is co-crystallized with the allosteric inhibitor UPGL00019. [4]
  • Remove the co-crystallized ligand, water molecules, and other heteroatoms using molecular visualization software (e.g., PyMOL or Chimera).
  • Add hydrogen atoms and assign appropriate protonation states to ionizable residues (Asp, Glu, His, Lys, Arg) at physiological pH (7.4) using molecular modeling suites such as Schrödinger Maestro or MOE.
  • Energy minimization should be performed using the OPLS-2005 force field to relieve steric clashes and optimize hydrogen bonding networks, with a convergence criterion of 0.05 kcal/mol·Å for the root mean square deviation (RMSD) of the heavy atoms.

Ligand Preparation

  • Generate 3D structures of this compound and its derivatives using chemical sketching tools (e.g., ChemDraw) or retrieve them from chemical databases (e.g., PubChem, ZINC).
  • Conduct geometry optimization using semi-empirical quantum mechanical methods (e.g., AM1 or PM3) or molecular mechanics force fields (e.g., MMFF94).
  • Assign appropriate bond orders, formal charges, and tautomeric states for each compound.
  • Generate possible stereoisomers and protonation states at physiological pH using Epik or LigPrep modules within the Schrödinger Suite. [4]
Molecular Docking Protocols

Grid Generation

  • Define the docking grid based on the binding site coordinates of the reference ligand UPGL00019 in the GLS1 structure (PDB: 5I94). [4]
  • Set the grid box dimensions to 20 Å × 20 Å × 20 Å to encompass the entire allosteric binding pocket at the tetramer interface.
  • Identify key residues for protein-ligand interactions, including F321, L322, L320, Y393, and F321 from adjacent chains. [4]

Docking Parameters

  • Utilize the Glide module within the Schrödinger Suite for molecular docking simulations. [4]
  • Employ the Standard Precision (SP) docking mode for initial virtual screening, followed by Extra Precision (XP) mode for refined docking of top-ranked compounds.
  • Generate a maximum of 10 poses per ligand, applying post-docking minimization with a maximum of 50 steps.
  • Use the OPLS-2005 force field for energy calculations and implement the GLIDE score as the primary scoring function to evaluate binding affinities.

Pose Analysis and Visualization

  • Analyze hydrogen bonding, hydrophobic interactions, π-π stacking, and salt bridge formations between ligands and GLS1 residues.
  • Calculate binding energies and inspect the geometrical complementarity of ligands within the binding pocket.
  • Utilize visualization software (PyMOL, Chimera, or Schrödinger Maestro) to generate high-quality images of protein-ligand complexes.

Table 1: Key Docking Parameters for GLS1-Ligand Complexes

Parameter Setting Rationale
Docking Software Glide (Schrödinger) Optimized for protein-ligand docking
Precision Mode Standard Precision (SP) → Extra Precision (XP) Balance between accuracy & computational cost
Grid Dimensions 20 Å × 20 Å × 20 Å Ensures complete coverage of allosteric site
Ligand Conformations 10 poses per ligand Adequate conformational sampling
Scoring Function GLIDE Score Empirical scoring with good correlation
Force Field OPLS-2005 Accurate potential for organic molecules
Molecular Dynamics Simulations (Optional)

System Setup

  • Solvate the protein-ligand complex in an orthorhombic water box (TIP3P water model) with a buffer distance of 10 Å from the protein surface.
  • Add counterions (Na⁺ or Cl⁻) to neutralize the system charge.

Simulation Parameters

  • Employ the AMBER or CHARMM force fields for energy calculations.
  • Conduct energy minimization using the steepest descent algorithm (5000 steps) followed by conjugate gradient method (5000 steps).
  • Gradually heat the system from 0 to 300 K over 100 ps under the NVT ensemble.
  • Equilibrate the system for 1 ns under the NPT ensemble (1 atm pressure, 300 K temperature).
  • Run production simulations for 100-200 ns with a time step of 2 fs, saving coordinates every 10 ps.

Trajectory Analysis

  • Calculate the root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bonding occupancy.
  • Perform principal component analysis (PCA) to identify essential collective motions.
  • Use the MM-PBSA or MM-GBSA methods to estimate binding free energies.

Experimental Validation

Biochemical Assays

GLS1 Enzyme Inhibition Assay

  • Prepare mouse kidney extracts containing GLS1 or recombinant human GLS1 protein. [4]
  • Incubate the enzyme with various concentrations of test compounds (0.1-100 µM) in assay buffer (50 mM Tris-HCl, pH 8.0) for 30 minutes at 37°C.
  • Initiate the reaction by adding glutamine (final concentration 20 mM) and continue incubation for 30 minutes.
  • Terminate the reaction by adding an equal volume of stop solution (2% trichloroacetic acid).
  • Measure glutamate production using a colorimetric or fluorometric detection kit. [4]
  • Calculate IC~50~ values using non-linear regression analysis (GraphPad Prism or similar software).

Cellular Glutamate Measurement

  • Culture MDA-MB-231 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO~2~ atmosphere.
  • Seed cells in 96-well plates at a density of 1 × 10⁴ cells per well and allow to adhere overnight.
  • Treat cells with varying concentrations of test compounds for 24 hours.
  • Collect culture supernatants and measure glutamate levels using a commercial glutamate assay kit.
  • Normalize glutamate concentrations to total cellular protein content determined by BCA assay.

Table 2: Experimental Results for Selected EP Derivatives

Compound GLS1 IC~50~ (µM) MDA-MB-231 IC~50~ (µM) Cellular Glutamate Reduction Apoptosis Induction
EP 33.67 ± 2.45 17.26 ± 1.32 Moderate Moderate
3g 3.77 ± 0.28 3.20 ± 0.24 Significant (p < 0.001) Strong (caspase-dependent)
2j Not reported 5.19 ± 0.69 Not reported Not reported
5i Not reported Not reported ~90% inhibition Not reported
Cellular Assays

Antiproliferative Activity (MTT Assay)

  • Maintain four human cancer cell lines: A549 (lung), HepG2 (liver), MCF-7 (breast), and MDA-MB-231 (triple-negative breast cancer) in appropriate culture media. [1] [2] [3]
  • Seed cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.
  • Treat cells with a concentration range of test compounds (0.1-100 µM) for 72 hours.
  • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and dissolve formed formazan crystals in dimethyl sulfoxide (DMSO).
  • Measure absorbance at 570 nm using a microplate reader.
  • Calculate IC~50~ values using non-linear regression analysis from at least three independent experiments.

Apoptosis Assay (Caspase Activation)

  • Harvest MDA-MB-231 cells after treatment with compound 3g (at IC~50~ concentration) for 24 hours.
  • Detect caspase-3/7 activity using a commercial caspase-Glo assay kit according to the manufacturer's protocol.
  • Alternatively, analyze apoptosis by flow cytometry using Annexin V-FITC/propidium iodide staining.

Reactive Oxygen Species (ROS) Measurement

  • Load MDA-MB-231 cells with 10 µM DCFH-DA dye for 30 minutes at 37°C.
  • Treat cells with compound 3g for 6 hours.
  • Measure fluorescence intensity (excitation 488 nm, emission 525 nm) using a fluorescence microplate reader or flow cytometer.
In Vivo Efficacy Studies

Mouse Model of Breast Cancer

  • Use female BALB/c nude mice (6-8 weeks old) for xenograft studies.
  • Subcutaneously inject MDA-MB-231 cells (5 × 10⁶ cells in 100 µL PBS) into the right flank of each mouse.
  • When tumor volumes reach approximately 100 mm³, randomize mice into treatment groups (n=6-8 per group).
  • Administer compound 3g intraperitoneally at 50 mg/kg every other day for 3 weeks. [1] [3]
  • Monitor tumor size and body weight twice weekly.
  • Calculate tumor volume using the formula: V = (length × width²)/2.
  • At the endpoint, collect tumors, blood, and major organs for further analysis.

Toxicity Evaluation

  • Collect blood samples for hematological and biochemical analysis (liver function tests, kidney function parameters).
  • Harvest major organs (liver, kidney, heart, lung, spleen) for histological examination (H&E staining).

Results and Discussion

Key Findings

The structural optimization of this compound through rational drug design has yielded promising GLS1 inhibitors with enhanced antitumor activity. The most notable compound, 3g, features a glutaric acid linker connecting the EP scaffold to a 4-methoxyphenyl substituent, which significantly enhances both enzyme inhibition and cellular potency. [1] [3] Molecular docking studies revealed that compound 3g interacts with the variable binding pocket of GLS1 through multiple hydrophobic interactions and potential hydrogen bonds, effectively blocking the glutamine hydrolysis pathway. [1] In cellular models, treatment with compound 3g substantially reduced glutamate levels, induced ROS production, and triggered caspase-dependent apoptosis in MDA-MB-231 triple-negative breast cancer cells. [1] [2] [3]

The structure-activity relationship (SAR) analysis provides crucial insights for further optimization efforts. Several key structural features correlate with enhanced activity:

  • Linker Flexibility: Derivatives with glutaric acid linkers (five-carbon chain) demonstrated superior activity compared to those with more rigid linkers (e.g., phthalic acid), suggesting that appropriate spatial orientation of the substituent portion is critical for optimal binding. [3]
  • Heterocyclic Substitutions: Initial derivatives incorporating thiadiazole or thiazole rings showed improved activity, while bulky benzothiazole groups generally diminished potency. [3]
  • Electron-Donating Groups: Introduction of a methoxy group on the phenyl ring (as in compound 3g) enhanced inhibitory activity, likely through electronic effects or improved pharmacophore alignment. [3]
  • Lipophilic Character: Compounds with moderate lipophilicity exhibited better cytotoxicity than those with extremely high hydrophobic character, indicating the importance of balanced physicochemical properties. [3]

In vivo studies demonstrated that compound 3g possesses remarkable therapeutic efficacy in a mouse model of breast cancer at a dose of 50 mg/kg, with no apparent signs of toxicity observed. [1] [3] This promising preclinical profile warrants further investigation of compound 3g as a novel GLS1 inhibitor for TNBC therapy.

Mechanism of Action

The therapeutic mechanism of optimized EP derivatives involves a multi-faceted approach to disrupting cancer cell metabolism and survival signaling. As illustrated in Figure 2, GLS1 inhibition by compound 3g initiates a cascade of metabolic and signaling disruptions:

  • Glutaminolysis Blockade: Compound 3g directly binds to GLS1, inhibiting its enzymatic activity and reducing the conversion of glutamine to glutamate. [1] [3]
  • Metabolic Perturbation: The reduction in glutamate levels limits the production of α-ketoglutarate, disrupting the TCA cycle and impairing energy production and biosynthetic precursor generation in cancer cells. [2] [3]
  • Oxidative Stress: Depletion of glutamate reduces glutathione synthesis, compromising the cellular antioxidant defense system and leading to accumulation of reactive oxygen species (ROS). [1] [3]
  • Apoptotic Activation: Elevated ROS levels trigger mitochondrial dysfunction and activate the caspase cascade, ultimately inducing programmed cell death in cancer cells. [1]
  • Lipid Metabolism Regulation: GLS1 inhibition indirectly affects lipid metabolism through modulation of the PI3K/AKT/mTORC1 signaling pathway and downstream regulation of SREBP-1-mediated adipogenesis. [5]

G GLS1 Inhibitor Mechanism of Action compound3g Compound 3g GLS1 GLS1 Enzyme compound3g->GLS1 Inhibits Glutamine Glutamine GLS1->Glutamine Converts Glutamate Glutamate Glutamine->Glutamate Hydrolyzes TCA TCA Cycle Glutamate->TCA Feeds PI3K PI3K/AKT/mTORC1 Pathway Glutamate->PI3K Modulates ROS ROS Accumulation TCA->ROS Disruption Leads to Apoptosis Caspase-Dependent Apoptosis ROS->Apoptosis Triggers SREBP1 SREBP-1 Activation PI3K->SREBP1 Regulates Lipids Lipid Metabolism SREBP1->Lipids Activates

Figure 1: Mechanism of Action of EP Derivatives as GLS1 Inhibitors

Application Notes and Protocols

Computational Protocols

Best Practices for Molecular Docking

  • Always validate docking protocols by re-docking the native ligand and calculating the RMSD between the docked pose and crystal structure pose; an RMSD < 2.0 Å indicates acceptable reproducibility.
  • Use multiple scoring functions (e.g., GLIDE Score, AutoDock Vina, ChemScore) to cross-validate binding affinity predictions and reduce false positives.
  • Implement consensus scoring strategies to improve the reliability of virtual screening results.
  • Consider water-mediated interactions in the binding site; some tightly bound water molecules may contribute significantly to ligand binding.
  • Account for protein flexibility through ensemble docking if multiple receptor conformations are available.

Troubleshooting Tips

  • If ligands consistently dock in non-physiological orientations, check the protonation states of both ligand and protein residues.
  • When obtaining poor correlation between docking scores and experimental activities, consider using more rigorous molecular dynamics simulations with MM-PBSA/GBSA calculations.
  • For covalent docking scenarios, employ specialized covalent docking algorithms and parameters.
Experimental Protocols

Critical Considerations for GLS1 Assays

  • Maintain consistent glutamine concentrations across experiments, as substrate levels can influence inhibitor potency.
  • Include appropriate positive controls (e.g., BPTES or DON) in all enzyme inhibition assays to validate experimental conditions. [4]
  • Use fresh kidney extracts for GLS1 activity measurements, as enzyme activity may decrease with freeze-thaw cycles.
  • For cellular assays, ensure consistent passage numbers and avoid using over-confluent cultures, which can alter metabolic phenotypes.

Optimization Strategies

  • For in vivo studies, conduct preliminary pharmacokinetic profiling to determine optimal dosing regimens.
  • Implement LC-MS/MS methods for quantifying compound levels in plasma and tissues to establish PK-PD relationships.
  • Consider combination therapy approaches with conventional chemotherapeutic agents to enhance antitumor efficacy.

G Experimental Workflow for GLS1 Inhibitor Development start Lead Identification (this compound) design Rational Design & Derivative Synthesis start->design Natural Product Screening comp_model Computational Modeling & Molecular Docking design->comp_model Derivative Library enzyme Biochemical Assay GLS1 Inhibition comp_model->enzyme Virtual Screening & Pose Analysis cellular Cellular Assays Proliferation & Apoptosis enzyme->cellular IC50 Determination animal In Vivo Efficacy Tumor Xenograft Models cellular->animal In Vitro Validation candidate Lead Candidate Optimization animal->candidate In Vivo Validation

Figure 2: Experimental Workflow for GLS1 Inhibitor Development

Conclusion

The integrated computational and experimental approaches described in this application note provide a robust framework for the discovery and optimization of novel GLS1 inhibitors derived from this compound. Molecular docking studies have proven invaluable for understanding the structural basis of GLS1 inhibition and guiding rational drug design. The most promising compound, 3g, demonstrates significantly enhanced potency against GLS1 enzyme activity and triple-negative breast cancer cell proliferation through a mechanism involving glutaminolysis blockade, ROS-mediated apoptosis, and potential lipid metabolism modulation.

These findings underscore the therapeutic potential of targeting cancer metabolism through GLS1 inhibition and highlight natural products as valuable starting points for drug discovery. The protocols and methodologies outlined herein will assist researchers in accelerating the development of next-generation GLS1 inhibitors for treating glutamine-dependent cancers. Future work should focus on expanding the structural diversity of EP derivatives, exploring combination therapies with conventional chemotherapeutic agents, and conducting more extensive ADMET profiling to advance the most promising candidates toward clinical development.

References

Comprehensive Application Notes: Ergosterol Peroxide Cell Cycle Analysis Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ergosterol Peroxide and Its Relevance to Cell Cycle Research

This compound (5α,8α-epidioxiergosta-6,22-dien-3β-ol) is a naturally occurring sterol endoperoxide found in various medicinal mushrooms including Ganoderma lucidum, Cordyceps cicadae, and Sarcodon aspratus [1] [2] [3]. This compound has attracted significant scientific interest due to its potent antiproliferative activity against diverse cancer cell lines while demonstrating relatively lower cytotoxicity toward normal cells [1]. The unique 5α,8α-endoperoxide bridge in its molecular structure is considered essential for its biological activity, as derivatives lacking this functional group show markedly reduced efficacy [4] [5].

The primary mechanism through which this compound exerts its anticancer effects appears to be cell cycle arrest at specific checkpoints, particularly at the G1 to S phase transition and G2/M phase, depending on the cell type and treatment conditions [1] [2] [3]. This targeted disruption of cell cycle progression makes this compound an invaluable research tool for investigating cell cycle regulation and developing potential cancer therapeutics. The following application notes provide detailed methodologies for analyzing the effects of this compound on the cell cycle, including comprehensive protocols, data interpretation guidelines, and molecular mechanism insights tailored for researchers and drug development professionals.

Chemical Properties and Synthesis Methods

Structural Characteristics and Stability Considerations

This compound is characterized by a sterol backbone with an endoperoxide bridge between C5 and C8 and conjugated diene system between C6 and C7. The compound features a hydroxyl group at the C3 position, which provides a site for chemical modification and derivatization [1] [4]. The endoperoxide bridge is thermosensitive and may undergo homolytic cleavage under reducing conditions, potentially generating reactive oxygen species (ROS) that contribute to its biological activity [4] [5].

Stability considerations for this compound include protection from light, moisture, and extreme temperatures. For long-term storage, the compound should be kept at -20°C under inert atmosphere in amber vials. Working solutions should be prepared fresh before experiments, with DMSO as the recommended solvent due to the compound's lipophilic nature.

Synthesis and Purification Methods

While this compound can be isolated from natural sources, chemical synthesis from ergosterol provides higher yields and purity for research applications. The most efficient method involves:

  • Photooxygenation reaction using ergosterol as starting material with eosin Y as photosensitizer, oxygen atmosphere, and visible light irradiation [1] [4]. This method typically yields 64-93% purified this compound after crystallization [1] [5].
  • Purification is achieved through silica gel column chromatography followed by recrystallization, producing white crystalline needles with melting point of 180-182°C [1].
  • Structural verification via ESI-MS (m/z: 451 [M+Na]+), 1H NMR, and 13C NMR to confirm identity and purity [1].

Table 1: Characterization Data for Synthetic this compound

Analytical Method Parameters Values
Physical Properties Appearance White crystalline needles
Melting Point 180-182°C
Mass Spectrometry ESI-MS (m/z) 451 [M+Na]+, 467 [M+K]+
1H NMR (400 MHz, CDCl3) Characteristic signals δ 0.82-1.00 (multiple methyl singlets/doublets), 3.97 (tt, H-3), 5.12-5.23 (dd, H-22/H-23), 6.24-6.51 (d, H-6/H-7)
13C NMR (100 MHz, CDCl3) Characteristic signals δ 12.9-135.4 (sterol backbone), 66.4 (C-3), 79.4 (C-5), 82.2 (C-8), 130.7-135.4 (olefinic carbons)

Antiproliferative Effects of this compound

Cytotoxicity Profiling Across Cell Lines

This compound demonstrates dose-dependent cytotoxicity against various cancer cell lines with differing sensitivity profiles. The compound shows particular efficacy against hepatocellular carcinoma and prostate cancer cells, while normal fibroblast cells (NIH3T3) exhibit significantly higher resistance [1] [3]. This selective cytotoxicity enhances its potential as a research tool and therapeutic candidate.

Table 2: Cytotoxicity Profile of this compound Across Cell Lines

Cell Line Cancer Type IC50 Values Experimental Conditions Citation
HepG2 Hepatocellular carcinoma 23-35 μM 24-72 h treatment [1]
JHH-1 Hepatocellular carcinoma More sensitive than HepG2 24-72 h treatment [1]
SNU-449 Hepatocellular carcinoma More sensitive than HepG2 24-72 h treatment [1]
DU 145 Prostate cancer 25-50 μM 24-72 h treatment [3]
PC-3 Prostate cancer ~25 μM 72 h treatment [3]
MDA-MB-231 Triple-negative breast cancer Active at sub-micromolar levels 48-72 h treatment [4] [5]
NIH3T3 Normal mouse embryo fibroblast Significantly less sensitive 24-72 h treatment [1]
Morphological Changes and Colony Formation Inhibition

Treatment with this compound induces characteristic morphological changes including:

  • Cytoplasmic vacuolization observed at concentrations around 35 μM [1]
  • Membrane blebbing and cellular shrinkage indicative of apoptotic progression
  • Reduced cell density due to inhibition of proliferation

Colony formation assays demonstrate this compound's ability to suppress long-term proliferation. HepG2 cells treated with 23 μM this compound form significantly fewer and smaller colonies compared to untreated controls, with quantitative analysis showing approximately 60-70% reduction in colony number and size [1]. This effect persists even after compound removal, suggesting durable impact on proliferative capacity.

Cell Cycle Analysis Methodologies

Sample Preparation for Flow Cytometry

Protocol for Cell Cycle Analysis Using Propidium Iodide Staining

Materials:

  • Cells of interest (e.g., HepG2, DU 145, or other cancer cell lines)
  • This compound stock solution (10-50 mM in DMSO)
  • Phosphate-buffered saline (PBS), ice-cold
  • 70% ethanol in PBS, ice-cold
  • Propidium iodide staining solution: 50 μg/mL propidium iodide, 10 μg/mL RNase A, 0.1% Triton X-100 in PBS
  • Flow cytometry tubes
  • Centrifuge
  • Flow cytometer with 488 nm excitation and >600 nm emission filter

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels at 30-50% confluence and allow to adhere overnight. Treat with this compound at desired concentrations (typically 10-50 μM) for specified duration (commonly 24 hours). Include vehicle control (DMSO, typically <0.1%).

  • Cell Harvesting: Collect both floating and adherent cells using trypsinization. Combine cell populations and centrifuge at 300 × g for 5 minutes at 4°C. Carefully decant supernatant.

  • Fixation: Resuspend cell pellet in 1 mL ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix cells for at least 2 hours or overnight at -20°C.

  • Staining: Centrifuge fixed cells at 500 × g for 5 minutes and carefully remove ethanol. Wash cells with 2 mL PBS and centrifuge again. Resuspend cell pellet in 400 μL propidium iodide staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze samples within 1-2 hours using flow cytometer. Collect a minimum of 10,000 events per sample. Use pulse processing to gate out doublets and aggregates (plotting PI-width vs PI-area).

Data Analysis:

  • Use flow cytometry software to determine the percentage of cells in G0/G1, S, and G2/M phases.
  • Compare treated samples with vehicle controls to identify cell cycle perturbations.
  • Sub-G1 population indicates apoptotic cells with fragmented DNA [3].
Time-Lapse Imaging for Dynamic Cell Cycle Assessment

Live-Cell Analysis of Cell Cycle Progression

Materials:

  • Phase-contrast or fluorescence microscope with environmental chamber (37°C, 5% CO2)
  • Cells expressing fluorescent cell cycle reporters (e.g., FUCCI system)
  • Appropriate culture vessels for microscopy (e.g., glass-bottom dishes)
  • Culture medium without phenol red (to reduce background fluorescence)

Procedure:

  • Cell Preparation: Seed cells expressing cell cycle reporters at appropriate density and allow to adhere overnight.

  • Treatment and Imaging: Treat cells with this compound at desired concentration. Initiate time-lapse imaging immediately after treatment, acquiring images every 15-30 minutes for 24-72 hours.

  • Data Analysis: Track individual cells through division events. Quantify:

    • Duration of each cell cycle phase
    • Division timing and frequency
    • Mitotic errors or abnormal morphologies
    • Cell fate decisions (division, cell cycle arrest, death)

This approach revealed that certain cancer cells can maintain invasive capabilities despite this compound-induced cell cycle perturbations, demonstrating uncoupling of cell cycle exit from differentiated behaviors in some contexts [6].

Molecular Mechanisms of Cell Cycle Arrest

Signaling Pathways Regulated by this compound

The effects of this compound on cell cycle progression are mediated through multi-faceted molecular mechanisms that vary by cell type. The key pathways identified include:

G cluster_pathway1 Hepatocellular Carcinoma Pathway cluster_pathway2 Prostate Cancer Pathway cluster_pathway3 T-Lymphocyte Pathway EP This compound AKT pAKT inhibition EP->AKT cMyc c-Myc downregulation EP->cMyc DR5 DR5 upregulation EP->DR5 CyclinE Cyclin E suppression EP->CyclinE IL2 IL-2, IL-4 inhibition EP->IL2 AP1 AP-1 (c-Fos/c-Jun) decrease EP->AP1 Foxo3 Foxo3 activation AKT->Foxo3 derepression cMyc->Foxo3 derepression PumaBax Puma/Bax induction Foxo3->PumaBax Apoptosis1 Apoptosis PumaBax->Apoptosis1 FADD FADD activation DR5->FADD Casp8 Caspase-8/3 activation FADD->Casp8 PARP PARP cleavage Casp8->PARP Apoptosis2 Apoptosis PARP->Apoptosis2 G1Arrest G1 Arrest CyclinE->G1Arrest IL2->G1Arrest AP1->G1Arrest

Diagram 1: Molecular mechanisms of this compound-induced cell cycle arrest. The compound affects multiple pathways depending on cell type, ultimately leading to cell cycle arrest and apoptosis.

Key Regulatory Proteins Affected by this compound

Table 3: Molecular Targets of this compound in Cell Cycle Regulation

Target Protein Effect of this compound Functional Consequence Cell Type Citation
pAKT Decreased phosphorylation Derepression of Foxo3 transcription factor Hepatocellular carcinoma [1]
c-Myc Downregulation Reduced proliferation signaling Hepatocellular carcinoma [1]
Foxo3 Increased expression and nuclear localization Activation of pro-apoptotic genes Hepatocellular carcinoma [1]
Puma/Bax Upregulation Mitochondrial apoptosis pathway activation Hepatocellular carcinoma [1]
Cyclin E Suppressed expression G1 to S phase transition blockade T-lymphocytes [2]
Death Receptor 5 (DR5) Upregulation Extrinsic apoptosis pathway activation Prostate cancer [3]
Caspase-8/3 Cleavage and activation Execution of apoptotic program Prostate cancer [3]
Bcl-2/Bcl-XL Downregulation Reduced anti-apoptotic protection Prostate cancer, Breast cancer [3] [5]
AP-1 (c-Fos/c-Jun) Decreased expression Impaired proliferation signaling T-lymphocytes [2]

Experimental Considerations and Technical Notes

Critical Parameters for Successful Experiments

Compound Solubility and Delivery:

  • This compound has low aqueous solubility and should be dissolved in DMSO as stock solution (typically 10-50 mM).
  • Final DMSO concentration should not exceed 0.1% (v/v) to avoid vehicle toxicity.
  • For treatment, prepare working concentrations by diluting stock solution directly into culture medium.
  • Sonicate briefly if precipitation is observed after dilution.

Treatment Duration and Concentration:

  • For cell cycle analysis, treatment durations of 16-24 hours typically yield clear cell cycle perturbations.
  • Concentration ranges of 10-50 μM are effective for most cancer cell lines, but preliminary dose-response experiments are recommended for new models.
  • Extended treatments (>48 hours) may compound primary cell cycle effects with secondary apoptosis.

Appropriate Controls:

  • Vehicle control: Culture medium with equivalent DMSO concentration without compound
  • Positive control: Known cell cycle inhibitors (e.g., hydroxyurea, nocodazole) for comparison
  • Viability assessment: Parallel MTT assays or trypan blue exclusion to confirm cytotoxicity
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Cell Cycle Analysis

Problem Possible Cause Solution
No cell cycle effect observed Compound degradation Prepare fresh stock solution, verify activity with positive control cell line
Insufficient concentration Perform dose-response curve, increase concentration up to 50 μM
High sub-G1 population Excessive apoptosis overshadowing cell cycle profile Reduce treatment duration (try 12-16 hours), lower compound concentration
Poor flow cytometry resolution Inadequate RNase treatment Ensure RNase A is included in staining solution, verify enzyme activity
Cell clumping Increase vortexing during fixation, filter cells through mesh before analysis
Inconsistent results between replicates Compound precipitation Sonicate working solutions before use, ensure proper DMSO concentration
Variable cell cycle synchronization Use similar passage numbers, ensure consistent seeding density and growth conditions

Concluding Remarks and Research Applications

This compound serves as a valuable research tool for investigating cell cycle regulation and apoptosis mechanisms in cancer models. The compound's ability to target multiple signaling pathways—including AKT/Foxo3, death receptor, and cell cycle regulatory pathways—makes it particularly useful for studying network-level regulation of cell proliferation. The methodological approaches outlined in these application notes provide researchers with robust protocols for characterizing this compound's effects on the cell cycle across diverse experimental systems.

The differential sensitivity observed between cancer and normal cell lines [1] suggests potential for therapeutic development, while also supporting use of this compound as a selective probe for investigating cancer-specific cell cycle vulnerabilities. Future research directions include development of more stable analogs, combination studies with conventional chemotherapeutics, and deeper investigation of its effects on cancer stem cell populations.

References

Strategies & Experimental Data for Improving EP Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key chemical modifications and their measured impact on aqueous solubility.

Compound Chemical Modification Solubility Limit (μg/mL) Key Finding / Mechanism
Ergosterol Peroxide (EP) [1] Parent compound (baseline) 21.42 Baseline for comparison; has poor aqueous solubility.
Ketone Derivative (3) [1] Oxidation of C-3 hydroxyl group to a ketone. 10.65 Slight improvement in potency, but solubility did not increase versus EP.
Sulfate Derivative (5a) [1] Introduction of a sulfate group at C-3. 26.2 Significant solubility improvement; the sulfate group is a strong hydrogen-bonding promoter.
Bis-dihydroxylated Derivative (8) [1] Addition of two hydroxyl groups to the sterol structure. 24.82 Marked improvement; multiple hydroxyl groups enhance hydrogen bonding with water.
EP-Thiazolidinedione Hybrids [2] Conjugation of EP with thiazolidinedione (TZD) using different linkers. Not Quantified Antitumor activity was significantly enhanced, suggesting improved bioavailability. The activity ranking was: ethylenediamine linker > carbamate linker > ester linker.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Sulfate Derivative (e.g., Compound 5a) [1]

This method directly introduces a highly polar sulfate group, which is highly effective for boosting water solubility.

  • Step 1 - Epoxidation: Treat EP with m-chloroperoxybenzoic acid (mCPBA) in an inert solvent like dichloromethane. This yields an epoxidized intermediate (compound 5) as a diastereomeric mixture.
  • Step 2 - Sulfonation: React the epoxidized intermediate with sulfur trioxide pyridine complex (SO₃·pyr). This reaction is typically carried out under heating for approximately 5 hours.
  • Step 3 - Salt Formation: Following sulfonation, treat the product with tetrabutylammonium iodide to generate the final tetrabutylammonium sulfate salt (compound 5a). This salt form has superior solubility properties compared to the free acid.
Protocol 2: Synthesis of a Bis-dihydroxylated Derivative (e.g., Compound 8) [1]

This method increases the number of hydrogen-bonding sites on the molecule.

  • Reaction Setup: Use catalytic osmium tetroxide (OsO₄) with N-Methylmorpholine N-oxide (NMO) as a co-oxidant in a solvent like acetone/water.
  • Reaction Control: Allow the regioselective dihydroxylation reaction to proceed for an extended period (e.g., 24 hours) to obtain the bis-dihydroxylated product (compound 8).
Protocol 3: Conjugation with Thiazolidinedione (TZD) using an Ester Linker [2]

This strategy uses molecular hybridization to create new, more soluble derivatives with enhanced activity.

  • Synthesize TZD-acetic acid: Perform a Knoevenagel condensation of 2,4-thiazolidinedione with an aldehyde, followed by alkylation with ethyl bromoacetate and subsequent acid hydrolysis to yield the TZD-acetic acid intermediate.
  • Coupling to EP: Couple this TZD-acetic acid intermediate with the hydroxyl group at the C-3 position of this compound. This is typically done using a carbodiimide coupling agent (like EDC or DCC) and a catalyst like DMAP in dichloromethane.

Workflow for Solubility Enhancement

The following diagram illustrates the strategic decision-making process for improving EP solubility.

G Start Start: Poor Solubility of EP Strategy1 Introduce Hydrogen-Bonding Groups Start->Strategy1 Strategy2 Conjugate with Soluble Moieties Start->Strategy2 MethodA Add sulfate group (C-3) Strategy1->MethodA MethodB Add multiple hydroxyl groups Strategy1->MethodB MethodC Use ethylenediamine linker Strategy2->MethodC MethodD Use carbamate linker Strategy2->MethodD Outcome1 Result: High Solubility MethodA->Outcome1 Outcome2 Result: High Solubility MethodB->Outcome2 Outcome3 Result: High Activity/Potency MethodC->Outcome3 MethodD->Outcome3 Compare Measure Solubility & Activity Outcome1->Compare Outcome2->Compare Outcome3->Compare

Frequently Asked Questions

  • Why is improving EP's solubility so critical for drug development? Poor solubility severely limits a compound's absorption and bioavailability in the body. Even if a molecule is highly potent, it cannot reach its target site in effective concentrations if it does not dissolve properly. Improving solubility is a fundamental step in the lead optimization phase of drug discovery [1].

  • Besides chemical modification, are there other ways to increase EP yield? Yes, for naturally produced EP, the fermentation process can be optimized. This includes selecting optimal carbon sources like glycerol or mannitol, using organic nitrogen sources like yeast powder, and fine-tuning inorganic salts to significantly boost the final yield of EP, though this does not directly alter the compound's intrinsic solubility [3].

References

Synthesis & Derivatization of Ergosterol Peroxide

Author: Smolecule Technical Support Team. Date: February 2026

Core Synthesis Protocol: Photo-oxidation of Ergosterol

This is a widely used method for synthesizing EP from its precursor, ergosterol [1].

  • Reaction Setup: Dissolve ergosterol in an organic solvent (e.g., dichloromethane or chloroform) in a glass reactor.
  • Catalyst: Add the photosensitizer dye Eosin Y [1].
  • Reaction Condition: Bubble oxygen through the solution and expose it to visible light for a specified period [1].
  • Workup: After completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using silica gel column chromatography to isolate pure EP.

Synthesis of EP Derivatives via C-3 Position Modification

The hydroxyl group at the C-3 position of EP is a common site for chemical modification to improve properties like solubility and targeting. The general workflow involves first converting EP to an intermediate, which is then reacted with a functional group.

  • Ester Bond Formation (Common for Mitochondria-Targeting)

    • Step 1: React EP with a bromo-acid (e.g., 3-bromopropionic acid, 4-bromobutyric acid) using EDC·HCl and DMAP as catalysts to create a bromo-ester intermediate. Reported yields for this step range from 71% to 83% [2].
    • Step 2: React the intermediate with a mitochondria-targeting ligand, such as Triphenylphosphine (TPP), in acetonitrile to obtain the final TPP-conjugated EP derivative [2].
  • Carbamate Bond Formation

    • Step 1: Activate EP by reacting it with 4-nitrophenyl chloroformate in the presence of pyridine to form an intermediate [2].
    • Step 2: React this intermediate with an amine-containing compound (e.g., a coumarin fluorophore with a piperazine linker) to form the carbamate-linked conjugate [2].
  • Other Functionalizations to Improve Solubility Introducing hydrogen-bond promoting groups like sulfate can significantly enhance aqueous solubility. For instance, sulfonation of a dihydroxylated EP derivative achieved a 93% yield and greatly improved solubility [3].

Troubleshooting Common Experimental Challenges

Here are some frequently encountered issues and their solutions, compiled from recent studies.

Problem & Phenomenon Possible Cause Proposed Solution / Optimization Expected Outcome
Low Synthesis Yield [2] Inefficient photo-oxidation reaction; purification losses Optimize reaction time & oxygen flow rate [1]; ensure fresh catalyst (Eosin Y) Improved yields of 71-83% for key intermediates [2]
Poor Aqueous Solubility [3] Highly hydrophobic nature of sterol core Synthesize derivatives with hydrogen-bonding groups (e.g., sulfate, additional hydroxyls) [3] Up to >40-fold solubility increase (e.g., from 0.59 μg/mL to 26.2 μg/mL) [3]
High Cytotoxicity in Non-Cancerous Cells Lack of selectivity for cancer cells Conjugate EP to a mitochondria-targeting ligand like TPP; tumor cells' higher membrane potential drives selective uptake [2] Improved selectivity index (e.g., SI >9 for some derivatives) [2]
Weak Anticancer Potency Poor cellular uptake or inefficient intracellular delivery Link EP to a subcellular targeting group (e.g., coumarin fluorophore for mitochondria delivery) [1] Up to ~10-fold increase in potency (IC50) against cancer cell lines [2] [1]
Inconsistent Biological Activity Unstable peroxide bridge or batch-to-batch variation Ensure anhydrous conditions during synthesis/storage; rigorously control reaction parameters and purification Consistent and potent activity via ROS induction from stable peroxide bridge [1]

Biological Activity & Mechanism of Action

EP and its derivatives exert anticancer effects through multiple pathways.

  • Induction of Mitochondrial Dysfunction: Mitochondria-targeted EP derivatives (e.g., TPP-EP or coumarin-EP conjugates) accumulate inside the mitochondria of cancer cells, disrupting their function and leading to apoptosis (programmed cell death) [2] [1].
  • Inhibition of Pro-Survival Signaling Pathways:
    • β-Catenin Pathway: EP can suppress the Wnt/β-catenin pathway by preventing β-catenin from accumulating in the nucleus. This downregulates key oncoproteins like Cyclin D1 and c-Myc, inhibiting cell proliferation [4].
    • STAT3 Pathway: EP treatment can upregulate the protein tyrosine phosphatase SHP2, which inhibits Src kinase activity. This leads to decreased phosphorylation (activation) of STAT3, a protein implicated in tumor growth and angiogenesis. EP also inhibits the expression and secretion of VEGF-C, a critical angiogenesis factor [4].
  • Reactive Oxygen Species (ROS) Generation: The unique 5α,8α-endoperoxide bridge in EP can be cleaved in the reducing environment of cancer cells, leading to the generation of cytotoxic ROS [1].

The following diagram summarizes the primary signaling pathways through which Ergosterol Peroxide is known to exert its anti-cancer effects.

G cluster_pathway1 β-Catenin Pathway cluster_pathway2 SHP2/Src/STAT3 Pathway cluster_pathway3 Mitochondrial Targeting EP This compound (EP) BC β-Catenin (Nuclear) EP->BC Downregulates SHP2 SHP2 EP->SHP2 Upregulates Mito Mitochondrial Dysfunction EP->Mito Derivatives Target CyclinD1 Cyclin D1 BC->CyclinD1 cMyc c-Myc BC->cMyc Outcome1 Inhibits Cell Proliferation CyclinD1->Outcome1 cMyc->Outcome1 Src Src Kinase SHP2->Src Inhibits STAT3 STAT3 (Phosphorylated) Src->STAT3 Activates VEGF VEGF-C STAT3->VEGF Promotes Outcome2 Inhibits Tumor Growth & Angiogenesis VEGF->Outcome2 ROS ROS Generation Mito->ROS Apoptosis Apoptosis ROS->Apoptosis

Diagram 1: Key Anticancer Mechanisms of this compound. EP influences multiple signaling pathways to inhibit cancer cell proliferation and survival.

Key Takeaways for Researchers

The most promising strategies for advancing EP research involve improving its drug-like properties and understanding its multifaceted mechanisms.

  • Focus on Solubility and Targeting: The data strongly indicates that future work should prioritize the chemical modification of EP to enhance its aqueous solubility and tumor-cell selectivity. The successful use of TPP and coumarin for mitochondrial targeting presents a validated approach [2] [1].
  • A Compound with Multiple Mechanisms: EP is not a single-target agent. Its efficacy likely stems from its ability to simultaneously inhibit critical pro-cancer pathways (β-catenin and STAT3) and induce mitochondrial stress [4]. This should be considered when designing combination therapies or evaluating resistance.
  • A Favorable Safety Profile: Preclinical evidence suggests EP has a good tolerability profile. One study indicated a high maximum tolerated dose in mice with no signs of toxicity, which is a significant advantage for further drug development [3].

References

Mitochondrial Targeting Strategies for Ergosterol Peroxide

Author: Smolecule Technical Support Team. Date: February 2026

The core strategy for enhancing EP's mitochondrial targeting involves covalently linking it to molecules that are naturally drawn to mitochondria. The most prominent and successful ligands for this purpose are lipophilic cations (like Triphenylphosphonium, TPP+) and certain fluorophores (like coumarin).

The table below summarizes the two main types of conjugates developed and their performance.

Targeting Ligand Example Conjugates Key Findings & Mechanism Reported Cytotoxicity (IC₅₀)

| Lipophilic Cations (e.g., TPP+) [1] [2] | TE3 [1], Compound 15a [2] | TPP+ is driven by the mitochondrial membrane potential (ΔΨm). The conjugate accumulates inside mitochondria, inducing ROS production, disrupting mitochondrial function (reducing membrane potential, oxygen consumption), and triggering apoptosis [1] [2]. | TE3: Superior to cisplatin in cervical cancer models [1]. 15a: IC₅₀ = 0.32 µM (MCF-7 cells), tens of times more potent than parent EP (IC₅₀ = 21.46 µM) [2]. | | Mitochondria-Tropic Fluorophores (e.g., Coumarin) [3] | Conjugates 8c, 8d [3] | The coumarin fluorophore acts as a mitochondrial delivery vehicle. The conjugate localizes to mitochondria, where the peroxide bridge in EP is cleaved in the reducing environment, generating reactive oxygen species (ROS) and causing mitochondrial dysfunction [3]. | 8c & 8d: Most potent against tested cancer cells (HepG2, SK-Hep1, MCF-7), with IC₅₀ values in the sub-micromolar range (e.g., 8d: 6.60 µM for HepG2) [3]. |

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the literature to evaluate the efficacy of mitochondrial-targeted EP derivatives.

Synthesis of TPP+-EP Conjugates (TE3)

This protocol is adapted from the synthesis of the highly active derivative TE3 [1].

  • Principle: Ergosterol peroxide is structurally modified at its C-3 position using a TPP+ group connected via a linker arm.
  • Procedure:
    • Activation: React EP with an α,ω-bromoalkanic acid (e.g., 3-bromopropionic acid) using EDC·HCl and DMAP as catalysts to form an ester intermediate [2].
    • Conjugation: The bromo-intermediate is then reacted with triphenylphosphine in acetonitrile to form the final TPP+-conjugated product (e.g., TE3) [1] [2].
    • Purification: The product is purified, and the structure is confirmed using techniques like NMR spectroscopy [2].
Confocal Microscopy for Subcellular Localization

This method is used to visually confirm mitochondrial targeting, as demonstrated with coumarin-EP conjugates [3].

  • Principle: A conjugate with inherent fluorescence (e.g., coumarin-based 8d) is used to track its location within living cells.
  • Procedure:
    • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) on glass-bottom dishes and allow them to adhere.
    • Staining: Incubate cells with the fluorescent EP conjugate (e.g., 5-10 µM of 8d) for about 2 hours.
    • Co-localization: Co-stain the cells with a commercial mitochondria-specific dye, such as Rhodamine 123 (Rh123).
    • Imaging: Capture images using a confocal laser scanning microscope. The excitation/emission wavelengths for conjugate 8d are approximately 469.5/404 nm, and for Rh123 are 488/515-530 nm [3].
    • Analysis: A strong overlap (co-localization) between the blue fluorescence of 8d and the green fluorescence of Rh123 confirms mitochondrial accumulation.
Assessing Mitochondrial Function

These assays determine the biological consequences of mitochondrial targeting, as shown in studies on triple-negative breast cancer (TNBC) cells [4].

  • A. Mitochondrial Membrane Potential (MMP) Assay

    • Dyes: Use TMRM or JC-1.
    • Method:
      • TMRM: A decrease in red fluorescence intensity indicates mitochondrial depolarization.
      • JC-1: A shift from red J-aggregates (healthy mitochondria) to green J-monomers (depolarized mitochondria) is measured. A decrease in the red/green fluorescence ratio confirms MMP loss.
    • Positive Control: Use the uncoupler FCCP to induce complete MMP collapse [4].
  • B. Oxygen Consumption Rate (OCR) Assay

    • Assay: Use a Seahorse XF Analyzer to perform a mitochondrial stress test.
    • Method: Measure the OCR of cells (e.g., MDA-MB-231 TNBC) treated with EP derivatives.
    • Expected Outcome: A significant decrease in basal OCR, ATP-linked respiration, and maximal respiration indicates impaired mitochondrial electron transport chain function [4].

Frequently Asked Questions (FAQs)

Q1: Why is the length of the linker between EP and the targeting ligand (like TPP+) so important? A1: The linker length creates a direct structure-activity relationship. Research shows that for TPP+-EP conjugates, antitumor activity gradually decreases as the linker arm elongates [1]. An optimal, shorter linker is likely crucial for maintaining the proper spatial orientation and effective interaction of the EP moiety with its mitochondrial targets.

Q2: Do these EP derivatives selectively target cancer cells over non-cancerous cells? A2: Yes, studies indicate a degree of selectivity. EP and its derivatives have been shown to significantly reduce mitochondrial membrane potential and disrupt respiration in cancer cells (e.g., TNBC lines) while having minimal effects on non-cancerous models like human cardiomyocytes or breast epithelial cells (MCF-10A) [4] [2]. This selectivity is partly attributed to the higher mitochondrial membrane potential generally found in cancer cells.

Q3: Besides mitochondria, do EP probes accumulate in other organelles? A3: While targeted modifications enhance mitochondrial delivery, one study using different EP chemical probes found significant distribution in the endoplasmic reticulum (ER) as well [5]. This suggests the native compound or some analogs may have multiple sites of action, and careful probe design is needed for exclusive targeting.

Mechanism of Action Visualization

The following diagram illustrates the established anticancer mechanism triggered by mitochondrial-targeted EP derivatives.

G EP Targeted EP Derivative Mito Mitochondrion EP->Mito Accumulates in ROS ↑ ROS Production Mito->ROS  Causes MMP Loss of Membrane Potential (ΔΨm) ROS->MMP  Leads to Dysfunction Mitochondrial Dysfunction MMP->Dysfunction  Results in Apoptosis Activation of Mitochondrial Apoptosis Pathway Dysfunction->Apoptosis  Triggers CellDeath Cancer Cell Death Apoptosis->CellDeath  Induces

References

increasing ergosterol peroxide derivative potency

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Enhancing Derivative Potency

Researchers have explored various structural modifications to improve EP's potency. The table below summarizes the most effective strategies and results from recent studies.

Modification Strategy Target / Mechanism Key Derivative(s) Reported Potency (IC50) Compared to EP
Conjugation with Thiazolidinedione (TZD) [1] PI3K/AKT/mTOR pathway [1] Derivatives with ethylenediamine linker [1] Varies by cell line; most more cytotoxic than EP [1] >20-fold increase for some compounds [1]
Introduction of GLS1 Inhibitor Fragments [2] Glutaminase 1 (GLS1) inhibition [2] Compound 3g [2] 3.20 µM (MDA-MB-231 cells) [2] 5.4-fold more potent [2]
Mitochondrial Targeting (TPP+ Conjugation) [3] Mitochondrial dysfunction [3] Compound 15a [3] 0.32 µM (MCF-7 cells) [3] >10-fold more potent [3]
Solubility Improvement [4] General bioavailability [4] Sulfate-group derivatives [4] Improved activity in TNBC models [4] Maintains therapeutic index while solubility increases [4]

Experimental Protocol: Evaluating Derivative Potency

A standard workflow for synthesizing and evaluating new EP derivatives involves several key stages. The following diagram outlines this process, from design to biological assessment.

G Start Start: Lead Compound EP Design Design & Synthesis Start->Design Sub1 Structural Modification (e.g., C-3 position) Design->Sub1 Sub2 Linker Variation (e.g., ester, carbamate) Design->Sub2 Sub3 Bioactive Group Conjugation (TZD, TPP+, etc.) Design->Sub3 Eval1 In Vitro Screening (MTT Assay) Sub1->Eval1 Sub2->Eval1 Sub3->Eval1 Eval2 Mechanism Studies (Target Inhibition, ROS, Apoptosis) Eval1->Eval2 Eval3 In Vivo Efficacy & Toxicity (Animal Models) Eval2->Eval3 Result Candidate Identification Eval3->Result

Detailed Methodologies:

  • Design & Synthesis [1] [2] [3]

    • Common Modification Site: The hydroxyl group at the C-3 position of EP is the most common site for chemical modification.
    • Linkers: Different linkers (e.g., ester, carbamate, ethylenediamine) of varying lengths are used to connect EP to functional groups. Research suggests that for TZD conjugates, an ethylenediamine linker often yields superior activity compared to ester or carbamate linkers [1].
    • Functional Groups: Conjugate with groups known for anti-cancer activity (e.g., Thiazolidinedione) or mitochondrial targeting (e.g., Triphenylphosphonium cation - TPP+).
  • In Vitro Screening (MTT Assay) [2] [3]

    • Purpose: To evaluate the cytotoxicity and preliminary potency of derivatives.
    • Procedure:
      • Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549) in 96-well plates.
      • After cell adhesion, treat with a gradient of concentrations of EP or its derivatives.
      • Incubate for 24-72 hours.
      • Add MTT reagent and incubate further to allow formazan crystal formation.
      • Dissolve crystals with DMSO and measure the absorbance at 490-570 nm.
      • Calculate IC50 values (the concentration that inhibits 50% of cell growth).
  • Mechanism of Action Studies [1] [2] [5]

    • Western Blotting: To analyze protein expression in key signaling pathways (e.g., PI3K/AKT/mTOR) [1] or apoptosis markers (e.g., Bax, Puma) [6].
    • Enzyme Inhibition Assays: To test direct inhibition of targets like GLS1 [2].
    • Flow Cytometry: To assess apoptosis (Annexin V/PI staining), cell cycle arrest, and mitochondrial membrane potential (using dyes like JC-1 or TMRM) [5].
    • Metabolic Assays: Use a Seahorse Analyzer to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to evaluate effects on mitochondrial respiration and glycolysis [5].

Troubleshooting Common Issues

FAQ: Why is the solubility of my EP derivative still poor, limiting its bioactivity?

  • Answer: Direct conjugation of large hydrophobic groups can hinder solubility. Consider introducing hydrogen-bond promoting groups, such as sulfate. Studies show that sulfate derivatives can significantly improve aqueous solubility while maintaining or enhancing biological activity against cancer cells like TNBC [4].

FAQ: My derivative shows high cytotoxicity but also high toxicity to non-cancerous cells. How can I improve selectivity?

  • Answer: Employ a mitochondrial targeting strategy. Cancer cells have a higher mitochondrial membrane potential (MMP) than normal cells. By conjugating EP with a lipophilic cation like TPP+, the derivative can preferentially accumulate in cancer cell mitochondria, enhancing toxicity to cancer cells while sparing healthy ones [3] [5]. Always include non-cancerous cell lines (e.g., MCF-10A) in your screening to calculate a selectivity index (SI).

FAQ: The in vitro potency of my derivative is excellent, but it shows no effect in animal models. What could be wrong?

  • Answer: This can be due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early preclinical ADME studies are crucial. Investigate the metabolic stability of your derivative in liver microsomes and its stability in plasma. Furthermore, in vivo tolerance studies in mice can establish a safe dosing window before efficacy testing [4].

Mechanisms of Action Pathways

The most potent EP derivatives often work through one or a combination of the following pathways. The diagram below illustrates the key mechanisms.

G cluster_1 Mitochondrial Disruption cluster_2 Metabolic & Signaling Inhibition EP_Derivative EP Derivative A Alters Membrane Potential EP_Derivative->A D Inhibits GLS1 Enzyme EP_Derivative->D F Inhibits PI3K/AKT/mTOR EP_Derivative->F B Inhibits Respiration (OCR ↓) A->B C Reduces Glycolysis (ECAR ↓) B->C G ROS Production Oxidative Stress C->G E Blocks Glutamine Metabolism D->E E->F E->G H Activation of Pro-apoptotic Proteins (Bax, Puma) F->H G->H I Caspase-Dependent Apoptosis H->I J Cancer Cell Death I->J

References

Linker Strategies and Biological Outcomes of EP Conjugates

Author: Smolecule Technical Support Team. Date: February 2026

Conjugate / Derivative Name Linker Type / Spacer Key Biological Findings & IC₅₀ Values Primary Target / Mechanism
Coumarin Conjugates (8a-d) [1] Amino acids (Glycine, β-Alanine, γ-Aminobutyric acid) & Piperazine Improved cytotoxicity vs. EP; 8c & 8d most potent (e.g., 8d: IC₅₀ = 6.60 μM on HepG2) [1]. Mitochondria targeting; ↑ROS; induced G2/M phase arrest [1].
Derivative 3g [2] Glutaric anhydride (5-carbon spacer) & Aryl substituent Most potent derivative; IC₅₀ = 3.20 µM on MDA-MB-231 (5.4x > EP) [2]. Glutaminase 1 (GLS1) inhibitor (IC₅₀ = 3.77 µM); ↓glutamate, ↑ROS, apoptosis [2].
Indazole-Piperazine Derivative [3] [4] Carbamate & Piperazine Strongest antiproliferative activity; IC₅₀ = 2.74 µM on A549 (vs. EP 19.42 µM) [3] [4]. VEGFR inhibitor; suppressed P-VEGFR protein expression [3] [4].

Experimental Protocols for Conjugate Synthesis & Evaluation

Here are detailed methodologies for key experiments related to the design and testing of EP conjugates.

Protocol: Synthesis of EP Conjugates via Acylation and Amide Coupling

This general workflow is adapted from the synthesis of coumarin conjugates and novel EP derivatives [1] [2].

  • Step 1: Linker Introduction (Acylation of EP)
    • Reaction: React EP with a suitable anhydride (e.g., succinic, maleic, glutaric, phthalic) in dichloromethane (DCM) under reflux conditions [2].
    • Purpose: Creates a carboxylic acid-terminated intermediate on the C-3 position of EP for further conjugation.
  • Step 2: Conjugate Formation (Amide Coupling)
    • Reagents: Use coupling agents like Dicyclohexylcarbodiimide (DCC) [1] or EDCI·HCl with HOBT·H₂O and a base like pyridine in dimethylformamide (DMF) at room temperature [2].
    • Procedure: The carboxylic acid intermediate from Step 1 is coupled with the amine-containing targeting molecule (e.g., coumarin analog, indazole-piperazine derivative, or aryl amine).
  • Step 3: Purification & Characterization
    • Purify the final conjugate using techniques like size exclusion chromatography, dialysis, or ultrafiltration [5].
    • Characterize the structure using analytical methods (NMR, MS).
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This standard protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the conjugates [1] [2] [6].

  • Cell Lines: Use relevant human cancer cell lines (e.g., A549, HepG2, MCF-7, MDA-MB-231). Include non-cancerous cells to assess selectivity [7] [6].
  • Procedure:
    • Seed cells in 96-well plates and culture overnight.
    • Treat cells with a concentration gradient of the EP conjugate or derivative for a set time (e.g., 48-72 hours).
    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Presto Blue reagent and incubate [1] [6].
    • Measure the absorbance (MTT) or fluorescence (Presto Blue) to determine cell viability.
  • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis of the dose-response curves.
Protocol: Mitochondrial Localization and Function Analysis

This protocol is key for evaluating mitochondria-targeting conjugates [1] [7].

  • A. Fluorescent Imaging & Co-localization
    • Staining: Incubate cells (e.g., HepG2) with the fluorescent conjugate (e.g., Coumarin conjugate 8d) and a specific mitochondrial dye like Rhodamine 123 (Rh123) [1].
    • Imaging: Capture images using confocal laser scanning microscopy.
    • Analysis: Co-localization of the blue fluorescence from the conjugate (e.g., λex = 430-500 nm) with the green fluorescence from Rh123 (λex = 488 nm) confirms mitochondrial localization [1].
  • B. Mitochondrial Membrane Potential (MMP) Assay
    • Use fluorescent dyes like TMRM or JC-1.
    • A decrease in TMRM fluorescence or a shift in the JC-1 J-aggregate/J-monomer ratio indicates MMP loss, a sign of mitochondrial dysfunction [7].
  • C. Cellular Metabolism Assays (Seahorse Analyzer)
    • Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively [7].
    • Treat cells with EP conjugates and observe for decreases in basal OCR, ATP production, and glycolysis, indicating disrupted mitochondrial function [7].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Low Conjugate Solubility Hydrophobic nature of EP and linker. Use co-solvents like DMSO; consider incorporating PEG-based linkers to increase hydrophilicity [5].
Poor Cellular Uptake Large molecular size or incorrect polarity. Optimize linker length and rigidity; shorter, more flexible linkers (e.g., from β-alanine) can improve uptake vs. longer ones [1].
High Non-Specific Toxicity Lack of selectivity for cancer cells. Employ targeting moieties (e.g., coumarin for mitochondria) to improve selective delivery to cancer cells [1] [7].
Loss of EP Activity After Conjugation Linker or moiety blocks the peroxide bridge or essential sites. Design linkers that attach distal to the critical 5α,8α-peroxide moiety to preserve its ROS-inducing function [1].

Pathways and Workflow Visualization

The diagram below illustrates the primary signaling pathways through which Ergosterol Peroxide and its optimized conjugates exert their antitumor effects, integrating key mechanisms identified from the research.

G EP_Conjugate EP Conjugate Entry Mitochondria Mitochondrial Targeting EP_Conjugate->Mitochondria GLS1_Inhibition GLS1 Inhibition (Derivative 3g) EP_Conjugate->GLS1_Inhibition VEGFR_Inhibition VEGFR Inhibition (Indazole Derivative) EP_Conjugate->VEGFR_Inhibition BetaCatenin_STAT3 ↓ β-catenin/STAT3 Signaling (Native EP) EP_Conjugate->BetaCatenin_STAT3 ROS ↑ ROS Production Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential (MMP) ROS->MMP Metabolic_Disruption Disrupted Metabolism (↓ OCR, ↓ Glycolysis) MMP->Metabolic_Disruption Apoptosis Induction of Apoptosis Metabolic_Disruption->Apoptosis Glutamine_Block Blocked Glutamine Hydrolysis GLS1_Inhibition->Glutamine_Block Glutamine_Block->ROS Angiogenesis_Block Inhibited Angiogenesis VEGFR_Inhibition->Angiogenesis_Block Proliferation_Migration Inhibited Proliferation & Migration BetaCatenin_STAT3->Proliferation_Migration

References

Frequently Asked Questions: Ergosterol Peroxide Mechanisms & Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some foundational questions about EP's action and selectivity.

  • What is the primary source of EP's anticancer activity? The endoperoxide bridge (5α, 8α-peroxide) is widely recognized as the essential pharmacophore. Derivatives lacking this group show significantly reduced or no activity [1] [2]. This bridge is involved in generating reactive oxygen species (ROS), which play a key role in inducing apoptosis [3] [4].

  • How does EP achieve selectivity between cancer and normal cells? Research indicates that EP can induce high levels of oxidative stress in cancer cells, which often already operate under elevated ROS levels and have impaired antioxidant systems. This makes them more vulnerable to further ROS insults. In contrast, normal cells like lung cells (Beas-2b), macrophages (RAW 264.7), and mammary epithelial cells (HMEC) demonstrate higher resistance, as shown by their higher IC50 values [4] [1] [2].

  • Which signaling pathways are modulated by EP? EP is a multi-target agent. Key pathways it influences include:

    • β-Catenin Pathway: EP downregulates nuclear β-catenin, subsequently reducing the expression of its oncogenic targets like Cyclin D1 and c-Myc [5] [6].
    • STAT3 Pathway: EP can inhibit the phosphorylation and activation of STAT3, a key promoter of cell survival and proliferation [5].
    • Apoptosis Pathways: EP induces mitochondrial dysfunction, leading to the activation of caspase-dependent apoptosis [4] [6].
    • MAPK Pathways: EP has been shown to inhibit the phosphorylation of p38, JNK, and ERK in inflammatory models, which may contribute to its anti-proliferative effects [7].
  • In which cellular compartments does EP accumulate? Studies using fluorescent chemical probes have shown that EP distributes across the cytosol with significant accumulation in the Endoplasmic Reticulum (ER) [1] [2]. Some mitochondrially-targeted derivatives have also been developed to enhance its pro-apoptotic effects [3].

Cytotoxicity Profile of Ergosterol Peroxide

The table below summarizes the anti-proliferative effects (IC50 values) of EP against various human cancer cell lines, illustrating its broad-spectrum activity.

Cancer Type Cell Line EP IC50 (μM) Key Findings Citation
Cervical Cancer HeLa ~23 μM Broad antitumor activity; induces ROS and mitochondrial apoptosis. [4]
Lung Cancer (Adenocarcinoma) A549 23 μM Induces ROS-dependent apoptosis and autophagy; reduces colony formation. [4]
Triple-Negative Breast Cancer SUM149 9 μM Most sensitive cell line in the study; induces G1 cell cycle arrest. [1] [2]
Renal Cell Carcinoma 786-0 ~30 μM Suppresses migration/invasion; induces apoptosis and G0/G1 cell cycle arrest. [6]
Colon Cancer HT29 27.3 μM Cytostatic effect; increases intracellular ROS; suppresses STAT1. [7]
Colon Cancer LS180 N/A (active at 1-20 μM) Shows antiproliferative effect; not toxic to normal colon epithelial cells (CCD 841 CoTr). [8]
Ovarian Cancer OVCAR-3, CAOV3, etc. Inhibits proliferation at 50 μM Downregulates nuclear β-catenin and inhibits STAT3 signaling. [5]
Gastric Cancer SGC-7901 N/A (active at tested doses) Induces G0/G1 phase arrest via ROS-mediated mitochondrial dysfunction. [9]

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments cited in the literature.

1. Protocol: Assessing Apoptosis via Annexin V/PI Staining [4] [6]

  • Principle: Distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Procedure:
    • Seed cells (e.g., A549, 786-0) in a 6-well plate and treat with a range of EP concentrations (e.g., 15-60 µM) for 24-72 hours.
    • Harvest cells using trypsin without EDTA and wash twice with cold PBS.
    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
    • Incubate for 15 minutes at room temperature in the dark.
    • Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within 1 hour.

2. Protocol: Evaluating Mitochondrial Membrane Potential (ΔΨm) [4]

  • Principle: The JC-1 dye aggregates in healthy mitochondria (red fluorescence) and remains monomeric in depolarized mitochondria (green fluorescence).
  • Procedure:
    • Culture and treat cells as described above.
    • Incubate cells with 10 µg/mL JC-1 dye for 20-30 minutes at 37°C.
    • Wash cells twice with PBS to remove excess dye.
    • Analyze immediately by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates loss of ΔΨm, a hallmark of early apoptosis.

3. Protocol: Western Blot Analysis for Key Pathway Proteins [5] [6]

  • Target Proteins: β-Catenin, Cyclin D1, c-Myc, cleaved Caspase-3, p-STAT3, CDK8.
  • Procedure:
    • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Subcellular Fractionation (for nuclear β-catenin): Use a commercial nuclear extraction kit to separate cytoplasmic and nuclear fractions [5].
    • Electrophoresis & Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel, then transfer to a nitrocellulose membrane.
    • Antibody Incubation: Block membrane, then incubate with primary antibodies (e.g., β-catenin, c-Myc, Cleaved Caspase-3) overnight at 4°C, followed by HRP-conjugated secondary antibodies.
    • Detection: Develop blots using enhanced chemiluminescence (ECL) reagent and visualize.

Troubleshooting Common Experimental Challenges

Challenge Possible Cause Suggested Solution
Low or variable cytotoxicity Poor aqueous solubility of EP leading to inconsistent dosing. Use a co-solvent like DMSO, but ensure final concentration is ≤0.1% (v/v) with a vehicle control. Consider synthesizing soluble derivatives (e.g., carbamates) [1] [2].
Cell line-specific sensitivity. Include a panel of cancer cell lines in screening. Triple-negative breast cancer (SUM149) and lung cancer (A549) are highly sensitive models [1] [4].
Lack of observed selectivity Incorrect dosing or exposure time. Perform detailed dose-response and time-course experiments to establish a therapeutic window. Normal cell lines HMEC and Beas-2b show higher IC50 values [4] [1].
Unclear mechanism of action Multiple pathways are affected simultaneously. Use a multi-faceted approach: perform Western Blots for β-catenin/STAT3 pathways, ROS assays, and analyze cell cycle distribution to pinpoint the primary mechanism in your model [5] [4] [6].

Strategies to Overcome Limitations and Improve Selectivity

  • Structural Modification: A 2024 study successfully improved EP's bioavailability and anticancer activity by conjugating it with a triphenylphosphonium (TPP+) cation, which targets mitochondria. The derivative TE3 showed superior anti-cervical cancer activity and safety compared to cisplatin in vivo [3].
  • Combination Therapy: EP has shown a synergistic cytotoxic effect with the antitumor drug Sorafenib in A549 lung cancer cells, suggesting that combination regimens could enhance efficacy and potentially lower required doses [4].

Signaling Pathways of this compound

The following diagrams illustrate the key molecular mechanisms of EP action based on current research.

G cluster_path1 Mitochondrial Apoptosis Pathway [3] [4] cluster_path2 β-Catenin & STAT3 Pathway [5] [6] EP EP P1a EP accumulates in cell EP->P1a P2a EP treatment EP->P2a P1b ROS generation P1a->P1b P1c Mitochondrial damage (ΔΨm loss) P1b->P1c P1d Caspase activation (e.g., Caspase-3) P1c->P1d P1e Apoptosis P1d->P1e P2b Downregulation of nuclear β-catenin P2a->P2b P2e Inhibition of STAT3 activation P2a->P2e P2c Reduced Cyclin D1 & c-Myc expression P2b->P2c P2d Cell cycle arrest (G0/G1 phase) P2c->P2d P2f Reduced cell proliferation & migration P2e->P2f

References

ergosterol peroxide IC50 value optimization cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

IC₅₀ Values of Ergosterol Peroxide and Its Derivatives

The following tables summarize the cytotoxic activity (IC₅₀) of EP and related compounds against various human cancer cell lines, as reported in recent studies.

Table 1: IC₅₀ of Native this compound (EP) IC₅₀ values are presented in micromolar (µM) units.

Cancer Cell Line Cancer Type Reported IC₅₀ (µM) Citation
A549 Lung adenocarcinoma 23.0 µM [1]
MDA-MB-231 Triple-Negative Breast Cancer (TNBC) ~20.0 µM (after 72 hrs) [2] [3]
MCF-7 Breast adenocarcinoma ~25.0 µM (after 48 hrs) [4]
786-0 Renal Cell Carcinoma ~30.0 µM [5]
OVCAR-3, CAOV3 Ovarian Cancer (HGSOC) ~25.0 µM (after 48 hrs) [4]
HOC-7, MPSC-1 Ovarian Cancer (LGSOC) ~25.0 µM (after 48 hrs) [4]

Table 2: IC₅₀ of Optimized EP Derivatives and Analogs These derivatives demonstrate significantly enhanced potency compared to the native EP compound.

Compound Name Cancer Cell Line Cancer Type IC₅₀ (µM) Notes / Improvement
Compound 3g (EP derivative) MDA-MB-231 TNBC 3.20 µM 5.4-fold more potent than parental EP; identified as a novel GLS1 inhibitor [6]
LH-1 (Ergosterol analog) B16-F10 Melanoma 16.57 µM (at 72 hrs) Isolated from marine fungus Pestalotiopsis sp. [7]
Conjugate 8c HepG2 SK-Hep1 MCF-7 Hepatic Carcinoma Hepatic Carcinoma Breast Cancer 7.31 7.40 8.90 Mitochondria-targeting conjugate with γ-aminobutyric acid linker [8]
Conjugate 8d HepG2 Hepatic Carcinoma 6.60 Mitochondria-targeting conjugate with piperazine linker [8]

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments used to determine the IC₅₀ and mechanisms of action described in the search results.

Cell Viability and IC₅₀ Determination (MTT Assay)

This standard protocol is used to assess compound cytotoxicity and calculate IC₅₀ values [1] [9] [7].

  • Principle: Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
  • Procedure:
    • Seed cells in a 96-well tissue culture plate at a density of 1x10³ to 5x10³ cells/well and allow them to adhere overnight.
    • Treat cells with a gradient concentration of the test compound (e.g., EP or its derivatives dissolved in DMSO). Include a vehicle control (e.g., 0.1% DMSO) and a blank control.
    • Incubate for a designated period (e.g., 24, 48, 72 hours).
    • Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
    • Stop the reaction and solubilize the formazan crystals by adding a detergent solution (e.g., SDS in acidic isopropanol).
    • Measure absorbance at 570 nm using a microplate reader.
    • Calculate cell viability and plot a dose-response curve to determine the IC₅₀ value.
Assessment of Mitochondrial Membrane Potential (MMP)

This assay is used to investigate early events in EP-induced apoptosis [2] [3].

  • Principle: Cationic dyes like JC-1 or TMRM accumulate in the mitochondrial matrix in a membrane potential-dependent manner. A loss of MMP (depolarization) is a hallmark of early apoptosis.
  • JC-1 Staining Protocol:
    • Culture and treat cells with EP on coverslips or in culture dishes.
    • Load cells with JC-1 dye (2-5 µM) for 20-30 minutes at 37°C.
    • Wash cells with warm buffer to remove excess dye.
    • Analyze immediately under a fluorescence microscope or by flow cytometry.
    • Interpretation: Healthy cells with high MMP show red J-aggregates (emission ~590 nm). Apoptotic cells with low MMP show a shift to green J-monomers (emission ~529 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Mechanism of Action and Key Signaling Pathways

Research indicates that EP exerts its anti-cancer effects through multiple pathways. The diagrams below illustrate two primary mechanisms: induction of mitochondrial apoptosis and modulation of the Wnt/β-catenin signaling pathway.

G cluster_0 Key Regulatory Events EP This compound (EP) ROS ROS Generation EP->ROS Induces MMP Loss of Mitochondrial Membrane Potential (MMP) ROS->MMP Causes CytoC Cytochrome c Release MMP->CytoC Triggers Apoptosome Apoptosome Formation CytoC->Apoptosome Enables Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Activates Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes p53 p53 Upregulation p53->MMP Promotes Mcl1 Mcl-1 Downregulation Mcl1->MMP Sensitizes Bcl2 Bcl-2 Family Protein Dynamics Bcl2->MMP Modulates

Diagram 1: Mitochondrial Apoptosis Pathway Induced by EP. EP triggers a cascade involving ROS generation and loss of MMP, leading to caspase-dependent apoptosis [1] [2] [10].

G EP2 This compound (EP) AKT Inhibits AKT Phosphorylation EP2->AKT Suppresses SHP2 SHP2 Upregulation EP2->SHP2 Induces GSK3b Inhibits GSK-3β Phosphorylation AKT->GSK3b Fails to Inhibit BetaCatActive Active β-catenin (Destabilized) GSK3b->BetaCatActive Phosphorylates BetaCatInactive β-catenin Degradation BetaCatActive->BetaCatInactive Targeted for Proteasomal Degradation NuclBetaCat Nuclear β-catenin (Reduced) BetaCatActive->NuclBetaCat Reduced Translocation TargetGenes c-Myc, Cyclin D1 (Transcription Reduced) NuclBetaCat->TargetGenes Decreased Transcriptional Activation Outcome Inhibited Proliferation & Migration TargetGenes->Outcome Leads to Src Src Kinase Inhibition SHP2->Src Contributes to Inhibition of STAT3 STAT3 Phosphorylation Reduced Src->STAT3 Reduced Activation of VEGF VEGF-C Secretion Reduced STAT3->VEGF Decreased Expression of VEGF->Outcome Suppresses Angiogenesis

Diagram 2: Suppression of Oncogenic Signaling by EP. EP inhibits the AKT/GSK-3β/β-catenin axis and the SHP2/Src/STAT3 pathway, suppressing genes critical for cancer cell proliferation and survival [9] [5] [4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The anti-cancer effect of my EP sample is inconsistent across cell lines. What could be the reason? A: Varying sensitivity is expected. EP's efficacy is highly cancer-type dependent. Triple-negative breast cancer (TNBC) and lung adenocarcinoma cells often show good sensitivity, potentially due to their reliance on mitochondrial metabolism and glutaminolysis [6] [2] [3]. Ensure your cell lines are properly authenticated and that you are using low-passage-number stocks to avoid genetic drift.

Q2: How can I enhance the potency of native EP for my experiments? A: Consider these strategies based on recent literature:

  • Structural Derivatization: Introduce specific substituents at the C-3 position. For instance, conjugating EP with mitochondria-targeting groups (like coumarin) via linkers has shown to significantly enhance cytotoxicity [8].
  • Molecular Hybridization: Hybridize the EP scaffold with pharmacophores from other known inhibitors. One study created a potent GLS1 inhibitor by hybridizing EP with groups from the known inhibitor BPTES [6].

Q3: My MTT assay shows high background, making results difficult to interpret. How can I troubleshoot this? A:

  • Precipitation: EP and its derivatives can have limited solubility. Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the culture medium does not exceed 0.1-0.5% (v/v), which is non-toxic to most cells.
  • Crystal Washing: After the MTT incubation step and before adding the solubilization solution, carefully aspirate the medium to remove any unreduced MTT, which can cause background.
  • Optimize Incubation Time: Over-incubation with MTT can increase background. Perform a time-course experiment to determine the optimal incubation period for your specific cell type.

Q4: What are the primary mechanisms I should investigate to confirm EP's activity in my cancer model? A: The most consistently reported mechanisms are:

  • Induction of ROS and Mitochondrial Apoptosis: Measure ROS production, changes in mitochondrial membrane potential, and activation of caspases-3 and -9 [1] [2] [3].
  • Inhibition of Metabolic Enzymes: Evaluate its effect on Glutaminase 1 (GLS1) activity and cellular glutamate levels, especially in TNBC models [6].
  • Modulation of Signaling Pathways: Analyze the protein levels and localization of β-catenin and phosphorylation status of AKT, STAT3, and Src [9] [5] [4].

References

ergosterol peroxide prodrug activation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Prodrug Activation

The designed prodrug incorporates a disulfide bond (-S-S-) that links ergosterol peroxide (EP) to a fluorescent reporter molecule (BTMP) [1] [2].

  • Activation Trigger: The high concentration of glutathione (GSH) within the tumor microenvironment acts as the reducing agent [1] [2].
  • Cleavage and Release: Upon encountering GSH, the disulfide bond is broken. This cleavage releases two active molecules:
    • The free and therapeutically active this compound.
    • The activated fluorescent BTMP molecule, which allows for visual tracking of the drug release [1] [2].
  • Specificity: This mechanism ensures the prodrug remains stable in normal tissues and is selectively activated inside tumor cells, leveraging their characteristically high GSH levels [1] [2].

Evaluation of Prodrug Performance

The efficiency of this activation process is demonstrated through indirect biological assays. The table below summarizes key findings from recent studies.

Evaluation Method Key Finding/Result Implied Activation Efficiency
Cytotoxicity (MTT Assay) Strong inhibitory activity against breast cancer MCF-7 cells; significantly lower toxicity toward normal breast MCF-10A cells [1] [2]. Selective activation in cancerous versus normal cells.
Apoptosis Induction Demonstrated ability to trigger programmed cell death (apoptosis) in MCF-7 cells [1] [2]. Successful intracellular release of active EP.
Fluorescence Imaging Visual confirmation of fluorescent BTMP signal within MCF-7 cells [1] [2]. Direct observation of disulfide bond cleavage and payload release.
Stability Analysis Prodrug showed good stability under physiological conditions until exposure to high GSH concentrations [1] [2]. Confirms the prodrug remains intact until it reaches the target tumor environment.

Core Experimental Protocols

To evaluate the prodrug in your own lab, you can adapt these standard protocols used in the cited research.

Protocol 1: Assessing GSH-Responsive Activation In Vitro

This protocol verifies that the prodrug breaks down as intended in the presence of GSH.

  • Principle: Spectrometric analysis of the fluorescent BTMP molecule released after disulfide bond cleavage [1] [2].
  • Procedure:
    • Incubation: Prepare solutions of the prodrug with and without a physiological concentration of GSH (e.g., 10 mM) in a suitable buffer (e.g., PBS at pH 7.4).
    • Monitoring: Use a fluorescence plate reader to measure the increase in BTMP fluorescence signal (excitation/emission at specific wavelengths) over time.
    • Control: Include a control group without GSH to confirm the prodrug's stability.
  • Expected Outcome: A time-dependent increase in fluorescence intensity only in the GSH-treated group, confirming GSH-dependent activation [1] [2].
Protocol 2: Evaluating Antitumor Efficacy and Specificity (MTT Assay)

This cell viability test demonstrates the functional consequence of prodrug activation.

  • Principle: Measurement of cellular metabolic activity as an indicator of cell viability and drug cytotoxicity [1] [3] [4].
  • Procedure:
    • Cell Seeding: Plate cancer cells (e.g., MCF-7) and normal counterpart cells (e.g., MCF-10A) in a 96-well plate.
    • Drug Treatment: Treat cells with a range of concentrations of the EP prodrug, free EP (positive control), and a vehicle (negative control).
    • Incubation & Development: Incubate for 48-72 hours. Add MTT reagent and incubate further to allow formazan crystal formation. Dissolve crystals with DMSO.
    • Absorbance Measurement: Use a microplate reader to measure the absorbance at 570 nm.
  • Expected Outcome: The prodrug should show high potency against cancer cells but significantly lower toxicity against normal cells, indicating tumor-selective activation [1] [2].

Troubleshooting Common Experimental Issues

Here are solutions to some potential challenges you might face.

  • Problem: Low or No Fluorescence Activation in Cells

    • Solution: First, verify your imaging system's settings and probe stability. Confirm that the cell lines you are using have sufficiently high intracellular GSH levels. Pre-treating cells with a GSH synthesis inhibitor like BSO can serve as a negative control to prove the mechanism is GSH-dependent.
  • Problem: High Background Toxicity in Normal Cells

    • Solution: This suggests premature activation or off-target effects. Ensure the disulfide bond is stable in your storage buffer and in cell culture medium without serum. Check the selectivity window by testing your prodrug on multiple normal and cancerous cell lines to confirm the effect is consistent [1] [2].
  • Problem: Poor Solubility of the Prodrug

    • Solution: this compound and its derivatives can have low aqueous solubility. Consider using a minimal amount of a biocompatible solvent like DMSO (ensure the final concentration is non-toxic to cells, typically <0.1%). Alternatively, formulate the prodrug using delivery systems like liposomes or nanoparticles to improve solubility and bioavailability.

Understanding the Broader Context of this compound

The following diagram illustrates the established multi-target anticancer mechanisms of this compound (EP), which is released upon prodrug activation.

G cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_pathways Inhibition of Key Pathways EP This compound (EP) A1 Upregulation of Death Receptor 5 (DR5) EP->A1 C1 G0/G1 Phase Arrest EP->C1 P1 Attenuation of β-catenin Signaling EP->P1 P2 Inhibition of GLS1 (Glutaminase 1) EP->P2 M1 Suppression of Cell Migration & Invasion EP->M1 M2 Inhibition of Colony Formation EP->M2 A2 Activation of Caspase-8/3 Cascade A1->A2 A3 Cleavage of PARP A2->A3 C2 Downregulation of Cyclin D1 & CDK8 C1->C2 P3 Reduction of Cellular Glutamate & ↑ ROS P2->P3

Diagram: Multifaceted Anticancer Mechanisms of this compound. EP released from the prodrug exerts its effects by simultaneously inducing cell death (apoptosis), halting cell division, and disrupting critical cancer survival pathways [5] [3] [4].

I hope this technical support guide provides a solid foundation for your work with this compound prodrugs.

References

Fermentation Optimization for Scaling Up Ergosterol Peroxide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the optimal conditions for EP production by Paecilomyces cicadae, which achieved a 5-fold increase in yield (to 256 μg/L) after optimization [1].

Factor Optimal Condition / Component Rationale / Effect
Carbon Source Glycerol Avoids carbon catabolite repression; increases membrane saturation, reducing permeability and blocking secretion of EP precursor (ergosterol) to promote synthesis [1].
Nitrogen Source Yeast Powder (can be mixed with Peptone) Contains higher biotin levels, which increases cell membrane density and reduces permeability, thereby promoting EP synthesis [1].
Key Inorganic Salts KH₂PO₄, MgSO₄, ZnSO₄ Act as essential coenzymes; significantly enhance EP yield compared to a control with no inorganic salts [1].
Critical Challenge High broth viscosity & substrate inhibition Inhibits biomass growth. Adding water and glycerol can mitigate these issues [1].
Kinetic Models for Process Control Structured models (e.g., Monod, Andrews, Contois, Aibe) Describe effects of viscosity inhibition, substrate, and product concentration on biomass growth, aiding in process prediction and optimization [1].

Common Challenges and Troubleshooting Guide

Here are specific issues users might encounter and potential solutions based on the optimization research.

Problem Possible Cause Troubleshooting Steps
Low EP Yield Sub-optimal carbon source Replace glucose/fructose with glycerol or mannitol to avoid carbon catabolite repression [1].
Low EP Yield Sub-optimal nitrogen source Replace inorganic nitrogen sources (e.g., (NH₄)₂SO₄) with complex organic sources like yeast powder or peptone [1].
Low EP Yield Missing key inorganic salts Ensure the medium is supplemented with ZnSO₄, KH₂PO₄, and MgSO₄ [1].
High Viscosity & Inhibition Fungal morphology & metabolite accumulation Add water or additional glycerol to the fermentation broth to decrease viscosity and mitigate substrate inhibition [1].
Process Control Difficulties Lack of predictive models Develop structured kinetic models (e.g., Monod model) to better predict biomass growth and optimize the fermentation process [1].

Key Experimental Protocols for Process Development

To systematically troubleshoot and optimize the production process, the following methodologies are critical.

Protocol for Medium Optimization using Mono-Factor Design

This method identifies the primary nutritional requirements for EP synthesis [1].

  • Carbon Source Screening: Prepare a basal medium and supplement it with different carbon sources (e.g., glucose, sucrose, maltose, fructose, mannitol, glycerol) at the same concentration. Ferment under standard conditions and measure the EP yield to identify the most effective carbon source [1].
  • Nitrogen Source Screening: Similarly, test various organic (eptone, yeast powder) and inorganic (KNO₃, (NH₄)₂SO₄) nitrogen sources in the basal medium to determine which best supports EP production [1].
  • Inorganic Salt Screening: Evaluate the impact of individual inorganic salts (e.g., KH₂PO₄, MgSO₄, MnSO₄, ZnSO₄, FeSO₄) on mycelial growth and EP yield [1].
Workflow for Advanced Fermentation Process Modeling

This workflow helps in modeling the fermentation process for better control and prediction at scale.

workflow start Start: Collect Fermentation Data step1 1. Develop Unstructured Model (e.g., Logistic Model) start->step1 step2 2. Develop Structured Models (Monod, Andrews, Contois, Aibe) step1->step2 step3 3. Model Evaluation & Non-linear Regression Analysis step2->step3 step4 4. Validate Model's Ability to Predict Biomass Growth step3->step4 end Use for Process Prediction & Control step4->end

Important Considerations for Your Support Center

  • Defining "Scale": The available data reports optimized yields in micrograms per liter (μg/L) [1]. For your support center, you could note that true industrial scaling (e.g., to cubic meters) presents additional challenges in oxygenation, mixing, and sterility that are beyond the current data.
  • Alternative Production Route: If users struggle with low yields from fermentation, you can inform them that chemical synthesis is a viable alternative. Ergosterol peroxide can be synthesized from ergosterol with good yield, which may be more practical for producing larger quantities needed for pre-clinical and clinical studies [2].

References

Foxo3 Activation by Ergosterol Peroxide: Key Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism / Effect Experimental Evidence Cell Line / Model Citation
Inhibition of pAKT Decreased levels of phosphorylated AKT (pAKT) Human Hepatocellular Carcinoma (HepG2) [1] [2]
Inhibition of c-Myc Clear decrease in c-Myc protein expression Human Hepatocellular Carcinoma (HepG2) [1] [2]
Upregulation of Foxo3 Increased expression of Foxo3 mRNA and protein Human Hepatocellular Carcinoma (HepG2) [1] [2]
Activation of Pro-apoptotic Proteins Enhanced levels of Puma and Bax Human Hepatocellular Carcinoma (HepG2) [1] [2]
Induction of Apoptosis Increased number of apoptotic cells (Annexin-V positive) Renal Cell Carcinoma (786-0) [3] [4]
Caspase Pathway Activation Upregulation of cleaved Caspase-3 Renal Cell Carcinoma (786-0) [3] [4]
Cell Cycle Arrest Increased percentage of cells in G0/G1 phase; decreased CDK8 and Cyclin D1 Renal Cell Carcinoma (786-0) [3] [4]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key experimental methodologies used in the cited studies.

Cell Viability and Proliferation Assays
  • Purpose: To determine the inhibitory effect of EP on cancer cell growth.
  • Protocol: Cells (e.g., HepG2, JHH-1, SNU-449, 786-0) were treated with a gradient concentration of EP for 24-72 hours. Cell viability was assessed using methods like trypan blue staining or the CCK-8 assay, which measures metabolic activity [1] [3] [2].
  • Key Control: A normal mouse embryo fibroblast cell line (NIH3T3) was often used, showing significantly less sensitivity to EP, indicating selective toxicity toward cancer cells [1].
Apoptosis Analysis by Flow Cytometry
  • Purpose: To quantify the percentage of cells undergoing programmed cell death.
  • Protocol: After EP treatment, cells were stained with Annexin-V and Propidium Iodide (PI). The stained cells were then analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations [3] [4].
Protein Expression Analysis by Western Blot
  • Purpose: To investigate changes in the levels of key signaling proteins.
  • Protocol: Proteins were extracted from treated and control cells, separated by gel electrophoresis, and transferred to a membrane. The membrane was then probed with specific primary antibodies against targets like:
    • pAKT, c-Myc, Foxo3, Puma, Bax [1] [2]
    • Cleaved Caspase-3 [3] [4]
    • CDK8, Cyclin D1, β-catenin [3] [4]
  • Protein levels were visualized and quantified using chemiluminescence detection methods.
Cell Cycle Analysis by Flow Cytometry
  • Purpose: To determine if EP causes arrest at a specific phase of the cell cycle.
  • Protocol: Cells were fixed and stained with Propidium Iodide (PI), which binds to DNA. The DNA content of the cells was then measured by flow cytometry, allowing for the quantification of the population in each phase (G0/G1, S, G2/M) [3] [4].

Foxo3 Activation Signaling Pathway

The collective data from these experiments support the following mechanistic pathway for Foxo3 activation by ergosterol peroxide. The diagram below illustrates this sequence of events.

G EP This compound (EP) AKT AKT Phosphorylation (pAKT) EP->AKT Inhibits cMyc c-Myc EP->cMyc Inhibits Foxo3 Foxo3 (Inactive in cytoplasm) AKT->Foxo3 Inhibits (by phosphorylation) cMyc->Foxo3 Inhibits (functionally) Foxo3_Active Foxo3 (Active in nucleus) Foxo3->Foxo3_Active Nuclear Translocation Puma Puma Foxo3_Active->Puma Transactivates Bax Bax Foxo3_Active->Bax Transactivates Apoptosis Apoptosis & Cell Death Puma->Apoptosis Bax->Apoptosis

Broader Anticancer Mechanisms

While Foxo3 activation is a key mechanism, research shows that this compound employs a multi-targeted strategy against cancer cells [3] [5] [4]:

  • Inhibition of β-catenin pathway, suppressing genes that drive cancer progression [3] [4].
  • Suppression of cell migration and invasion, as shown in wound-healing and Transwell assays [1] [3].
  • Inhibition of colony formation, indicating a reduction in long-term proliferative potential [1].

The convergence of multiple pathways explains its efficacy across diverse cancer types like hepatocellular carcinoma, renal cell carcinoma, breast cancer, and ovarian cancer [3] [5] [6].

Conclusion

The multifaceted activity against multiple signaling pathways makes EP a promising lead compound. Current research is focused on synthesizing novel derivatives to improve its potency and solubility for potential clinical application [5] [7].

References

ergosterol peroxide GLS1 inhibition IC50 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of GLS1 Inhibitors

The table below summarizes the experimentally determined IC50 values for ergosterol peroxide, its derivative, and other well-characterized GLS1 inhibitors, based on recent publications.

Compound Name Reported IC50 (Enzyme) Cellular IC50 (Proliferation) Cell Line / Context
This compound (EP) 33.67 µM [1] [2] 17.26 µM [1] [2] MDA-MB-231 (Triple-Negative Breast Cancer, TNBC) [1] [2]
EP Derivative 3g 3.77 µM [1] [2] 3.20 µM [1] [2] MDA-MB-231 (TNBC) [1] [2]
CB-839 (Telaglenastat) 6 nM [3] 6 nM [3] A549 (Non-Small Cell Lung Cancer, NSCLC) [3]
BPTES 25 nM [3] 276 nM [3] A549 (NSCLC) [3]

Experimental Details for Key Compounds

For this compound (EP) and Derivative 3g:

  • Source & Chemistry: EP is a natural steroid compound extracted from Ganoderma lucidum. Compound 3g is a synthetic derivative where the C-3 hydroxyl group of EP is modified with a 4-methoxyphenyl group via a glutaric acid linker, a design informed by the structure of other inhibitors like BPTES [1] [2].
  • Key Experimental Protocols:
    • Enzyme Inhibition Assay: The GLS1 inhibitory activity (IC50) was determined using a bioassay that measured the blockade of the glutamine hydrolysis pathway, evidenced by a reduction in cellular glutamate levels [1] [2].
    • Antiproliferative Assay (Cellular IC50): The cytotoxicity was evaluated using the MTT assay. Cells (e.g., MDA-MB-231, A549) were seeded in 96-well plates and treated with varying concentrations of the compounds for a set period (typically 72-96 hours). After adding MTT reagent, the metabolic conversion of the dye by viable cells was measured spectrophotometrically to determine the half-maximal inhibitory concentration (IC50) [1] [2] [4].
  • Mechanism & In Vivo Efficacy: Compound 3g was identified as a novel allosteric GLS1 inhibitor. It reduces glutamate production, triggers reactive oxygen species (ROS) accumulation, and induces caspase-dependent apoptosis. In a mouse model of breast cancer, 3g showed significant therapeutic effects at 50 mg/kg with no apparent toxicity [1] [2].

For CB-839 and BPTES:

  • Context: These are well-known small-molecule allosteric inhibitors of GLS1, often used as benchmarks. CB-839 has advanced to clinical trials [3].
  • Experimental Data: The IC50 values for enzyme and cellular proliferation were obtained from a GLS1 (GAC isoform) enzyme assay and a viability assay using the A549 cell line, respectively [3].

GLS1 Inhibition in Cancer Therapy Context

GLS1 is a key metabolic enzyme that catalyzes the conversion of glutamine to glutamate, fueling cancer cell biosynthesis and energy production. Inhibiting GLS1 is a viable strategy, especially in tumors addicted to glutamine, such as those with KRAS mutations or triple-negative breast cancer [5] [1] [6]. The following diagram illustrates the mechanism of GLS1 inhibition and its downstream effects on cancer cells.

G Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Hydrolysis Glutamate Glutamate TCA_Cycle TCA_Cycle Glutamate->TCA_Cycle α-KG precursor Biosynthesis Biosynthesis Glutamate->Biosynthesis Nitrogen source ROS ROS Glutamate->ROS GSH precursor GLS1->Glutamate Apoptosis Apoptosis ROS->Apoptosis GLS1_Inhibitor GLS1_Inhibitor GLS1_Inhibitor->GLS1  Inhibits

Interpretation and Future Directions

  • Activity Context: The data shows that while the synthetic derivative 3g is a significant 5.4-fold improvement over the natural parent compound this compound, its potency is still in the micromolar range [1] [2]. In contrast, clinical-stage inhibitors like CB-839 are active in the nanomolar range, indicating a substantially higher potency [3].
  • Research Implications: this compound derivatives represent a promising and novel chemical scaffold for GLS1 inhibition, particularly due to their natural origin. Future research should focus on:
    • Further Structural Optimization to enhance potency and pharmacokinetic properties.
    • Expanded Preclinical Testing across a broader panel of cancer cell lines and in vivo models.
    • Combination Therapy Studies, as GLS1 inhibition is known to synergize with other agents, such as MEK inhibitors in KRAS-mutant cancers [5].

References

ergosterol peroxide selective toxicity cancer vs normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Selective Toxicity and Supporting Data

The table below summarizes the key mechanisms and experimental evidence for EP's selective toxicity against cancer cells.

Mechanism of Action Experimental Evidence in Cancer Cells Effect on Normal Cells Key Assays & Models Used Citations
Disruption of Mitochondrial Function ↓ Mitochondrial membrane potential (MMP); ↓ oxygen consumption rate (OCR); ↓ glycolysis in TNBC cells (MDA-MB-231, SUM-149). No adverse effect on OCR or MMP in human cardiomyocytes at 15 µM; slight, non-lethal proton leak at 30 µM. TMRM, JC-1 assays; Seahorse Analyzer (mitochondrial stress test). [1]
Induction of Oxidative Stress ↑ Intracellular reactive oxygen species (ROS). Not directly measured in same study, but EP showed higher LC50 in non-cancerous MCF10A cells. ROS detection assays. [1] [2]
Inhibition of JAK2/STAT3 Signaling ↓ Phosphorylation of JAK2 and STAT3; ↓ STAT3 nuclear translocation; ↓ VEGF production in multiple myeloma U266 cells. Not assessed in this study. Western blot, EMSA, ELISA, mouse xenograft. [3]
Targeting Quiescent & Drug-Resistant Cells Cytotoxicity against quiescent (slow-cycling) cancer cells and miR-378 overexpressing, chemoresistant tumor cells. Less cytotoxic to quiescent non-cancerous MCF10A breast epithelial cells. Fibroblast quiescence model (REF/E23); MTS assay; colony formation. [2] [4]
In Vivo Efficacy & Toxicity Suppressed tumor growth in U266 multiple myeloma and TNBC mouse models; reduced metastasis. Well-tolerated in mice; No organ toxicity at 500 mg/kg (Max Tolerated Dose). Mouse xenograft; plasma chemistry; tissue histology. [3] [1] [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed overview of the key methodologies used in the cited studies.

  • Cell Viability and Cytotoxicity (MTT Assay)

    • Cell Seeding: Plate cells (e.g., U266 multiple myeloma) in a 96-well plate at a density of 1x10⁴ cells/well.
    • Compound Treatment: Treat cells with a range of EP concentrations (e.g., 0 - 50 µM) for 24 hours.
    • MTT Incubation: Add MTT solution (1 mg/mL) to each well and incubate until formazan crystals form.
    • Solubilization and Measurement: Add a lysis solution (e.g., 20% SDS, 50% dimethylformamide) to dissolve the crystals. Measure the optical density at 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control [3].
  • Analysis of Mitochondrial Membrane Potential (JC-1 Assay)

    • Cell Preparation and Treatment: Seed and treat cancer cells (e.g., MDA-MB-231) with EP in an appropriate culture medium.
    • Staining: Incubate cells with the JC-1 dye solution according to the manufacturer's protocol.
    • Analysis by Flow Cytometry: Analyze the cells using a flow cytometer. Healthy mitochondria with high MMP will show high red fluorescence (J-aggregates), while depolarized mitochondria will show high green fluorescence (J-monomers).
    • Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP and mitochondrial depolarization [1].
  • Western Blot Analysis for Signaling Pathways

    • Protein Extraction: Lyse cells treated with EP using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE (e.g., 10-12% gel).
    • Membrane Transfer: Electrotransfer the proteins from the gel to a nitrocellulose or PVDF membrane.
    • Antibody Probing: Block the membrane and incubate with primary antibodies (e.g., anti-p-STAT3, anti-p-JAK2) overnight at 4°C. The next day, incubate with an HRP-conjugated secondary antibody.
    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system [3].
  • Mouse Xenograft Models for In Vivo Efficacy

    • Cell Inoculation: Subcutaneously inject cancer cells (e.g., U266 multiple myeloma cells) mixed with Matrigel into the flank of immunodeficient mice.
    • Grouping and Dosing: After tumor establishment (e.g., 5 days post-inoculation), randomly group mice (n=5/group). Administer EP (e.g., 100 mg/kg) or a vehicle control via intraperitoneal injection every 2-3 days.
    • Tumor Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: V = 0.25a²b, where 'a' is the smallest diameter and 'b' is the largest.
    • Endpoint Analysis: At the end of the study, harvest tumors and other organs. Weigh tumors and process them for immunohistochemical analysis (e.g., staining for p-STAT3, CD34) [3].

Mechanistic Pathways of Ergosterol Peroxide

The diagram below illustrates the primary molecular and cellular mechanisms through which EP selectively targets cancer cells.

Interpretation of Experimental Data

  • Focus on Selectivity Ratles: When evaluating data, the Therapeutic Index (TI) is a crucial metric. A high TI (e.g., >9 for EP in SUM-149 vs. BJ cells [5]) indicates a wide safety margin and strong selectivity for cancer cells.
  • Mechanism-Specific Assays: The choice of assay should align with the mechanism being studied. For example, the JC-1 assay is specific for mitochondrial health, while western blot for p-STAT3 is necessary to confirm inhibition of that pathway.
  • In Vivo Correlation: Promising in vitro results must be supported by in vivo efficacy and toxicology studies. The lack of toxicity in mice at high doses (500 mg/kg) [5] and the reduction of metastasis in TNBC models [1] are strong indicators of EP's therapeutic potential.

References

ergosterol peroxide ROS induction comparison other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anti-Cancer Mechanisms

Compound & Source Primary Anti-Cancer Mechanism(s) Key Experimental Findings (In Vitro) Cancer Cell Lines Tested Selectivity for Cancer vs. Normal Cells

| Ergosterol Peroxide (EP) (Fungi, e.g., Ganoderma lucidum, Phoma sp.) | - Induces ROS production [1] [2]

  • Disrupts mitochondrial function (reduces membrane potential, oxygen consumption, ATP production) [3] [2]
  • Inhibits Glutaminase 1 (GLS1), blocking glutamine metabolism [4] [5]
  • Triggers caspase-dependent apoptosis [4] [1] | - IC~50~: 3.20 µM (Derivative 3g in MDA-MB-231) [4]
  • Reduces mitochondrial membrane potential [3] [2]
  • Inhibits GLS1 with IC~50~: 3.77 µM (Derivative 3g) [4] | - MDA-MB-231 (TNBC) [4] [2]
  • A549 (Lung) [1]
  • HepG2 (Liver) [6] | Yes. Significantly less toxic to normal fibroblasts (NIH3T3), mammary epithelial cells (HMEC), and cardiomyocytes [1] [2] [6]. | | Ergosterol (Edible mushrooms) | - Suppresses AKT/GSK-3β/β-catenin signaling pathway [7]
  • Inhibits cancer cell proliferation and spheroid formation [7] | - IC~50~: ~20-40 µM (MCF-7, MDA-MB-231 at 96h) [7]
  • Induces G0/G1 cell cycle arrest [7] | - MCF-7 (Breast) [7]
  • MDA-MB-231 (TNBC) [7] | Information not fully specified in search results. | | BPTES (Synthetic compound) | - A well-characterized, small-molecule inhibitor of GLS1 [4] [5] | - Serves as a reference standard for GLS1 inhibition in studies [4] [5] | - Used as a biochemical tool | Not the focus of the reviewed studies. |

Detailed Experimental Insights

For researchers looking to design similar experiments, here is a summary of the key methodologies used in the cited studies.

  • Cell Viability and Cytotoxicity Assays: The MTT assay and CellTiter-Glo Luminescent Cell Viability Assay are standard methods used across studies to determine the half-maximal inhibitory concentration (IC~50~) of compounds on various cancer cell lines [4] [8] [1].
  • ROS and Apoptosis Detection:
    • ROS Measurement: Intracellular ROS levels are typically measured using fluorescent probes like DCFH-DA followed by flow cytometry or fluorescence microscopy [1].
    • Apoptosis Assays: Common techniques include Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry to distinguish early and late apoptotic cells, and analysis of caspase-3/7 activation [4] [1].
  • Mitochondrial Function Analysis:
    • Mitochondrial Membrane Potential (MMP): Assays using fluorescent dyes such as JC-1 or TMRM are employed. A decrease in fluorescence (shift from red to green in JC-1 aggregates) indicates mitochondrial depolarization [3] [2].
    • Metabolic Phenotyping: The Seahorse XF Analyzer is used to measure real-time changes in the Oxygen Consumption Rate (OCR, for mitochondrial respiration) and Extracellular Acidification Rate (ECAR, for glycolysis) in live cells [3] [2].
  • Molecular Mechanism Studies:
    • Western Blotting is used to detect changes in protein expression and phosphorylation (e.g., GLS1, AMPK, AKT, caspases) [4] [2] [7].
    • Molecular Docking studies, as performed with derivative 3g, help predict how a compound interacts with its protein target (e.g., GLS1) at the atomic level [4].

Illustrated Mechanisms of Action

The following diagrams summarize the primary anti-cancer pathways of this compound identified in the research.

ep_mechanisms cluster_mito Mitochondrial Disruption Pathway cluster_metab Metabolic Inhibition Pathway EP EP ROS Induction ROS Induction EP->ROS Induction Triggers GLS1 Inhibition GLS1 Inhibition EP->GLS1 Inhibition Directly Inhibits MMP Loss MMP Loss ROS Induction->MMP Loss DNA Damage DNA Damage ROS Induction->DNA Damage Impaired ETC Impaired ETC MMP Loss->Impaired ETC Reduced ATP Reduced ATP Impaired ETC->Reduced ATP Apoptosis Apoptosis Reduced ATP->Apoptosis Glutamine Catabolism Blocked Glutamine Catabolism Blocked GLS1 Inhibition->Glutamine Catabolism Blocked TCA Cycle Deprived TCA Cycle Deprived Glutamine Catabolism Blocked->TCA Cycle Deprived Biosynthesis & Energy Crisis Biosynthesis & Energy Crisis TCA Cycle Deprived->Biosynthesis & Energy Crisis Biosynthesis & Energy Crisis->Apoptosis DNA Damage->Apoptosis

The research also highlights the structure-activity relationship of this compound. Chemical modification at its C-3 position can significantly enhance its potency and selectivity. For instance, derivative 3g, which was optimized with a specific linker and substituent, showed 5.4-fold higher antiproliferative activity and more potent GLS1 inhibition than the parent EP compound [4] [5].

References

Anticancer Activity of Ergosterol Peroxide and a Key Analogue

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the apoptotic mechanisms and key experimental data for EP and DEP across various cancer types from recent research.

Cancer Type Compound Key Apoptotic Mechanisms Caspases Validated Key Quantitative Findings (IC₅₀) Citations
Human Lung Adenocarcinoma (A549) Ergosterol Peroxide (EP) ROS-dependent apoptosis; Mitochondrial damage; Caspase-dependent pathway Caspase-3 IC₅₀: 23 μM (A549 cells after 24 h); Induced ~43% early apoptosis at 20 μM after 72 h [1]
Ovarian Cancer (e.g., OVCAR-3, CAOV3) This compound (EP) Downregulation of β-catenin & STAT3 signaling pathways Information not specified Impaired proliferation & invasion in dose-dependent manner; Little effect on normal ovarian cells [2]
Prostate Cancer (DU 145) This compound (EP) Death Receptor 5 (DR5) upregulation; Activation of extrinsic pathway Caspase-8, Caspase-3 Cytotoxicity in concentration-dependent manner (25-200 μg/ml); Cleaved PARP & caspases confirmed via western blot [3]
Multiple Myeloma (U266) This compound (EP) Inhibition of JAK2/STAT3 signaling; Anti-angiogenic effect (VEGF reduction) Information not specified Suppressed STAT3 phosphorylation & nuclear translocation at non-toxic concentrations (e.g., 25 μM) [4]
Malignant Melanoma (A375) 9,11-dehydrothis compound (DEP) Mitochondrial pathway; Caspase-dependent; Downregulation of Mcl-1 Caspase-3, -7, -9 Induced apoptosis; No significant changes in most Bcl-2 family proteins except Mcl-1 [5]

Detailed Experimental Protocols for Key Findings

For researchers looking to replicate or understand the depth of these studies, here are the core methodologies used in the cited works.

  • Cell Viability Assay (MTT/Presto Blue): This is a standard method to assess cytotoxicity.
    • Protocol: Cells are seeded in 96-well plates and treated with a range of EP or DEP concentrations for a set time (e.g., 24-72 hours). MTT or Presto Blue reagent is added and incubated. The resulting signal, which correlates with the number of viable cells, is measured with a plate reader. IC₅₀ values are then calculated [5] [2] [3].
  • Apoptosis Detection (Flow Cytometry): Used to quantify and distinguish between early and late apoptotic cells.
    • Annexin V/PI Staining: Cells treated with the compound are stained with Annexin V (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which stains dead cells). The population is then analyzed by flow cytometry to determine the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [1].
    • Cell Cycle Analysis (Sub-G1): Fixed cells are stained with PI, which binds to DNA. As apoptotic cells undergo DNA fragmentation, they contain less DNA and appear as a "sub-G1" population in a flow cytometry analysis [5] [3] [1].
  • Protein Expression Analysis (Western Blot): This technique confirms the involvement of specific proteins and caspases in the apoptotic pathway.
    • Protocol: After treatment, total protein is extracted from cells. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies (e.g., against cleaved caspase-3, caspase-8, PARP, DR5, Mcl-1, p-STAT3). Binding is detected using enzyme-linked secondary antibodies and a chemiluminescence system [5] [3] [1].
  • Caspase Activity Validation:
    • Inhibitor Studies: The role of specific caspases is validated using chemical inhibitors. For example, the caspase-8 inhibitor Z-IETD-FMK was used to demonstrate that EP-induced apoptosis and PARP cleavage in prostate cancer cells are dependent on caspase-8 activity [3].
    • Direct Activity Measurement: A quantitative FRET-based biosensor (GC3AI) can be used in live cells to detect the dynamics of caspase-3 activation with high sensitivity, providing direct evidence of caspase activity [6].

Apoptotic Signaling Pathways of this compound

The experimental data reveals that EP can induce apoptosis through multiple pathways, often depending on the cancer cell type. The diagram below integrates these mechanisms into a consolidated signaling pathway.

G cluster_extrinsic Extrinsic Pathway (e.g., Prostate Cancer) cluster_intrinsic Intrinsic Pathway (e.g., Lung, Melanoma) cluster_other Other Signaling EP This compound (EP) DR5 DR5 Upregulation EP->DR5 ROS ROS Generation EP->ROS Mcl1 Mcl-1 Downregulation EP->Mcl1 STAT3 STAT3 Inactivation EP->STAT3 BetaCatenin β-catenin Downregulation EP->BetaCatenin FADD FADD DR5->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Bid Bid Cleavage Caspase8->Bid cleaves Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 directly activates Mitochondria Mitochondrial Damage Bid->Mitochondria tBid ROS->Mitochondria Mcl1->Mitochondria Deregulates CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 activates Apoptosis Apoptosis (e.g., PARP Cleavage, DNA Fragmentation) STAT3->Apoptosis Reduces survival signals BetaCatenin->Apoptosis Reduces oncogenic drivers Caspase3->Apoptosis

Based on the available research, here are some key points for your comparison guide:

  • Multiple Pathways: EP is not limited to a single mechanism. It can trigger cell death via the extrinsic (death receptor) pathway, the intrinsic (mitochondrial) pathway, and by modulating key oncogenic signals like STAT3 and β-catenin [2] [3] [1].
  • Caspase Validation: The induction of apoptosis by EP is consistently shown to be caspase-dependent. Activation of executioner caspase-3 is a common endpoint, initiated by either caspase-8 (extrinsic) or caspase-9 (intrinsic) depending on the cellular context [5] [3] [1].
  • Cancer-Specific Effects: The primary mechanism of action may vary between cancer types. For instance, DR5 upregulation is critical in prostate cancer, while ROS generation and Mcl-1 downregulation are prominent in lung cancer and melanoma models, respectively [5] [3] [1].

References

×

Physical Description

Solid

XLogP3

6.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

428.32904526 Da

Monoisotopic Mass

428.32904526 Da

Heavy Atom Count

31

Appearance

Powder

Melting Point

181.5-183°C

UNII

UG9TN81TGH

Other CAS

2061-64-5

Wikipedia

Ergosterol_peroxide

Dates

Last modified: 08-15-2023
Roesecke, Joachim; Koenig, Wilfried A; Constituents of the fungi Daedalea quercina and Daedaleopsis confragosa var. tricolor, Phytochemistry, 548, 757-762. DOI:10.1016/s0031-9422(00)00130-8

Explore Compound Types